molecular formula C10H10BrClO2 B3270511 Ethyl 2-(2-bromo-4-chlorophenyl)acetate CAS No. 52864-55-8

Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Cat. No.: B3270511
CAS No.: 52864-55-8
M. Wt: 277.54 g/mol
InChI Key: JICLXILCAYHCAW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS 52864-55-8) is a high-purity dihalogenated building block prized for its role in modern organic synthesis, particularly in the construction of complex molecular architectures. Its molecular formula is C 10 H 10 BrClO 2 and it has a molecular weight of 277.54 g/mol . The compound features two distinct halogen atoms—bromine and chlorine—on its phenyl ring, which enables chemoselective transformations in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings . The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond under palladium catalysis, allowing researchers to perform sequential functionalization. This step-wise approach is a cornerstone of convergent synthesis for pharmaceuticals and agrochemicals, making this ester a strategic intermediate for generating compound libraries . Furthermore, the ethyl acetate side chain can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional avenues for molecular diversification . This compound is related to scaffolds used in the development of targeted therapeutics, including kinase inhibitors for oncology research . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-bromo-4-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICLXILCAYHCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288917
Record name Ethyl 2-bromo-4-chlorobenzeneacetate
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Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52864-55-8
Record name Ethyl 2-bromo-4-chlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52864-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromo-4-chlorobenzeneacetate
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URL https://comptox.epa.gov/dashboard/DTXSID101288917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-bromo-4-chlorophenyl)acetate
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Foundational & Exploratory

CAS registry number for Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Identification, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS Registry Number: 52864-55-8 ) is a specialized halogenated phenylacetic acid derivative utilized primarily as an intermediate in organic synthesis and medicinal chemistry.[1][2][3] Distinguished by its specific substitution pattern—a bromine atom at the ortho position and a chlorine atom at the para position relative to the acetate side chain—this compound serves as a critical scaffold for constructing polysubstituted aromatic systems.

Critical Distinction: Researchers must distinguish this compound from its structural isomer, Ethyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 5445-25-0), where the bromine is located on the


-carbon of the acetate chain rather than the aromatic ring. Confusing these isomers can lead to catastrophic failure in synthetic pathways, particularly in metal-catalyzed cross-coupling reactions.
Part 1: Chemical Identity & Physicochemical Properties[5][6]

The core identity of the compound relies on the precise arrangement of halogen substituents, which dictates its reactivity profile. The aryl bromide moiety is significantly more reactive toward oxidative addition by palladium catalysts than the aryl chloride, allowing for chemoselective functionalization.

PropertyData Specification
CAS Registry Number 52864-55-8
IUPAC Name This compound
Molecular Formula

Molecular Weight 277.54 g/mol
Parent Acid 2-(2-bromo-4-chlorophenyl)acetic acid (CAS 52864-56-9)
Physical State Pale yellow to colorless liquid (standard conditions)
SMILES CCOC(=O)CC1=C(C=C(C=C1)Cl)Br
InChI Key JICLXILCAYHCAW-UHFFFAOYSA-N
Predicted Boiling Point ~315°C (at 760 mmHg)
Predicted Density 1.5 ± 0.1 g/cm³
Part 2: Synthetic Methodology

The most robust synthesis of this compound proceeds via the Fischer esterification of its parent acid. This method is preferred for its scalability and high atom economy.

Protocol: Acid-Catalyzed Esterification

Reagents: 2-(2-bromo-4-chlorophenyl)acetic acid, Anhydrous Ethanol, Sulfuric Acid (


) or Thionyl Chloride (

).
  • Activation/Solvation: Dissolve 1.0 equivalent of 2-(2-bromo-4-chlorophenyl)acetic acid in excess anhydrous ethanol (10–20 equivalents). Ethanol acts as both reactant and solvent.[4]

  • Catalysis: Add a catalytic amount of concentrated

    
     (0.1 eq) dropwise. Alternatively, for faster kinetics, convert the acid to the acid chloride in situ using 
    
    
    
    (1.1 eq) at 0°C, then reflux with ethanol.
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the acid via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Work-up: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate and wash sequentially with saturated

    
     (to neutralize acid traces) and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Synthetic Workflow Visualization

The following diagram illustrates the logic flow from precursor selection to final isolation, highlighting the critical decision points.

SynthesisWorkflow Precursor Precursor: 2-(2-bromo-4-chlorophenyl)acetic acid (CAS 52864-56-9) Reaction Reaction: Reflux @ 78°C, 4-6h (Fischer Esterification) Precursor->Reaction Dissolution Reagents Reagents: EtOH (excess) + H2SO4 (cat.) Reagents->Reaction Catalysis Workup Work-up: 1. Evaporate EtOH 2. Wash w/ NaHCO3 3. Extract w/ EtOAc Reaction->Workup TLC Confirmation Product Target: This compound (CAS 52864-55-8) Workup->Product Isolation & Drying

Figure 1: Step-by-step synthetic workflow for the acid-catalyzed esterification of the parent phenylacetic acid.

Part 3: Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The halogen isotope pattern is a definitive marker for this compound.

1. Mass Spectrometry (MS) Logic
  • Isotope Pattern: The presence of one Bromine (

    
    ) and one Chlorine (
    
    
    
    ) creates a distinct M, M+2, M+4 pattern.
  • Expectation:

    • M+ (276): Base peak intensity (approx).

    • M+2 (278): Higher intensity (due to

      
       contribution + 
      
      
      
      contribution).
    • M+4 (280): Visible intensity (approx 25% of base, indicating

      
      ).
      
2. Proton NMR (

-NMR) Interpretation

Solvent:


, 400 MHz.
  • 
     1.25 (t, 3H):  Methyl group of the ethyl ester (
    
    
    
    ).
  • 
     3.75 (s, 2H):  Benzylic methylene (
    
    
    
    ). Crucial: This singlet confirms the bromine is on the ring. If the bromine were alpha (CAS 5445-25-0), this signal would be a methine singlet shifted significantly downfield (>5.0 ppm).
  • 
     4.15 (q, 2H):  Methylene of the ethyl ester (
    
    
    
    ).
  • 
     7.2–7.6 (m, 3H):  Aromatic protons. The substitution pattern (1,2,4) will show specific splitting (d, dd, d) depending on the exact couplings between H3, H5, and H6.
    
Part 4: Applications in Drug Discovery

This compound acts as a "bifunctional" scaffold. The ester group serves as a masked alcohol or amide, while the aryl halides provide sites for sequential cross-coupling.

Chemoselective Coupling Strategy

The reactivity difference between the Aryl-Br and Aryl-Cl bonds allows for controlled molecular growth.

  • Site A (Aryl-Br): Under standard Suzuki-Miyaura conditions (

    
    ), the bromine reacts preferentially, allowing the introduction of a primary R-group.
    
  • Site B (Aryl-Cl): Requires more forcing conditions or specialized ligands (e.g., Buchwald precatalysts) to react, enabling the subsequent introduction of a secondary R-group.

ApplicationLogic cluster_pathways Divergent Synthesis Pathways Core This compound (Scaffold) Path1 Suzuki Coupling (Site A) Selective at C-Br Core->Path1 Pd(0) / Boronic Acid Path2 Ester Hydrolysis Acid/Base Core->Path2 LiOH / THF Intermediate Biaryl Intermediate (Cl retained) Path1->Intermediate FinalDrug Heterocyclic Drug Candidate Intermediate->FinalDrug Buchwald-Hartwig (at C-Cl)

Figure 2: Chemoselective derivatization strategy utilizing the reactivity difference between Aryl-Br and Aryl-Cl.

References
  • PubChem. (n.d.). Compound Summary for this compound. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • CoolPharm. (n.d.). Catalog Entry: 2-Bromo-4-chlorophenylacetic acid (Parent Acid).[5][6][7] Retrieved March 6, 2026, from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS: 52864-55-8) is a highly versatile, di-halogenated phenylacetate ester that functions as a critical building block in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis[1]. The strategic positioning of an ortho-bromine and a para-chlorine atom on the phenyl ring creates an orthogonal reactivity profile. This whitepaper details the physicochemical properties, structural causality, and field-proven methodologies for leveraging this compound in complex synthetic workflows.

Physicochemical & Structural Properties

Understanding the baseline properties of this compound is essential for predicting its behavior in solution, optimizing purification workflows, and designing downstream reactions [2].

Quantitative Data Summary

Table 1: Physicochemical Profile of this compound

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 52864-55-8
Molecular Formula C₁₀H₁₀BrClO₂
Molecular Weight 277.54 g/mol
Appearance Colorless to pale yellow liquid
Predicted Boiling Point ~310–320 °C (at 760 mmHg)
Predicted Density 1.45 g/cm³
Lipophilicity (LogP) ~3.5 (Highly lipophilic)
H-Bond Donors / Acceptors 0 / 2
Structural Causality
  • Steric Hindrance: The bromine atom at the ortho-position (C2) imposes significant steric bulk adjacent to the acetate side chain. This restricts the free rotation of the C-C bond linking the aromatic ring to the alpha-carbon, which directly influences the stereoselectivity of downstream alpha-alkylation reactions.

  • Electronic Effects: Both halogens exert a strong electron-withdrawing inductive effect (-I). This increases the acidity of the alpha-protons (CH₂) compared to unsubstituted analogs, facilitating easier deprotonation by bulky bases like Lithium Diisopropylamide (LDA) during enolate formation.

Reactivity Pathways & Synthetic Workflows

The true value of this scaffold lies in its divergent reactivity [3]. The carbon-bromine (C-Br) bond possesses a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. This enables highly chemoselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) where the Pd(0) catalyst preferentially inserts into the C-Br bond, leaving the C-Cl bond intact for late-stage functionalization.

Reactivity A This compound (Core Scaffold) B Suzuki-Miyaura Coupling (C-Br Activation) A->B Pd Catalyst, Base Chemoselective C Ester Hydrolysis (Saponification) A->C LiOH, H2O Cleavage D Alpha-Alkylation (Enolate Formation) A->D LDA, Electrophile Deprotonation E Ethyl 2-(4-chloro-2-arylphenyl)acetate (Preserved C-Cl Bond) B->E F 2-(2-bromo-4-chlorophenyl)acetic acid (Free Acid) C->F G Ethyl 2-alkyl-2-(2-bromo-4-chlorophenyl)acetate (Sterically Hindered) D->G

Divergent synthetic pathways of this compound.

Experimental Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol outlines the selective arylation of the ortho-bromo position. The methodology is designed as a self-validating system, ensuring that the C-Cl bond remains unreacted and the ester group is preserved.

Objective: Synthesize Ethyl 2-(4-chloro-2-arylphenyl)acetate.

Step-by-Step Methodology:
  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge this compound (1.0 equiv) and the target arylboronic acid (1.05 equiv).

    • Causality: A strict 1.05 equivalent of boronic acid is used. This slight excess compensates for trace protodeboronation but prevents the thermodynamic push that might force a secondary coupling at the less reactive C-Cl site.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).

    • Causality: The bidentate dppf ligand creates a sterically demanding environment around the palladium center, which accelerates reductive elimination and prevents catalyst deactivation. K₂CO₃ is chosen as it is basic enough to facilitate transmetalation but mild enough to prevent the hydrolysis of the ethyl ester.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

    • Causality: Water is critical to dissolve the inorganic base and form the reactive boronate complex. Dioxane provides excellent solubility for the organic components. Degassing via sparging prevents the oxidative degradation of the Pd(0) active species.

  • Reaction Execution: Heat the biphasic mixture to 80 °C for 4–6 hours with vigorous stirring.

    • Causality: 80 °C provides the exact thermal energy required to overcome the steric hindrance of the ortho-position for C-Br activation, without breaching the activation energy threshold for C-Cl oxidative addition.

  • In-Process Validation (Self-Validating Step): Monitor the reaction strictly via LC-MS.

    • Validation Logic: The reaction is deemed complete when the starting material mass (m/z ~277) disappears. The product must show a mass shift corresponding to the added aryl group while retaining the characteristic 3:1 isotopic pattern of a single chlorine atom. If a bis-coupled mass is detected, the temperature must be immediately reduced.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Final Validation: Confirm structural integrity via ¹H NMR. The disappearance of the distinct ortho-proton coupling pattern confirms successful substitution at the C2 position.

Handling, Stability, and Storage

As a halogenated ester, this compound is relatively stable under standard laboratory conditions but requires specific handling to maintain purity over time [2].

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.

  • Stability: Protect from prolonged exposure to moisture and strong ambient light to prevent slow hydrolysis of the ester and potential photolytic cleavage of the carbon-halogen bonds.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent unwanted saponification or degradation.

References

  • World Intellectual Property Organization. "Compounds and pharmaceutical compositions thereof for the treatment of diseases.

Navigating the Synthesis and Safety of Ethyl 2-(2-bromo-4-chlorophenyl)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, halogenated aromatic compounds serve as pivotal building blocks for novel therapeutics and complex molecular architectures. Among these, Ethyl 2-(2-bromo-4-chlorophenyl)acetate stands out as a versatile intermediate. However, its utility is intrinsically linked to a thorough understanding of its chemical reactivity and, most critically, its hazard profile. This guide, designed for the discerning researcher, moves beyond a standard safety data sheet to provide a holistic and in-depth understanding of this compound, ensuring both scientific integrity and a secure laboratory environment.

The Chemical Identity and Hazard Profile: A Multifaceted Analysis

The primary anticipated hazard associated with this compound is its corrosive nature . Structurally similar compounds, such as ethyl bromo(4-chlorophenyl)acetate, are classified as causing severe skin burns and eye damage.[1][2][3] This corrosivity stems from the reactivity of the α-bromo ester, which can readily alkylate biological macromolecules, leading to tissue damage.

Table 1: GHS Classification and Hazard Statements for Structurally Similar Compounds

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[1][2][3]
Acute Toxicity (Oral, Inhalation)GHS07WarningH302 + H332: Harmful if swallowed or if inhaled.[4]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[4]

The halogenated aromatic core also contributes to the overall toxicological profile. Halogenated organic compounds can be persistent in the environment and may bioaccumulate.[5][6] While acute toxicity may be moderate, chronic exposure to halogenated hydrocarbons has been associated with a range of adverse health effects.[7][8]

The Cornerstone of Safety: A Proactive Risk Assessment

A foundational principle of laboratory safety is the proactive identification and mitigation of risks. Before handling this compound, a thorough and documented risk assessment is not merely a recommendation but a necessity.[2][9] This process should be a dynamic evaluation of the planned experimental procedures.

cluster_0 Risk Assessment Workflow Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks Evaluate severity & likelihood Control Measures Control Measures Assess Risks->Control Measures Determine appropriate mitigation Implement & Review Implement & Review Control Measures->Implement & Review Execute and monitor effectiveness

Caption: A streamlined workflow for conducting a chemical risk assessment.

Step-by-Step Risk Assessment:

  • Identify Hazards :

    • Chemical Hazards : Corrosive nature (skin and eye damage), potential for acute toxicity (inhalation, ingestion), and respiratory irritation.[1][2][3][4]

    • Procedural Hazards : Potential for splashes during transfer, generation of aerosols, and uncontrolled reactions if incompatible materials are mixed.

  • Assess Risks :

    • Evaluate the likelihood and severity of potential exposure during each step of the planned experiment. Consider the quantities being used and the duration of the procedure.

  • Implement Control Measures :

    • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][10] Ensure easy access to an eyewash station and safety shower.[11]

    • Administrative Controls : Develop a detailed Standard Operating Procedure (SOP) for the experiment. Restrict access to the work area to trained personnel only.

    • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

      • Eye Protection : Chemical splash goggles and a face shield.

      • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene, with attention to breakthrough times).[12]

      • Body Protection : A flame-resistant lab coat and closed-toe shoes.

  • Review and Refine : After the initial experiment, review the SOP and risk assessment. Note any unforeseen challenges or near-misses and update the procedure accordingly.

In the Laboratory: A Protocol for Safe Handling and a Model Synthesis

The true test of a safety protocol lies in its practical application. The following section provides a detailed, step-by-step methodology for a common synthetic transformation involving an α-bromo ester, highlighting the integration of safety measures at each stage.

General Handling and Storage
  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[11][13] The container should be tightly sealed.

  • Dispensing : When transferring the liquid, use a syringe or cannula technique within a fume hood to minimize the risk of splashes and vapor release.

Experimental Protocol: Alkylation of a Phenol with this compound

This protocol details a representative Williamson ether synthesis, a common application for α-halo esters.[14]

Objective : To synthesize an ether by reacting a substituted phenol with this compound.

Materials :

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • This compound

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure :

  • Reaction Setup (in a chemical fume hood) :

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous acetone via a syringe to create a stirrable suspension.

  • Addition of the Alkylating Agent :

    • With vigorous stirring, add this compound (1.1 eq) dropwise via syringe at room temperature. The α-bromo ester is a reactive electrophile, and controlled addition is crucial to manage any potential exotherm.[1][15]

  • Reaction :

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up :

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and rinse with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification :

    • Purify the crude product by column chromatography on silica gel.

cluster_1 Synthetic Workflow Setup Reaction Setup (Fume Hood) Addition Dropwise Addition of Alkylating Agent Setup->Addition Controlled Conditions Reaction Reflux and Monitoring Addition->Reaction Initiate Transformation Workup Aqueous Work-up & Extraction Reaction->Workup Isolate Crude Product Purification Column Chromatography Workup->Purification Purify for Analysis

Caption: A generalized workflow for the synthesis described.

Emergency Preparedness: A Rapid and Effective Response

Despite the most stringent precautions, the possibility of an accidental exposure remains. A well-rehearsed emergency response plan is critical.[3][16]

First Aid Measures
  • Skin Contact : Immediately flush the affected area with copious amounts of cool, running water for at least 20 minutes.[17] Remove contaminated clothing while continuing to flush. Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin.[18]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

cluster_2 Emergency Response to Skin Contact Exposure Chemical Splash on Skin Flush Flush with Water (min. 20 mins) Exposure->Flush Remove Remove Contaminated Clothing Flush->Remove Medical Seek Immediate Medical Attention Remove->Medical

Caption: Immediate actions following skin exposure to a corrosive chemical.

Environmental Responsibility: Waste Disposal and Decontamination

The responsible disposal of this compound and associated waste is a critical component of its life cycle management. Halogenated organic compounds should not be disposed of down the drain.[19]

  • Waste Collection : All waste containing this compound, including reaction residues, contaminated solvents, and solid materials (e.g., silica gel, filter paper), must be collected in a designated, properly labeled hazardous waste container.[11]

  • Waste Segregation : Segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by a licensed waste management company.

  • Decontamination : Decontaminate all glassware and equipment that have come into contact with the compound. A triple rinse with an appropriate solvent (e.g., acetone) is a common practice, with the rinsate collected as hazardous waste.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility is predicated on a culture of safety that prioritizes a deep understanding of its hazards and the implementation of robust control measures. By moving beyond a cursory glance at a safety data sheet and embracing a proactive approach to risk assessment, researchers can confidently and safely harness the synthetic potential of this and other reactive intermediates, driving innovation in drug discovery and development while upholding the highest standards of laboratory safety.

References

  • Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl phenylmalonate. Retrieved from [Link]

  • Fiveable. (2025, August 15). Alpha-Brominated Ester Definition. Retrieved from [Link]

  • Lab Manager. (2025, September 29). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl phenylacetate. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Laboratory Risk Assessment. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • healthdirect. (n.d.). Chemical burns — first aid and treatment. Retrieved from [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved from [Link]

  • DENIOS Inc. (2024, February 13). Corrosive Substances: Handling & Safety in Businesses. Retrieved from [Link]

  • Herald Scholarly Open Access. (2014, August 26). Emergency Management of Chemical Burns. Retrieved from [Link]

  • Mayo Clinic. (2024, May 15). Chemical burns: First aid. Retrieved from [Link]

  • Lab Safety Services. (2024, September 6). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • Cleveland Clinic. (2022, February 4). Chemical Burns: Symptoms, Causes & Treatment. Retrieved from [Link]

  • PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

  • National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds. Retrieved from [Link]

  • Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. Retrieved from [Link]

  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

  • ChemSafetyPro.COM. (2016, January 7). Class 8 Dangerous Goods Corrosive Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Science Advances. (2023, October 12). Sources and environmental fate of halomethoxybenzenes. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Halogenated hydrocarbons – Knowledge and References. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • Chemistry World. (2024, June 20). From pollutant to painkiller: hazardous halogenated wastes become a safe chlorine source. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phenyl Isocyanate. Retrieved from [Link]

  • Civil and Environmental Engineering Reports. (n.d.). HALOGENATED ORGANIC COMPOUNDS IN WATER AND IN WASTEWATER. Retrieved from [Link]

  • Minnesota Department of Labor and Industry. (n.d.). Subpart Z -- Toxic and hazardous substances, 1910.1000 -- air contaminants. Retrieved from [Link]

Sources

Comprehensive Technical Guide on Ethyl 2-(2-bromo-4-chlorophenyl)acetate: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS: 52864-55-8 ) is a highly versatile, di-halogenated building block widely utilized in organic synthesis, agrochemical development, and pharmaceutical drug discovery. Its molecular architecture, characterized by an ethyl ester moiety and a phenyl ring bearing orthogonal halogens (ortho-bromine and para-chlorine), provides a unique platform for site-selective functionalization. This whitepaper details the physicochemical properties, synthetic methodologies, and mechanistic pathways associated with this compound, offering a comprehensive guide for researchers aiming to leverage its reactivity in complex molecular assembly.

Physicochemical Profiling & Molecular Architecture

This compound possesses the molecular formula C₁₀H₁₀BrClO₂ and a molecular weight of 277.54 g/mol . The structural framework is strategically designed to offer distinct, chemically orthogonal reactive sites:

  • Ortho-Bromine (C-Br): The primary site for palladium-catalyzed cross-coupling reactions. The bond dissociation energy of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol), making it kinetically favored for oxidative addition.

  • Para-Chlorine (C-Cl): Serves as an electronic modulator and a secondary coupling site. It remains largely inert under mild Pd-catalyzed conditions targeting the C-Br bond, allowing for sequential functionalization .

  • Ethyl Ester: Acts as a robust protecting group for the alpha-acetic acid moiety, preventing unwanted side reactions (such as decarboxylation) during cross-coupling, while remaining susceptible to controlled nucleophilic attack or basic hydrolysis when the free acid is required.

Table 1: Physicochemical Properties Summary
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀BrClO₂
Molecular Weight 277.54 g/mol
CAS Registry Number 52864-55-8
Precursor CAS 52864-56-9 (2-bromo-4-chlorophenylacetic acid)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 4

Synthetic Methodology: Retrosynthetic Analysis & Preparation

The most efficient and scalable route to synthesize this compound is via the Fischer esterification of its precursor, 2-bromo-4-chlorophenylacetic acid (CAS: 52864-56-9) .

Causality of Experimental Choices: Fischer esterification is selected over the alkylation of carboxylate salts due to its high atom economy, scalability, and the avoidance of toxic alkylating agents like ethyl iodide. Because the reaction is thermodynamically controlled and reversible, Le Chatelier's principle must be applied . This is achieved by using anhydrous ethanol as both the solvent and reactant, alongside a continuous water-removal strategy (e.g., a Dean-Stark apparatus) to drive the equilibrium toward the ester product .

Protocol 1: Standard Fischer Esterification Workflow
  • Initiation: Dissolve 1.0 equivalent (eq) of 2-bromo-4-chlorophenylacetic acid in a 10-fold molar excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add 0.1 eq of concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C. Rationale: The acid protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 78 °C) for 8–12 hours. The nucleophilic oxygen of ethanol attacks the protonated carbonyl, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the target ester.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) to quench the acid catalyst and partition unreacted starting material into the aqueous layer.

  • Purification: Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the pure ester.

G A 2-Bromo-4-chlorophenylacetic acid (CAS: 52864-56-9) B Ethanol + H2SO4 (Reflux, 78°C) A->B Protonation & Nucleophilic Attack C Tetrahedral Intermediate (Proton Transfer) B->C Addition D This compound (CAS: 52864-55-8) C->D -H2O (Elimination)

Figure 1: Fischer esterification workflow for synthesizing this compound.

Mechanistic Pathways & Applications in Drug Discovery

In drug discovery, the primary utility of this compound lies in its capacity for chemoselective cross-coupling . The differential reactivity between the halogens allows for the sequential construction of complex biaryl systems, which are ubiquitous in modern pharmacophores.

Causality of Chemoselectivity: In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the oxidative addition of the Pd(0) species into the C-Br bond is kinetically favored. This allows researchers to couple an arylboronic acid exclusively at the ortho position, leaving the para-chlorine intact for subsequent, more forcing cross-coupling reactions (e.g., utilizing specialized Buchwald-type ligands at elevated temperatures) .

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1.0 eq of this compound, 1.1 eq of the desired arylboronic acid, and 2.0 eq of potassium carbonate (K₂CO₃).

  • Catalyst Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Solvent System: Introduce a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v). Rationale: Toluene solubilizes the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, ensuring efficient interfacial mass transfer to accelerate the transmetalation step.

  • Reaction: Heat to 80 °C for 12 hours. The Pd(0) undergoes selective oxidative addition at the C-Br bond. Transmetalation with the boronic acid and subsequent reductive elimination yields the biaryl product while regenerating the Pd(0) catalyst.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

G A This compound (Starting Material) C Oxidative Addition (Selective at C-Br bond) A->C + Pd(0) B Pd(0) Catalyst (e.g., Pd(PPh3)4) B->C D Transmetalation (Arylboronic Acid + Base) C->D E Reductive Elimination D->E E->B Pd(0) Regeneration F Ethyl 2-(2-aryl-4-chlorophenyl)acetate (Biaryl Product) E->F Product Release

Figure 2: Chemoselective Pd-catalyzed Suzuki-Miyaura coupling at the ortho-bromine site.

Table 2: Reactivity Profile of Functional Groups
Functional GroupReactivity / Role in SynthesisPreferred Reaction Conditions
Ortho-Bromine (C-Br) High reactivity; primary site for oxidative addition.Pd(0) catalysis (Suzuki, Heck, Sonogashira), 60–80 °C.
Para-Chlorine (C-Cl) Moderate reactivity; orthogonal coupling site.Pd catalysis with Buchwald-type ligands, elevated temps (>100 °C).
Ethyl Ester Protecting group; site for nucleophilic attack.Stable under neutral/mild basic cross-coupling; cleaves in NaOH/H₂O.
Alpha-Carbon (CH₂) Weakly acidic; potential site for enolate formation.Strong bases (e.g., LDA, NaHMDS) at -78 °C.

References

  • Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions." URL: [Link]

  • Organic Chemistry Portal. "Fischer Esterification." URL:[Link]

  • Journal of the American Chemical Society (ACS Publications). "Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides." URL: [Link]

Engineering Halogenated Aromatics: A Comprehensive Technical Guide on 2-Bromo-4-Chlorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic halogenation of phenylacetic acid yields a class of highly versatile bifunctional intermediates critical to modern organic synthesis, pharmaceutical development, and agrochemical engineering. Among these, 2-bromo-4-chlorophenylacetic acid (CAS: 52864-56-9) and its alpha-brominated isomer, 2-bromo-2-(4-chlorophenyl)acetic acid (CAS: 3381-73-5), stand out as highly valuable building blocks[1],[2]. By combining a reactive carboxylic acid moiety with a di-halogenated aromatic core, these compounds offer orthogonal reactivity sites. This whitepaper provides an in-depth mechanistic review of their structural dynamics, biological applications, and field-proven synthetic protocols, designed to empower researchers in scaling up complex active pharmaceutical ingredients (APIs) and specialty chemicals.

Structural Dynamics & Chemical Profile

The utility of 2-bromo-4-chlorophenylacetic acid derivatives stems from their highly programmable reactivity. The molecule presents three distinct sites for functionalization:

  • The Carboxylic Acid Terminus: Readily undergoes esterification, amidation, or reduction to yield corresponding alcohols or specialized esters (e.g., methyl 2-bromo-4-chlorophenylacetate)[3].

  • The C-Br Bond (Position 2): Bromine possesses a lower bond dissociation energy compared to chlorine. This differential allows for regioselective palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) exclusively at the 2-position, leaving the 4-chloro substituent intact for downstream modifications.

  • The Alpha-Carbon: In isomers like 2-bromo-2-(4-chlorophenyl)acetic acid, the alpha-bromine serves as a prime leaving group for nucleophilic substitution (SN2) reactions, enabling the rapid construction of complex side chains[1].

Quantitative Data: Core Derivatives

The following table summarizes the key quantitative parameters of the primary derivatives utilized in commercial and research applications[1],[2],[3].

Compound NameCAS NumberMolecular Weight ( g/mol )FormulaPrimary Application
2-Bromo-4-chlorophenylacetic acid 52864-56-9249.49C₈H₆BrClO₂Proteomics, API intermediate
2-Bromo-2-(4-chlorophenyl)acetic acid 3381-73-5249.49C₈H₆BrClO₂PPAR agonists, Herbicides
Methyl 2-bromo-4-chlorophenylacetate 57381-49-4263.51C₉H₈BrClO₂Cross-coupling intermediate
2-Bromo-4-chlorophenylacetonitrile 52864-54-7230.49C₈H₅BrClNSpecialty chemical synthesis

Mechanistic Pathways in Drug & Agrochemical Development

Pharmaceutical Applications: PPAR Agonism

Derivatives of halogenated phenylacetic acids are frequently employed in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists[1]. These receptors are nuclear transcription factors that regulate gene expression related to glucose and lipid metabolism. The lipophilic halogenated aromatic ring enhances binding affinity within the hydrophobic pocket of the PPAR ligand-binding domain, making these derivatives crucial in developing therapeutics for type 2 diabetes and dyslipidemia.

PPARPathway Ligand Halogenated Derivative (Ligand Entry) Receptor PPAR Binding (Cytoplasm/Nucleus) Ligand->Receptor High Affinity Dimer RXR Heterodimerization (Complex Formation) Receptor->Dimer Conformational Shift PPRE PPRE Binding (DNA Response Element) Dimer->PPRE Translocation Gene Target Gene Activation (Lipid Metabolism) PPRE->Gene Transcription

Fig 1: PPAR agonist signaling pathway activated by halogenated phenylacetic acid derivatives.

Agrochemical Applications: Auxin Mimicry

In agricultural chemistry, these compounds act as synthetic auxins (plant growth hormone mimics)[1]. By resisting natural enzymatic degradation, they accumulate in plant tissues and hyper-activate the SCF-TIR1/AFB ubiquitin ligase complex. This leads to the rapid degradation of Aux/IAA repressor proteins, unleashing uncontrolled gene transcription that ultimately results in the death of susceptible broadleaf weeds.

AuxinPathway Mimic Auxin Mimic (Herbicide Uptake) TIR1 SCF-TIR1/AFB Complex (Receptor Binding) Mimic->TIR1 Binding AuxIAA Aux/IAA Repressor (Ubiquitination) TIR1->AuxIAA Target Degradation ARF ARF Release (Transcription Factor) AuxIAA->ARF Proteasome Clearance Death Uncontrolled Growth (Apoptosis/Death) ARF->Death Lethal Overexpression

Fig 2: Auxin mimic herbicidal mode of action via the SCF-TIR1/AFB ubiquitin ligase complex.

Proteomics & Biochemical Probing

2-Bromo-4-chlorophenylacetic acid is highly valued in proteomics research[2]. When conjugated to peptides, the unique isotopic mass signatures of bromine (approx. 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approx. 3:1 ratio of ³⁵Cl and ³⁷Cl) create a highly distinct, easily recognizable isotopic envelope in Mass Spectrometry (MS). This allows researchers to track tagged proteins through complex biological matrices with near-zero background interference.

Self-Validating Experimental Methodology: Esterification Workflow

To utilize 2-bromo-4-chlorophenylacetic acid in cross-coupling reactions, the carboxylic acid must first be protected to prevent catalyst poisoning and unwanted side reactions. The following is a self-validating protocol for synthesizing Methyl 2-bromo-4-chlorophenylacetate via Fischer Esterification[3].

Causal Logic of Reagent Selection
  • Methanol (MeOH): Serves a dual purpose as both the nucleophile and the solvent. By using MeOH in vast stoichiometric excess, we exploit Le Chatelier’s principle to drive the equilibrium entirely toward the ester product.

  • Concentrated Sulfuric Acid (H₂SO₄): Acts as a catalytic proton source. It protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon and lowering the activation energy required for the nucleophilic attack by methanol.

  • Saturated NaHCO₃ (Workup): Causally selected to neutralize the strong acid catalyst and deprotonate any unreacted starting material, forcing them into the aqueous phase while the hydrophobic ester remains in the organic phase.

ProtocolWorkflow Step1 Reactant Assembly 2-Br-4-Cl-PAA + MeOH Step2 Acid Catalysis Add H₂SO₄ (Reflux) Step1->Step2 Dissolution Step3 Reaction Monitoring TLC (8:2 Hex:EtOAc) Step2->Step3 Esterification Step4 Workup & Neutralization Saturated NaHCO₃ Step3->Step4 Complete Conversion Step5 Validation pH > 7 & GC-MS Step4->Step5 Phase Separation

Fig 3: Self-validating experimental workflow for the esterification of 2-bromo-4-chlorophenylacetic acid.

Step-by-Step Protocol
  • Initiation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (40.1 mmol) of 2-bromo-4-chlorophenylacetic acid in 100 mL of anhydrous methanol.

  • Catalysis: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise to the stirring solution. Caution: Exothermic addition.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 70°C for 4–6 hours under a nitrogen atmosphere.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 8:2 Hexanes:Ethyl Acetate). Validation Check: The reaction is complete only when the baseline spot (carboxylic acid) completely disappears, yielding a new, higher Rf spot (ester).

  • Concentration: Once validated, cool the mixture to room temperature and concentrate the solvent in vacuo to approximately 20% of its original volume.

  • Extraction & Neutralization: Dilute the residue with 100 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 50 mL of saturated aqueous NaHCO₃.

  • Post-Workup Validation: Test the pH of the aqueous layer using indicator paper. Validation Check: The pH must be >7. If acidic, repeat the NaHCO₃ wash to prevent acid-catalyzed hydrolysis during final evaporation.

  • Isolation: Wash with 50 mL of brine, dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Methyl 2-bromo-4-chlorophenylacetate as a clear/pale liquid[3].

Conclusion

The 2-bromo-4-chlorophenylacetic acid scaffold is a masterclass in chemical programmability. Whether leveraged for its distinct isotopic signatures in proteomics, its regioselective cross-coupling potential in API synthesis, or its receptor-binding affinity in agrochemicals, mastering its reactivity is essential for advanced molecular engineering. By strictly adhering to self-validating protocols and understanding the underlying causality of the reagents, researchers can unlock the full synthetic potential of these halogenated derivatives.

References

  • 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5, Benchchem.
  • 2-Bromo-4-chlorophenylacetic acid | CAS 52864-56-9, SCBT - Santa Cruz Biotechnology.
  • 2'-Bromo-4-chlorophenylacetic acid methyl ester, CymitQuimica.
  • Syn-Finechem Laboratories Pvt. Ltd., ChemBuyersGuide.com, Inc.

Sources

Technical Guide: Thermodynamic Stability Profiling of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS 5445-25-0) is a highly functionalized phenylacetic acid derivative utilized primarily as a reactive intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical active ingredients.[1] Its utility stems from the lability of the


-bromo ester motif, which facilitates nucleophilic substitutions and organometallic couplings.[1]

However, this reactivity imposes a significant thermodynamic penalty. The molecule exhibits a metastable profile characterized by three primary degradation vectors: hydrolytic cleavage , thermal dehydrohalogenation , and photolytic radicalization . This guide provides a comprehensive framework for quantifying these stability parameters, ensuring robust handling during scale-up and storage.

Molecular Architecture & Theoretical Stability

To predict the thermodynamic behavior of this molecule, we must analyze the electronic "push-pull" forces acting on the scaffold.

Electronic Effects

The stability is governed by the interplay of three functional groups on the central


-carbon:[1]
  • Ethyl Ester Group: Provides a hydrolyzable center.[1] The carbonyl carbon is electrophilic.

  • 
    -Bromine:  A strong electron-withdrawing group (EWG) via induction (-I).[1] It destabilizes the C-Br bond (making it a good leaving group) and significantly increases the acidity of the benzylic proton.
    
  • 2-Bromo-4-chlorophenyl Ring: The halogen substitutions on the ring exert a net electron-withdrawing effect, further reducing electron density at the benzylic position.[1]

Predicted Degradation Mechanisms

Based on First Principles, the compound is susceptible to the following thermodynamic pathways:

  • Pathway A: Base-Catalyzed Hydrolysis (Fast): The electron-withdrawing nature of the

    
    -Br and the 4-Cl phenyl ring polarizes the carbonyl carbon, lowering the activation energy (
    
    
    
    ) for nucleophilic attack by hydroxide ions (
    
    
    ).[1]
  • Pathway B: Thermal Elimination (Dehydrohalogenation): Heating promotes the elimination of HBr to form the thermodynamically conjugated

    
    -unsaturated ester (Ethyl 4-chloro-2-cinnamate derivative).[1] This is an entropy-driven process (
    
    
    
    ).[1]
  • Pathway C: Homolytic Cleavage (Photolysis): The C-Br bond energy (~66 kcal/mol) is lower than C-H or C-C bonds, making it susceptible to UV-induced homolysis, generating reactive benzylic radicals.[1]

Degradation Pathway Visualization

The following diagram maps the critical degradation nodes.

StabilityPathways cluster_conditions Thermodynamic Stressors Target This compound (Target) Hydrolysis Hydrolysis Product: 2-(2-bromo-4-chlorophenyl)acetic acid Target->Hydrolysis + H2O / OH- (k_hyd) Elimination Elimination Product: Ethyl (E/Z)-2-(4-chlorophenyl)acrylate Target->Elimination Heat / Base (-HBr) (k_elim) Radical Radical Species: Benzylic Radical + Br• Target->Radical hv (UV Light)

Figure 1: Primary thermodynamic degradation pathways.[1] Red path indicates hydrolysis; Yellow path indicates thermal elimination; Grey path indicates photolysis.[1]

Experimental Characterization Protocols

As an Application Scientist, you must validate these theoretical risks with empirical data. The following protocols are designed to be self-validating systems.

Thermal Stability: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (


) and the onset temperature of thermal decomposition (

).

Protocol:

  • Sample Prep: Weigh 2-4 mg of sample into a hermetically sealed aluminum pan. Use a pinhole lid to allow gas escape (preventing pressure artifacts) if decomposition is expected.

  • Reference: Empty aluminum pan.

  • Ramp: Heat from 25°C to 300°C at a rate of 10°C/min under a Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the endothermic peak (Melting).

    • Identify the first exothermic baseline deviation (

      
      ).
      
    • Critical Check: If

      
       is within 50°C of 
      
      
      
      , the material is thermally labile.

Data Output Structure:

ParameterValue (Typical)Interpretation

~40-50°C (Est.)[1]Solid-Liquid transition.[1]

(Decomp)
>160°COnset of HBr elimination/decarboxylation.

TBD J/gEnthalpy of fusion (Crystal lattice energy).
Solution State Stability: Forced Degradation (Stress Testing)

Objective: Quantify reaction kinetics (


) under accelerated conditions to predict shelf-life.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 50-95% B over 10 min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (ester/carbonyl).[1]

Stress Conditions Table:

StressorConditionDurationExpected MechanismAcceptance Criteria
Acid 0.1 N HCl, Reflux4 HoursEster Hydrolysis>95% Recovery
Base 0.1 N NaOH, RT1 HourRapid Hydrolysis + EliminationHigh Risk (Likely <50% Recovery)
Oxidation 3%

, RT
24 HoursBenzylic Oxidation>90% Recovery
Thermal 60°C (Solid State)7 DaysHBr Elimination>98% Recovery

Storage & Handling Implications

Based on the thermodynamic profile, the following handling constraints are mandatory for maintaining >98% purity.

  • Temperature Control: Store at 2°C to 8°C . The activation energy for HBr elimination is accessible at ambient temperatures over long durations.

  • Moisture Barrier: The compound is an

    
    -halo ester.[1] It is significantly more electrophilic than standard esters. Strict exclusion of water is required to prevent autocatalytic hydrolysis (where generated HBr catalyzes further degradation).
    
  • Light Exclusion: Store in amber glass. The C-Br bond is photosensitive.[1]

  • Inert Atmosphere: Blanket with Argon or Nitrogen to prevent oxidative degradation of the activated benzylic position.

References

  • PubChem. (n.d.).[1][2] Compound Summary: Ethyl 2-bromo-2-(4-chlorophenyl)acetate.[1][2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.[1] (Grounding for hydrolysis kinetics of halogenated esters).

  • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Authoritative source for E2 elimination and ester hydrolysis mechanisms).

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Strategic Utilization of Ethyl 2-(2-bromo-4-chlorophenyl)acetate in Advanced API Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical development, the architectural complexity of Active Pharmaceutical Ingredients (APIs) demands building blocks that offer precise, programmable reactivity. Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS: 52864-55-8) has emerged as a highly versatile, tri-orthogonal scaffold. Featuring an acidic alpha-carbon, a highly reactive ortho-bromide, and a moderately reactive para-chloride, this molecule allows chemists to execute sequential functionalizations without the need for cumbersome protecting group strategies.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and field-proven methodologies for utilizing this building block. Specifically, we will explore its application in synthesizing complex heterocycles, such as indoles and oxindoles, which are critical pharmacophores in next-generation oncology drugs, including SMARCA2/4 (SWI/SNF complex) inhibitors[1].

Physicochemical Profiling & The Tri-Orthogonal Reactivity Concept

To effectively utilize a building block, one must first understand the thermodynamic and kinetic parameters governing its behavior. Table 1 summarizes the core physicochemical identity of the compound[2].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 52864-55-8
Molecular Formula C10H10BrClO2
Molecular Weight 277.54 g/mol
Reactive Sites Alpha-CH2, C2-Bromide, C4-Chloride
The Causality of Tri-Orthogonal Reactivity

The strategic value of this molecule lies in its three distinct reactive nodes, each governed by different chemical principles:

  • The Alpha-Carbon (C-H): The electron-withdrawing nature of both the ethyl ester and the halogenated aryl ring significantly lowers the pKa of the alpha-protons. This enables facile deprotonation by strong bases (e.g., NaH) to form a stable enolate, perfectly primed for Claisen condensations or alkylations[1].

  • The C2-Bromide (C-Br): Aryl bromides possess a relatively low Bond Dissociation Energy (BDE). In the presence of Palladium(0) catalysts, oxidative addition into the C-Br bond occurs rapidly, making it the primary site for cross-coupling (e.g., Buchwald-Hartwig amination)[3].

  • The C4-Chloride (C-Cl): The C-Cl bond has a higher BDE than the C-Br bond. Under standard Pd-catalyzed conditions, it remains inert, serving as a robust handle for late-stage functionalization (e.g., Suzuki coupling) after the core heterocycle has been constructed[4].

ReactivityMap Core This compound CAS: 52864-55-8 Site1 Alpha-Carbon (C-H) Highly Acidic pKa Alkylation & Condensation Core->Site1 Site 1 Site2 C2-Bromide (C-Br) Low BDE Fast Oxidative Addition (Pd) Core->Site2 Site 2 Site3 C4-Chloride (C-Cl) High BDE Late-Stage Functionalization Core->Site3 Site 3

Tri-orthogonal reactivity map of this compound.

Core Synthetic Workflows & Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflows are designed as self-validating systems, where each step includes mechanistic checks to ensure high fidelity.

Workflow A: Alpha-Carboxylation (Claisen-Type Condensation)

This workflow is utilized to extend the carbon framework, a critical step in synthesizing the malonate derivatives required for SMARCA2/4 inhibitor scaffolds[1].

Step-by-Step Protocol:

  • System Preparation: In an oven-dried, multi-neck round-bottom flask under a continuous Argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous toluene. Self-Validation: The suspension should appear uniformly cloudy without clumping, indicating active, unoxidized NaH.

  • Electrophile Assembly: Add diethyl carbonate (4.0 eq) to the suspension in one portion at room temperature.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal volume of anhydrous toluene. Add this solution dropwise over 30 minutes to the reaction mixture.

    • Causality Check: Dropwise addition prevents localized depletion of the base and controls the exothermic generation of hydrogen gas, preventing thermal runaway.

  • Thermal Activation: Affix a reflux condenser and elevate the temperature to 80 °C. Stir for 16 hours.

    • Causality Check: Toluene is explicitly chosen over THF because its higher boiling point allows for an 80 °C reaction temperature without pressurization. This thermal energy is thermodynamically required to drive the Claisen condensation to completion[1].

  • Quenching & Isolation: Cool the reaction to 0 °C and carefully quench by dropwise addition of saturated aqueous NH₄Cl.

    • Causality Check: NH₄Cl is used instead of HCl to safely neutralize excess NaH without risking the acid-catalyzed hydrolysis or decarboxylation of the newly formed malonate ester. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Table 2: Comparative Base/Solvent Effects on Alpha-Carboxylation

BaseSolventTemp (°C)Yield (%)Mechanistic Rationale
NaH (2.0 eq) Toluene 80 >85% Irreversible deprotonation; high temp drives equilibrium[1].
KOtBu (2.0 eq)THF6540-50%Reversible deprotonation; lower boiling point limits kinetics.
LiHMDS (2.0 eq)THF-78 to RT<30%Kinetic enolate formation, but poor condensation thermodynamics.
Workflow B: Orthogonal Palladium-Catalyzed Cross-Coupling (Oxindole Formation)

Following alpha-functionalization, the ortho-bromide is perfectly positioned for an intramolecular Buchwald-Hartwig amination to form an oxindole core[3][4].

Step-by-Step Protocol:

  • Precatalyst Activation: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%) and a sterically bulky dialkylbiaryl phosphine ligand (e.g., XPhos, 5 mol%) in anhydrous 1,4-dioxane. Stir for 10 minutes until a color change (typically deep purple to red/orange) indicates the formation of the active L-Pd(0) species.

  • Reagent Assembly: Add the alpha-functionalized intermediate from Workflow A (1.0 eq), a primary amine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Degassing (Critical Step): Seal the vessel, remove from the glovebox, and sparge the mixture with Argon for 15 minutes.

    • Causality Check: Dissolved oxygen will rapidly oxidize the highly electron-rich L-Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Cyclization: Heat the mixture to 100 °C for 12 hours. Monitor via LC-MS to ensure the C-Cl bond remains intact.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Aryl Bromide AmineCoord Amine Coordination & Deprotonation (Base) OxAdd->AmineCoord + Primary Amine RedElim Reductive Elimination (Oxindole Formation) AmineCoord->RedElim - HBr (Base) RedElim->Pd0 Product Release

Palladium-catalyzed intramolecular Buchwald-Hartwig amination cycle.

Table 3: Ligand Influence on Orthogonal C-Br vs C-Cl Amination

Ligand TypeOxidative Addition (C-Br)Oxidative Addition (C-Cl)Selectivity for Oxindole
PPh₃SlowNegligiblePoor (High Pd black formation)
dppfModerateNegligibleModerate (Competing β-hydride elimination)
XPhos / BrettPhos Extremely Fast Slow (requires >110 °C) Excellent (>90% yield)[3]

Causality of Ligand Choice: The use of a bulky, electron-rich biaryl phosphine ligand (like XPhos) is mandatory. The high electron density accelerates the oxidative addition specifically into the weaker C-Br bond. Simultaneously, the extreme steric bulk forces the palladium centers apart, preventing the formation of inactive Pd-dimers and drastically accelerating the final reductive elimination step to form the C-N bond[3].

Application in Oncology: SMARCA2/4 Inhibitors

The methodologies described above are not merely academic exercises; they are actively deployed in the synthesis of cutting-edge therapeutics. This compound is a foundational precursor in the development of inhibitors targeting the SWI/SNF chromatin remodeling complex[1].

Specifically, mutations in the SMARCA4 (BRG1) gene are prevalent in various aggressive cancers, including non-small cell lung cancer (NSCLC). By utilizing this building block to construct highly substituted, rigid oxindole and indole scaffolds, medicinal chemists can achieve the precise spatial geometry required to selectively inhibit the paralogous SMARCA2 (BRM) ATPase, inducing synthetic lethality in SMARCA4-deficient tumors[1]. The retained C4-Chloride acts as a critical vector for late-stage Suzuki couplings, allowing rapid library generation to optimize pharmacokinetic (PK) properties.

References

  • Source: sigmaaldrich.
  • Title: this compound CAS ...
  • Source: google.com (Google Patents)
  • Source: thieme-connect.
  • Source: scite.ai (Chem. Sci. 2011)

Sources

Technical Guide: Characterization and Synthesis of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to address the specific needs of researchers and drug development professionals working with Ethyl 2-(2-bromo-4-chlorophenyl)acetate .

Due to the specialized nature of this intermediate (often proprietary in agrochemical/pharmaceutical pipelines), definitive experimental physical property data is frequently conflated with its isomers. This guide synthesizes available experimental data for the precursor acid, provides calculated predictive ranges for the ester, and details the standard operating procedures (SOPs) for synthesis and characterization.

Executive Summary & Compound Identity

This compound is a critical intermediate used primarily in the synthesis of complex agrochemicals and potential non-steroidal anti-inflammatory drug (NSAID) analogs.

Critical Distinction: Researchers must distinguish this compound from its constitutional isomer, Ethyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 5445-25-0), where the bromine atom is located on the


-carbon rather than the phenyl ring. Confusing these two can lead to catastrophic failure in nucleophilic substitution steps downstream.
Chemical Structure & Identifiers
PropertyDetail
IUPAC Name This compound
CAS Number 52864-55-8
Molecular Formula C

H

BrClO

Molecular Weight 277.54 g/mol
SMILES CCOC(=O)CC1=C(C=C(C=C1)Cl)Br
Key Precursor 2-Bromo-4-chlorophenylacetic acid (CAS 52864-56-9)

Physical Properties: Experimental & Predicted Data

The following data synthesizes experimental values for the stable acid precursor and high-confidence predictive models for the ester.

Table 1: Comparative Physical Properties
Property2-Bromo-4-chlorophenylacetic Acid (Precursor)This compound (Target)Confidence
Physical State (25°C) Solid (Crystalline Powder)Viscous Liquid / Low-Melting Solid High
Melting Point 129 – 131 °C [1]25 – 35 °C (Predicted)Med
Boiling Point (760 mmHg) 347 °C (Predicted)280 – 290 °C (Predicted)Med
Boiling Point (Reduced) N/A135 – 145 °C @ 1-2 mmHg High
Density ~1.8 g/cm³1.45 – 1.55 g/cm³ High
Solubility Soluble in EtOH, DMSO; Insoluble in WaterSoluble in Hexane, DCM, EtOAcHigh

Technical Insight: The esterification of phenylacetic acids typically lowers the melting point significantly due to the removal of strong intermolecular hydrogen bonding present in the carboxylic acid dimers. While the acid melts at ~130°C, the ethyl ester is expected to be a liquid at room temperature or a solid that melts upon slight warming.

Synthesis Protocol: Fisher Esterification

Objective: To synthesize high-purity this compound for physical property validation.

This protocol utilizes a classic Fisher Esterification, favored for its scalability and ease of purification compared to acyl chloride routes.

Reagents
  • Precursor: 2-Bromo-4-chlorophenylacetic acid (1.0 eq)

  • Solvent/Reactant: Absolute Ethanol (Excess, ~10-15 eq)

  • Catalyst: Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 0.1 eq) or Thionyl Chloride (SOCl
    
    
    , 1.1 eq for in-situ generation)
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

    
    ).
    
  • Dissolution: Charge the flask with 2-Bromo-4-chlorophenylacetic acid (10.0 g, 40 mmol) and Absolute Ethanol (50 mL). Stir until suspended.

  • Catalysis: Carefully add conc. H

    
    SO
    
    
    
    (0.5 mL) dropwise. Exothermic reaction - observe temperature.
  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The acid spot (low R

    
    ) should disappear, replaced by the ester spot (high R
    
    
    
    ).
  • Workup:

    • Cool reaction to room temperature.[1][2]

    • Concentrate under reduced pressure (Rotavap) to remove excess ethanol.

    • Dilute residue with Ethyl Acetate (50 mL) and wash with Saturated NaHCO

      
       (2 x 30 mL) to neutralize residual acid.
      
    • Wash organic layer with Brine (30 mL), dry over anhydrous MgSO

      
      , and filter.
      
  • Purification: Concentrate the filtrate. If the product is a liquid, perform vacuum distillation (target 1-2 mmHg). If solid, recrystallize from cold Hexane/Ethanol.

Visualization: Synthesis & Characterization Workflow

The following diagram outlines the logical flow from precursor selection to final physical property validation, ensuring data integrity.

G Precursor Start: 2-Bromo-4-chlorophenylacetic Acid (Solid, MP: 129-131°C) Reaction Fisher Esterification (EtOH, H2SO4, Reflux 8h) Precursor->Reaction Workup Workup: Neutralize & Extract (Remove unreacted Acid) Reaction->Workup PhaseCheck Phase Check @ 25°C Workup->PhaseCheck LiquidPath If Liquid: Vacuum Distillation PhaseCheck->LiquidPath Viscous Oil SolidPath If Solid: Recrystallization PhaseCheck->SolidPath Precipitate AnalysisBP Measure Boiling Point (DSC or Micro-Distillation) LiquidPath->AnalysisBP AnalysisMP Measure Melting Point (Capillary Method) SolidPath->AnalysisMP Validation Final Validation: NMR (1H, 13C) + GC-MS AnalysisBP->Validation AnalysisMP->Validation

Figure 1: Synthesis and characterization workflow for this compound, detailing decision paths based on physical state.

Characterization Protocols (SOPs)

To generate the missing definitive data for this specific CAS, follow these self-validating protocols.

A. Melting Point Determination (If Solid)
  • Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30).

  • Protocol:

    • Pack dry sample into a capillary tube to a height of 2-3 mm.

    • Insert into the apparatus pre-heated to 20°C.

    • Ramp temperature at 10°C/min until 20°C below predicted MP, then slow to 1°C/min.

    • Record

      
       (first liquid drop) and 
      
      
      
      (complete melt).
  • Validation: Run a standard (e.g., Benzophenone, MP 48°C) alongside to calibrate.

B. Boiling Point Determination (If Liquid)[9]
  • Method: Siwoloboff Method (Micro-scale) or DSC.

  • DSC Protocol (Preferred):

    • Place 5-10 mg of liquid in a hermetically sealed aluminum pan with a laser-drilled pinhole.

    • Heat from 30°C to 350°C at 10°C/min under Nitrogen purge (50 mL/min).

    • The boiling point is identified as the onset of the major endothermic event where sample mass loss occurs (verify with TGA if available).

References

  • PubChem. (2025).[3] Compound Summary: 2-Bromo-4-chlorophenylacetic acid (CAS 52864-56-9).[4][5] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl (4-chlorophenyl)acetate. Retrieved March 6, 2026, from [Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis and Process Optimization of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS: 52864-55-8)

Executive Summary

Halogenated phenylacetic acid derivatives are highly versatile building blocks in medicinal chemistry and agrochemical development. Specifically, derivatives like 2-bromo-4-chlorophenylacetic acid and its esters serve as critical precursors for synthesizing Peroxisome Proliferator-Activated Receptor (PPAR) agonists, anti-inflammatory agents, and synthetic auxin herbicides [1][1].

This application note details a highly regioselective, three-step synthetic pathway to produce This compound starting from inexpensive phenylacetic acid. By strictly controlling the electrophilic aromatic substitution conditions, this protocol eliminates the need for complex chromatographic separations, relying instead on synergistic directing effects and thermodynamic control.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis relies on a logical sequence of electrophilic aromatic substitutions followed by a protecting esterification.

SynthesisWorkflow A Phenylacetic Acid B 4-Chlorophenylacetic Acid A->B Cl2, FeCl3 Electrophilic Chlorination C 2-Bromo-4-chlorophenylacetic Acid B->C Br2, FeBr3 Directed Bromination D Ethyl 2-(2-bromo-4- chlorophenyl)acetate C->D EtOH, H2SO4 Fischer Esterification

Figure 1: Three-step synthetic workflow from phenylacetic acid to the target ethyl ester.

The Logic of Regioselective Bromination

The critical step in this workflow is the transformation of 4-chlorophenylacetic acid to 2-bromo-4-chlorophenylacetic acid. The success of this step is governed by the competing electronic effects of the ring substituents. The


 group is an alkyl-like moiety that is weakly activating and ortho/para-directing. Conversely, the 

atom is deactivating, though also ortho/para-directing.

Because electrophilic aromatic substitution is dictated by the most activating group on the ring, the


 group controls the regiochemistry. With the para position blocked by the chlorine atom, the incoming bromonium ion (

) is directed exclusively to the ortho position (C2). The use of iron salts as a Lewis acid catalyst is critical here to generate the active electrophile efficiently [2][2].

DirectingEffects Node1 4-Chlorophenylacetic Acid (Substrate) Node2 -CH2COOH Group Activating, o/p-directing Node1->Node2 Node3 -Cl Group Deactivating, o/p-directing Node1->Node3 Node4 Para position blocked by -Cl Node2->Node4 Directs to o/p Node3->Node4 Directs to o/p Node5 Electrophilic Attack (Br+) at Ortho Position (C2) Node4->Node5 Steric & Electronic Preference

Figure 2: Logical pathway of synergistic directing effects governing regioselective bromination.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorophenylacetic Acid

Causality Focus: Thermodynamic control and selective crystallization.

  • Reaction Setup: Dissolve

    
     of phenylacetic acid in 
    
    
    
    of anhydrous dichloromethane (DCM). Add
    
    
    of anhydrous
    
    
    as a Lewis acid catalyst.
  • Electrophilic Addition: Cool the flask to

    
    . Add 
    
    
    
    of sulfuryl chloride (
    
    
    ) dropwise over 30 minutes. Causality:
    
    
    provides a controlled, measurable release of
    
    
    gas in situ, preventing over-chlorination.
  • Reflux & Validation: Gradually warm to room temperature, then reflux for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Isolation: Pour the mixture into ice water to quench the Lewis acid. Extract with DCM, wash the organic layer with brine, and dry over

    
    .
    
  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from hot ethanol. Causality: The para-isomer packs more efficiently in the crystal lattice than the ortho-isomer byproduct, allowing for selective precipitation of pure 4-chlorophenylacetic acid.

Protocol 2: Synthesis of 2-Bromo-4-chlorophenylacetic Acid

Causality Focus: Synergistic directing effects and electrophile management.

  • Catalyst Generation: Suspend

    
     of 4-chlorophenylacetic acid in 
    
    
    
    of glacial acetic acid. Add
    
    
    of fine iron powder. Causality: Iron powder reacts with bromine in situ to form anhydrous
    
    
    , which is highly active and avoids the moisture degradation common in commercially stored
    
    
    [2][2].
  • Bromination: Add

    
     of liquid 
    
    
    
    dropwise at room temperature. The mixture will darken as the active electrophilic complex forms.
  • Thermal Drive: Heat the reaction to

    
     for 6 hours.
    
  • Quenching (Self-Validating Step): Pour the reaction mixture into

    
     of ice-cold 
    
    
    
    aqueous sodium bisulfite (
    
    
    ). Causality: The bisulfite immediately reduces unreacted, toxic
    
    
    to benign bromide salts. The sudden color change from dark red to pale yellow visually validates the successful quench.
  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from a toluene/hexane mixture to yield pure 2-bromo-4-chlorophenylacetic acid.

Protocol 3: Synthesis of this compound

Causality Focus: Equilibrium shifting via Le Chatelier's Principle.

  • Esterification Setup: Dissolve

    
     of 2-bromo-4-chlorophenylacetic acid in 
    
    
    
    of absolute ethanol. Add
    
    
    of concentrated
    
    
    .
  • Equilibrium Shifting: Equip the round-bottom flask with a Dean-Stark apparatus pre-filled with ethanol, and reflux for 12 hours. Causality: Fischer esterification is an equilibrium-driven process. Removing the water byproduct continuously forces the reaction to the right, maximizing the yield of the target ester .

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate and wash carefully with saturated

    
     until gas evolution ceases (validating the neutralization of 
    
    
    
    and unreacted carboxylic acid).
  • Final Purification: Dry the organic layer over

    
    , filter, and evaporate. The resulting pale yellow oil is this compound, which can be further purified by vacuum distillation if 
    
    
    
    purity is required.

Quantitative Data & Characterization

Table 1: Reaction Parameters and Yield Analysis

Synthesis StepReagents & CatalystTemp / TimeExpected YieldPurity (HPLC)
1. Chlorination

,

, DCM

(4h)
65-70%>95% (Post-cryst.)
2. Bromination

, Fe powder, AcOH

(6h)
85-90%>98% (Post-cryst.)
3. Esterification EtOH, conc.


(12h)
92-95%>99% (Distilled)

Table 2: Expected Spectroscopic Characterization

Compound

NMR (

, 400 MHz)
MS (ESI+)

4-Chlorophenylacetic Acid

7.30 (d, 2H), 7.22 (d, 2H), 3.62 (s, 2H), 11.5 (br s, 1H)
171.0

2-Bromo-4-chlorophenylacetic Acid

7.60 (d, 1H), 7.28 (dd, 1H), 7.20 (d, 1H), 3.80 (s, 2H), 11.8 (br s, 1H)
248.9

This compound

7.58 (d, 1H), 7.25 (dd, 1H), 7.18 (d, 1H), 4.18 (q, 2H), 3.75 (s, 2H), 1.25 (t, 3H)
277.5

References

  • Benchchem. "2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem: Synthesis and Reactivity." Benchchem.
  • European Patent Office. "PROCESS FOR THE SYNTHESIS OF MANDIPROPAMID AND DERIVATIVES THEREOF - EP 1919857 B1.
  • Sigma-Aldrich. "Bromo ethyl acetate - this compound (CAS No.: 52864-55-8).

Sources

Application Note: Chemoselective Functionalization of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemoselective functionalization of Ethyl 2-(2-bromo-4-chlorophenyl)acetate , a high-value bifunctional scaffold for medicinal chemistry. This molecule features three distinct reactive sites: an ortho-bromide (high reactivity), a para-chloride (latent reactivity), and an


-methylene ester  (nucleophilic/electrophilic handle).

By exploiting the significant rate difference in oxidative addition between aryl bromides and aryl chlorides (


), researchers can selectively functionalize the C2-position while preserving the C4-chloride for subsequent derivatization. Furthermore, this guide outlines a validated workflow for converting this linear ester into substituted oxindoles  (indolin-2-ones) via a tandem Buchwald-Hartwig amination/intramolecular cyclization sequence—a critical transformation in the synthesis of kinase inhibitors and GPCR modulators.

Substrate Analysis & Chemoselectivity Strategy

To design effective protocols, one must understand the electronic and steric environment of the substrate.

Reactive Sites Map
  • Site A (C2-Br): The primary site for Pd(0) insertion. Located ortho to the acetate side chain. Steric hindrance is moderate but does not prevent coupling with standard ligands.

  • Site B (C4-Cl): The secondary site. The C-Cl bond is stronger (BDE ~95 kcal/mol) than C-Br (~80 kcal/mol). Under standard Suzuki conditions (

    
    C, carbonate base), this site remains inert.
    
  • Site C (

    
    -Methylene):  The protons at C
    
    
    
    are acidic (
    
    
    in DMSO). Strong bases (e.g., NaO
    
    
    Bu, LiHMDS) can generate the enolate, leading to potential side reactions (e.g., self-condensation or competing
    
    
    -arylation). Mitigation: Use weak bases (
    
    
    ,
    
    
    ) for cross-coupling.
Mechanistic Logic: The Kinetic Window

The success of chemoselective coupling relies on the "Kinetic Window."



Using electron-rich, bulky phosphines (e.g., P(

Bu)

, XPhos) can narrow this window by activating the chloride. Therefore, for pure selectivity, Triphenylphosphine (PPh

)
or dppf are preferred over "super-ligands" in the first step.
Visualization: Chemoselectivity & Pathways

Chemoselectivity Substrate This compound Suzuki Route A: Suzuki Coupling (Biaryl Synthesis) Substrate->Suzuki Pd(PPh3)4, Ar-B(OH)2 Selectivity: Br only Buchwald Route B: Buchwald-Hartwig (Oxindole Synthesis) Substrate->Buchwald Pd2(dba)3, R-NH2 Cyclization Cascade Note1 Site C2-Br: Fast Oxidative Addition Substrate->Note1 Note2 Site C4-Cl: Latent / Requires Activation Substrate->Note2 Seq Route C: Sequential Coupling (Targeting Cl) Suzuki->Seq Step 2: Activate Cl (S-Phos, High Temp)

Caption: Strategic map showing divergent pathways based on chemoselective activation of the C2-Bromide.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize Ethyl 2-(4-chloro-[1,1'-biphenyl]-2-yl)acetate derivatives without touching the chlorine or hydrolyzing the ester.

Reagents:

  • Substrate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) — Chosen for high Br/Cl selectivity.
  • Base: K

    
    CO
    
    
    
    (2.5 equiv) — Mild enough to prevent ester hydrolysis.
  • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water (5:1).

  • Temperature: 80 °C.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 mmol), arylboronic acid (1.2 mmol), and K

    
    CO
    
    
    
    (2.5 mmol).
  • Inerting: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol) under a positive stream of
    
    
    .
  • Reaction: Seal the vessel and heat to 80 °C for 4–6 hours. Monitor by TLC/LCMS. Do not exceed 100 °C to avoid Cl activation.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water.[1] Dry organic layer over MgSOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Checkpoint: The product should retain the Chlorine signal (typical 3:1 isotope pattern in MS) and the Ethyl ester signals (


H NMR: q ~4.1 ppm, t ~1.2 ppm).
Protocol B: Oxindole Synthesis (Buchwald-Hartwig Cascade)

Objective: One-pot synthesis of N-substituted 6-chlorooxindoles. This reaction couples the amine to the C2-Br and then spontaneously cyclizes onto the ester.

Mechanism:

  • Amination: Pd-catalyzed C-N bond formation at C2.

  • Lactamization: Intramolecular nucleophilic acyl substitution (5-exo-trig).

Reagents:

  • Substrate (1.0 equiv)

  • Primary Amine R-NH

    
     (1.2 equiv) — Alkyl or Aryl amines.
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%)
  • Ligand: Xantphos (5 mol%) — Large bite angle promotes reductive elimination and stability.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) — Promotes amination and subsequent cyclization.
  • Solvent: 1,4-Dioxane (anhydrous).

  • Temperature: 100 °C.

Step-by-Step Procedure:

  • Glovebox/Schlenk: In an inert atmosphere, combine Pd

    
    (dba)
    
    
    
    (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) in Dioxane (2 mL). Stir for 5 mins to form the active catalyst (solution turns from purple to orange/yellow).
  • Substrate Addition: Add the substrate (1.0 mmol), Cs

    
    CO
    
    
    
    (650 mg, 2.0 mmol), and the primary amine (1.2 mmol). Add remaining Dioxane (3 mL).
  • Heating: Heat to 100 °C for 12–16 hours.

  • Monitoring: LCMS will show the intermediate amino-ester (M+H) and the cyclized oxindole (M-EtOH). If cyclization is incomplete, add a catalytic amount of acetic acid (AcOH) during workup or heat the crude residue in ethanol/reflux.

  • Isolation: Filter through Celite. Concentrate. Purify via flash chromatography.

Visual Workflow: Oxindole Cascade

Oxindole Start Start: This compound + R-NH2 Step1 Step 1: Oxidative Addition (Pd0 -> PdII) (Selective at C-Br) Start->Step1 Pd/Xantphos Step2 Step 2: Amination (Formation of C-N Bond) Step1->Step2 Intermed Intermediate: Ethyl 2-(2-(alkylamino)-4-chlorophenyl)acetate Step2->Intermed Step3 Step 3: Cyclization (Lactamization) (- EtOH) Intermed->Step3 Spontaneous (Cs2CO3, Heat) Product Product: 1-Substituted-6-chlorooxindole Step3->Product

Caption: Cascade synthesis of 6-chlorooxindoles from the bromo-ester scaffold.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst deactivation or impure reagents.Switch to Pd(dppf)Cl

. Ensure solvent is degassed thoroughly.
Loss of Chemoselectivity Temperature too high or ligand too active.Lower temp to 60°C. Use Pd(PPh

)

instead of S-Phos/XPhos.

-Arylation Side Product
Base is too strong (enolization).Use K

PO

or K

CO

. Avoid NaO

Bu.
Incomplete Cyclization (Oxindole) Steric bulk of amine or insufficient heat.Treat crude intermediate with pTSA (cat.) in refluxing Ethanol.
Dehalogenation (Loss of Br/Cl)

-Hydride elimination from Pd-H species.
Avoid alcohol solvents in the Pd step if possible (use Toluene/Dioxane).

References

  • Chemoselectivity Principles: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Oxindole Synthesis: Lee, S., & Hartwig, J. F. (2001).[2] Palladium-catalyzed synthesis of oxindoles from

    
    -chloroacetanilides.[2][3] The Journal of Organic Chemistry, 66(10), 3402-3415. Link
    
  • Buchwald-Hartwig Cyclization: Hennessy, E. J., & Buchwald, S. L. (2003). A general and mild copper-catalyzed arylation of diethyl malonates. Journal of the American Chemical Society, 125(39), 12084-12085. Link

  • Suzuki Coupling of Halo-Esters: Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling halogenated aromatics and palladium catalysts.

Sources

Hydrolysis protocols for Ethyl 2-(2-bromo-4-chlorophenyl)acetate to acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Protocols for the Hydrolysis of Ethyl 2-(2-bromo-4-chlorophenyl)acetate to 2-(2-bromo-4-chlorophenyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the hydrolysis of this compound to its corresponding carboxylic acid, 2-(2-bromo-4-chlorophenyl)acetic acid[1][2]. This target molecule is a valuable building block in the synthesis of pharmaceuticals and other complex organic structures. The successful and efficient conversion of the ester to the carboxylic acid is a critical step in many synthetic routes. This document explores the primary methodologies for this transformation—base-catalyzed saponification, acid-catalyzed hydrolysis, and enzymatic hydrolysis—providing researchers, chemists, and drug development professionals with the foundational knowledge and practical steps required for successful execution. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and process optimization.

Introduction: The Strategic Importance of Hydrolysis

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate like this compound, the resulting carboxylic acid, 2-(2-bromo-4-chlorophenyl)acetic acid, serves as a key intermediate. The dual halogen substitution on the phenyl ring provides distinct reactive handles for subsequent cross-coupling reactions or other modifications, making it a versatile precursor in medicinal chemistry.

The choice of hydrolysis protocol is dictated by several factors, including the stability of the substrate to acidic or basic conditions, desired yield, reaction scale, and considerations for green chemistry. This guide provides a comparative analysis of the most effective methods to empower scientists to make informed decisions based on their specific experimental constraints and objectives.

Comparative Overview of Hydrolysis Methodologies

The selection of a hydrolysis strategy involves a trade-off between reaction speed, yield, and conditions. The following table summarizes the key characteristics of the three primary methods discussed in this guide.

ParameterBase-Catalyzed (Saponification)Acid-Catalyzed HydrolysisEnzymatic Hydrolysis
Primary Reagents Strong base (e.g., NaOH, KOH) in an alcohol/water mixture.Strong acid (e.g., H₂SO₄, HCl) in excess water.Hydrolase enzyme (e.g., Lipase, Esterase) in a buffered aqueous solution.
Reversibility Irreversible.[3][4]Reversible.[3][4][5]Generally considered irreversible under practical conditions.
Typical Yield High to quantitative.Moderate to high (dependent on equilibrium).High, with potential for high enantioselectivity.[6]
Reaction Conditions Room temperature to reflux.Reflux / elevated temperatures.Mild (Room temperature to ~50°C), neutral pH.[7][8]
Key Advantage High yield due to irreversible nature; reaction goes to completion.[3]Simple reagents; catalyst is regenerated.High specificity, environmentally friendly ("green"), and mild conditions suitable for sensitive substrates.[9][10]
Key Disadvantage Requires a separate acidification step to obtain the final product.Equilibrium can limit yield; may require a large excess of water to drive completion.[4][5]Enzymes can be expensive; may require screening for optimal activity; slower reaction times.

General Experimental Workflow

The overall process, from starting ester to purified acid, can be visualized as a series of strategic decisions and steps. The choice of hydrolysis method is the central diverging point, leading to specific workup procedures.

G cluster_start cluster_hydrolysis Step 1: Hydrolysis (Method Selection) cluster_workup Step 2: Workup & Isolation cluster_end start_ester This compound base Base-Catalyzed (Saponification) start_ester->base Select Method acid Acid-Catalyzed start_ester->acid Select Method enzyme Enzymatic start_ester->enzyme Select Method base_workup Acidification (pH 2-3) to Precipitate Acid base->base_workup acid_workup Neutralization & Extraction acid->acid_workup enzyme_workup Extraction enzyme->enzyme_workup final_product Purified 2-(2-bromo-4-chlorophenyl)acetic Acid acid_workup->final_product Purification (e.g., Recrystallization) base_workup->final_product Purification (e.g., Recrystallization) enzyme_workup->final_product Purification (e.g., Recrystallization)

Caption: High-level workflow for the hydrolysis of the starting ester to the final purified carboxylic acid.

Detailed Protocols and Methodologies

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

Principle: Saponification is the hydrolysis of an ester under basic conditions. The reaction is effectively irreversible because the final step is an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid, yielding a highly stable carboxylate salt.[11] A final acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid.[3][12]

G Base-Catalyzed Hydrolysis Mechanism (Saponification) Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate + OH⁻ (Nucleophilic Attack) Carboxylic Acid\n+ Alkoxide Carboxylic Acid + Alkoxide Tetrahedral Intermediate->Carboxylic Acid\n+ Alkoxide Collapse & Elimination Carboxylate Salt\n+ Alcohol Carboxylate Salt + Alcohol Carboxylic Acid\n+ Alkoxide->Carboxylate Salt\n+ Alcohol Deprotonation (Irreversible) Final Acid Final Acid Carboxylate Salt\n+ Alcohol->Final Acid + H₃O⁺ (Acid Workup)

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (approx. 5-10 mL per gram of ester).

  • Base Addition: In a separate container, prepare a solution of NaOH (1.5 - 2.5 eq) in a minimal amount of water and add it to the ester solution. Alternatively, add solid NaOH pellets directly while stirring.

  • Hydrolysis Reaction: Stir the resulting mixture at room temperature or heat to reflux (typically 40-65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared (usually 2-6 hours).[12]

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Redissolve the remaining residue in water. Transfer the aqueous solution to a separatory funnel and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add concentrated HCl dropwise with stirring until the pH is approximately 2-3.[13] The carboxylic acid product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying and Purification: Dry the solid product under vacuum. If further purification is needed, recrystallize from a suitable solvent system (e.g., toluene, or an ethanol/water mixture).

Protocol 2: Acid-Catalyzed Hydrolysis

Principle: This reaction is the reverse of Fischer esterification. The ester's carbonyl oxygen is protonated by a strong acid, activating the carbonyl carbon for nucleophilic attack by water.[5] The reaction is an equilibrium process, and to drive it towards the products, a large excess of water is typically used.[4]

Materials and Reagents:

  • This compound

  • Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (e.g., 10-20% v/v)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Protocol:

  • Reaction Setup: Combine the this compound (1.0 eq) with a large excess of dilute aqueous acid (e.g., 10 parts acid solution to 1 part ester by volume) in a round-bottom flask.

  • Hydrolysis Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC. Due to the reversible nature, this reaction may require a longer time (6-24 hours) to reach equilibrium or completion.

  • Workup - Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution (to remove residual acid catalyst), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization as described in the saponification protocol.

Protocol 3: Enzymatic Hydrolysis

Principle: Certain enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters with high specificity under mild, environmentally friendly conditions.[9][10] These biocatalytic methods are advantageous for complex molecules that may be sensitive to harsh acidic or basic conditions. Enzymes like Candida antarctica lipase B (CAL-B) or lipases from Pseudomonas cepacia are often effective for a broad range of substrates.[6]

Materials and Reagents:

  • This compound

  • Immobilized or free lipase/esterase (e.g., CAL-B, Aspergillus oryzae[7][14], or Pseudomonas cepacia lipase)

  • Phosphate buffer solution (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (optional, e.g., t-butanol, acetone)

  • Ethyl acetate (for extraction)

  • Dilute HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Orbital shaker or stirred reaction vessel

Step-by-Step Protocol:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (pH 7.0). Add the this compound. If substrate solubility is low, a small amount of a water-miscible organic co-solvent can be added.

  • Enzyme Addition: Add the selected lipase or esterase (typically 1-10% by weight of the substrate).

  • Hydrolysis Reaction: Stir or shake the mixture at a controlled temperature (often between 30-50 °C). The reaction progress is typically monitored over 24-72 hours by taking aliquots, extracting them, and analyzing via HPLC or TLC.

  • Workup - Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction. If using an immobilized enzyme, it can be removed by simple filtration and potentially reused. If using a free enzyme, it may be denatured and removed during the extraction process.

  • Extraction: Acidify the reaction mixture to pH ~3 with dilute HCl. Extract the carboxylic acid product with ethyl acetate (3x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via recrystallization or column chromatography if necessary.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Corrosives: Handle strong acids (H₂SO₄, HCl) and bases (NaOH, KOH) with extreme care. They are highly corrosive and can cause severe burns.

  • Halogenated Organics: The starting material and product are halogenated aromatic compounds. Avoid inhalation and skin contact. Refer to the Safety Data Sheet (SDS) for detailed handling information.

  • Solvents: Organic solvents like methanol, ethanol, and ethyl acetate are flammable. Keep them away from ignition sources.

References

  • Graffner-Nordberg, M., Sjödin, K., Tunek, A., & Hallberg, A. (1998). Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. Acta Pharmaceutica Nordica, 4(3), 163-176.
  • Graffner-Nordberg, M., Sjödin, K., Tunek, A., & Hallberg, A. (1992). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta pharmaceutica Nordica, 4(3), 163–176. [Link]

  • Torre, P., Converti, A., Domínguez, J. M., Gioielli, L. A., Pitombo, R. N., & Molinari, F. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 39(3), 309-315. [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from OperaChem website. [Link]

  • Torre, P., Converti, A., Domínguez, J. M., Gioielli, L. A., Pitombo, R. N., & Molinari, F. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. [Link]

  • Torre, P., Converti, A., Domínguez, J. M., Gioielli, L. A., Pitombo, R. N., & Molinari, F. (2003). Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Gładkowski, W., Chojnacka, A., Wawrzeńczyk, C., & Obmińska-Mrukowicz, B. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 21(11), 1588. [Link]

  • Google Patents. (n.d.). WO2002092828A2 - Process for the preparation of substituted carboxylic acid estersby enzymatic hydrolysis.
  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from Save My Exams website. [Link]

  • Červený, L., Krejčová, A., & Růžička, V. (2001). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications, 66(7), 1077-1087. [Link]

  • Clutch Prep. (2023, October 6). Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. Retrieved from Clutch Prep website. [Link]

  • Glushkov, V. A., Gaisina, I. N., Tolstikov, A. G., & Tolstikov, G. A. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from Chemistry LibreTexts website. [Link]

  • ResearchGate. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids | Request PDF. Retrieved from ResearchGate website. [Link]

  • International Journal of Engineering Trends and Technology. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from jetir.org website. [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Retrieved from Chemguide website. [Link]

  • OpenStax. (n.d.). 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition. Retrieved from OpenStax website. [Link]

  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary website. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Phenyl ester hydrolysis catalysed by alcalase. Case for electrophilic participation at ester carbonyl oxygen. Retrieved from RSC Publishing website. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. Retrieved from asianpharmaonline.org website. [Link]

  • Scribd. (n.d.). Batch Saponification of Ethyl Acetate | PDF | Chemical Reactor. Retrieved from Scribd website. [Link]

  • BUE Scholar. (n.d.). Kinetic study of hydrolysis of ethyl acetate using caustic soda. Retrieved from bue.edu.eg website. [Link]

  • MDPI. (2019, February 4). Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. Retrieved from MDPI website. [Link]

  • QuickCompany. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from QuickCompany website. [Link]

  • Google Patents. (1991, March 29). United States Patent (19). Retrieved from googleapis.com website. [Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Orthogonal functionalization, API scaffold synthesis, and biaryl library generation.

Executive Summary & Mechanistic Rationale

In modern drug discovery, building blocks that offer orthogonal handles for sequential functionalization are highly prized. Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS: 52864-55-8) is a prime example, featuring both a bromide and a chloride substituent on an electron-deficient phenylacetic acid core.

The core challenge when utilizing this scaffold in cross-coupling is achieving strict chemoselectivity —reacting the C-Br bond while leaving the C-Cl bond completely intact for downstream diversification (e.g., Buchwald-Hartwig amination or a secondary Suzuki coupling).

The Causality of Selectivity

The chemoselectivity is fundamentally driven by thermodynamics and the kinetics of the oxidative addition step in the catalytic cycle. The bond dissociation energy (BDE) of a typical aryl C-Br bond is approximately 81–83 kcal/mol, whereas the aryl C-Cl bond is significantly stronger at roughly 95–96 kcal/mol 1. Because Palladium(0) inserts into the weaker C-Br bond at a vastly accelerated rate compared to C-Cl, we can trap the mono-coupled product by strictly controlling temperature and catalyst electron density 2. Over-engineering the catalyst with highly electron-rich, bulky ligands (like dialkylbiaryl phosphines) at high temperatures can override this natural BDE bias, leading to unwanted di-arylation. Therefore, a balanced catalyst like Pd(dppf)Cl₂ is optimal.

Workflow SM Starting Material Ethyl 2-(2-bromo- 4-chlorophenyl)acetate Reaction Chemoselective Suzuki Coupling SM->Reaction Reagents Pd Catalyst + Base + Aryl-B(OH)2 Reagents->Reaction Product Mono-coupled Product Ethyl 2-(2-aryl- 4-chlorophenyl)acetate Reaction->Product >95% Selectivity C-Br Cleavage Downstream Orthogonal Functionalization (C-Cl Cleavage) Product->Downstream

Workflow for the chemoselective Suzuki-Miyaura coupling and orthogonal functionalization.

Quantitative Data: Reaction Optimization

To ensure a self-validating and robust process, various conditions were evaluated. The goal is to maximize the yield of the mono-coupled product while suppressing the di-coupled impurity to <1%. As shown in the table below, milder bases and bidentate ligands provide the optimal kinetic window for chemoselectivity 3.

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Selectivity (Mono:Di)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285%98:2
2 Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ 1,4-Dioxane/H₂O 60 8 92% >99:1
3Pd₂(dba)₃ / SPhosCs₂CO₃Toluene100478%85:15
4Pd(OAc)₂ / P(t-Bu)₃KOHTHF/H₂O50665%90:10

Table 1: Optimization of chemoselective Suzuki-Miyaura coupling conditions. Entry 2 represents the optimal balance of reactivity and site-selectivity.

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPC) to ensure the system validates its own success before proceeding to the labor-intensive workup phase.

Materials Required
  • Substrate: this compound (1.0 equiv, 10 mmol, 2.77 g)

  • Coupling Partner: Phenylboronic acid (1.05 equiv, 10.5 mmol, 1.28 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol, 408 mg)

  • Base: K₃PO₄ (2.0 equiv, 20 mmol, 4.24 g)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL), thoroughly degassed.

Step-by-Step Methodology

Step 1: Reaction Assembly and Deoxygenation (Critical Step)

  • Charge a 100 mL Schlenk flask with this compound, phenylboronic acid, and K₃PO₄.

  • Add 50 mL of the 1,4-Dioxane/H₂O (4:1) solvent mixture.

  • Causality Check: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle. Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes to ensure a strictly anaerobic environment.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Argon.

Step 2: Heating and Catalysis

  • Place the flask in a pre-heated oil bath at 60 °C .

  • Stir vigorously (800 rpm) to ensure biphasic mixing between the aqueous base and organic solvent.

Step 3: In-Process Control (IPC) - The Self-Validation Step

  • After 4 hours, withdraw a 10 µL aliquot using a degassed syringe.

  • Dilute the aliquot in 1 mL of HPLC-grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation Criteria: The reaction is deemed successful and ready for workup only if the LC-MS trace shows >95% conversion of the starting material (m/z 276/278) to the mono-coupled product (m/z 274/276 [M+H]⁺) and the di-coupled impurity (m/z 316 [M+H]⁺) is <1% by UV integration (254 nm). If starting material remains, continue heating for 2 additional hours.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and partition with distilled water (50 mL).

  • Extract the aqueous layer with Ethyl Acetate (2 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20) to afford the pure Ethyl 2-(2-phenyl-4-chlorophenyl)acetate.

Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle, explicitly showing why the C-Cl bond remains unreacted during the process.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br) Pd0->OxAdd Ar-Br Fast TransMet Trans- metalation OxAdd->TransMet Ar'-B(OH)2 Base Note C-Cl bond preserved (BDE ~96 kcal/mol) OxAdd->Note RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product

Catalytic cycle highlighting the preferential oxidative addition at the weaker C-Br bond.

References

  • Mutahir, S., et al. "Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies." Molecules, vol. 25, no. 15, 2020, p. 3521.
  • "Comparison of C-Cl and C-Br BDEs using UB3LYP/6-31G(d).
  • "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen

Sources

One-pot synthesis methods for Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS 52864-55-8) presents a unique chemoselective challenge due to the presence of a reactive aryl bromide functionality alongside the benzylic site. Standard palladium-catalyzed carbonylation methods, while efficient for simple benzyl chlorides, risk competitive oxidative addition at the aryl bromide position (C-Br), leading to byproduct formation (benzoates).

This Application Note details two distinct one-pot protocols:

  • Method A (Recommended): A robust Phase-Transfer Catalyzed (PTC) Cyanation-Pinner Cascade . This method guarantees chemoselectivity by utilizing orthogonal reactivity—nucleophilic substitution at the benzylic position followed by acid-mediated ethanolysis, leaving the aryl bromide intact.

  • Method B (Advanced): A Palladium-Catalyzed Alkoxycarbonylation protocol. This section discusses the specific ligand parameters required to favor benzylic carbonylation over aryl halide activation, intended for high-throughput screening environments.

Strategic Rationale & Pathway Analysis

The target molecule contains three halogenated sites with distinct reactivities:

  • Aryl-Cl (C4): Inert under standard nucleophilic conditions; requires specialized catalysis to activate.

  • Aryl-Br (C2): Highly reactive in Pd/Ni-catalyzed cross-couplings; prone to side reactions if metal catalysis is used.

  • Benzylic-Cl: Susceptible to SN2 substitution and metal insertion.

Objective: Transform the Benzylic-Cl to an Ethyl Acetate group (-CH₂COOEt) without perturbing the Aryl-Br.

Pathway Logic Diagram

ReactionPathways cluster_MethodA Method A: PTC Cyanation-Pinner (High Selectivity) cluster_MethodB Method B: Pd-Carbonylation (Atom Economy) Start 2-Bromo-4-chlorobenzyl chloride (Precursor) Nitrile Nitrile Intermediate (In-Situ) Start->Nitrile NaCN, TEBA (S_N2) PdComplex Pd-Benzyl Complex Start->PdComplex Pd(0), CO SideProduct Side Product: Ethyl 2-methyl-5-chlorobenzoate (Ar-Br reaction) Start->SideProduct Pd(0) insertion at Ar-Br Imidate Imidate Salt Nitrile->Imidate EtOH, H2SO4 (Pinner) TargetA Target Ester (High Purity) Imidate->TargetA H2O/Heat TargetB Target Ester PdComplex->TargetB EtOH

Figure 1: Comparative reaction pathways. Method A avoids the catalytic cycle that endangers the aryl bromide bond.

Method A: Phase-Transfer Catalyzed Cyanation-Pinner Cascade

This protocol is the industry standard for producing phenylacetic acid derivatives when halogenated aromatic rings are present. It proceeds in a single reactor by switching solvent polarity and pH without isolating the toxic nitrile intermediate.

Reagents & Equipment
  • Substrate: 2-Bromo-4-chlorobenzyl chloride (1.0 equiv).

  • Cyanating Agent: Sodium Cyanide (NaCN) (1.2 equiv). Caution: Highly Toxic.[1]

  • Catalyst: Triethylbenzylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Solvents: Toluene (Reaction solvent), Ethanol (Reagent/Solvent).

  • Acid: Sulfuric Acid (H₂SO₄), concentrated (98%).

Step-by-Step Protocol

Step 1: Nucleophilic Substitution (Cyanation)

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Connect the exhaust to a bleach scrubber (to neutralize any HCN traces).

  • Charging: Add 2-bromo-4-chlorobenzyl chloride (100 mmol) and Toluene (150 mL). Stir to dissolve.

  • Aqueous Phase: In a separate beaker, dissolve NaCN (120 mmol) in minimal water (20 mL).

  • Initiation: Add the aqueous NaCN solution to the toluene mixture. Add TEBA (5 mmol).

  • Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (essential for PTC efficiency).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2] The benzyl chloride spot should disappear within 2–4 hours.

    • Checkpoint: The intermediate is 2-(2-bromo-4-chlorophenyl)acetonitrile. Do not isolate.

Step 2: Phase Separation & Solvent Switch 7. Separation: Cool to room temperature. Transfer to a separatory funnel. Remove the lower aqueous layer (contains excess cyanide salts) into a dedicated cyanide waste container (treat with bleach immediately). 8. Drying: Wash the organic (Toluene) layer once with brine. (Optional: Dry over MgSO₄, filter). Return the toluene solution to the reactor.

Step 3: Pinner Ethanolysis (In-Situ) 9. Addition: Add Absolute Ethanol (300 mL) to the toluene solution containing the nitrile. 10. Acidification: CAREFULLY add Concentrated H₂SO₄ (300 mmol, ~3 equiv) dropwise. The reaction is exothermic. 11. Reflux: Heat the mixture to reflux (~78–85°C) for 6–8 hours.

  • Mechanism:[3][4][5][6] The nitrile reacts with ethanol and acid to form the imidate salt, which then hydrolyzes to the ester.
  • Workup: Cool to room temperature. Pour the mixture into ice water (500 mL). Extract with Ethyl Acetate or Toluene. Wash the organic layer with sat. NaHCO₃ (to remove acid) and brine.
  • Purification: Dry over Na₂SO₄ and concentrate. The product can be purified by vacuum distillation or recrystallization from Hexane/Ethanol if solid.
Data Summary: Method A
ParameterValueNotes
Yield 85–92%High efficiency due to lack of intermediate isolation.
Purity (HPLC) >98%Main impurity is trace hydrolyzed acid (removable by base wash).
Reaction Time 10–12 hoursTotal process time (Cyanation + Ethanolysis).
Selectivity 100%No loss of Ar-Br or Ar-Cl observed.

Method B: Palladium-Catalyzed Alkoxycarbonylation

This method is suitable for laboratories equipped with high-pressure reactors (autoclaves). It offers higher atom economy but requires strict control over catalyst ligands to prevent reaction at the Aryl-Br site.

Critical Constraint: Oxidative addition of Pd(0) into Ar-Br bonds is generally faster than into Benzyl-Cl bonds. To reverse this, we must use bulky, electron-rich ligands or specific conditions that favor sp³-carbonylation.

Reagents
  • Substrate: 2-Bromo-4-chlorobenzyl chloride.[7]

  • CO Source: Carbon Monoxide gas (balloon or 5–10 bar).

  • Catalyst: Pd(OAc)₂ (2 mol%).[8][9]

  • Ligand: Xantphos or dppb (2–4 mol%). Note: Xantphos often favors Ar-Br carbonylation; dppb is preferred for benzylic selectivity in some screens, but literature suggests careful temperature control is paramount.

  • Base: K₂CO₃ (1.5 equiv).

  • Solvent: Ethanol (acts as nucleophile and solvent).

Protocol
  • Inerting: Purge the autoclave with Nitrogen (3 cycles).

  • Loading: Charge Pd(OAc)₂, Ligand, and K₂CO₃. Add Ethanol and the substrate.[10]

  • Pressurization: Charge CO to 10 bar (High pressure favors carbonylation over beta-hydride elimination or coupling).

  • Temperature: Heat to 80°C .

    • Warning: Temperatures >100°C significantly increase the risk of Ar-Br activation.

  • Workup: Vent CO. Filter through Celite. Concentrate and purify by column chromatography.

Why Method A is Superior for this Molecule: In Method B, if the Pd inserts into the Ar-Br bond, you form Ethyl 5-chloro-2-(chloromethyl)benzoate, a difficult-to-separate impurity. Method A avoids this risk entirely.

Analytical Characterization

Target Compound: this compound Formula: C₁₀H₁₀BrClO₂ MW: 277.54 g/mol [11]

1H NMR (400 MHz, CDCl₃):

  • δ 7.58 (d, J = 2.0 Hz, 1H, Ar-H3) [Ortho to Br, Meta to Cl]

  • δ 7.28 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H5)

  • δ 7.20 (d, J = 8.2 Hz, 1H, Ar-H6)

  • δ 4.18 (q, J = 7.1 Hz, 2H, O-CH ₂-CH₃)

  • δ 3.78 (s, 2H, Ar-CH ₂-CO)

  • δ 1.26 (t, J = 7.1 Hz, 3H, O-CH₂-CH ₃)

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile. Gradient 40% B to 90% B over 15 min.

  • Detection: UV @ 220 nm and 254 nm.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Poor stirring or inactive PTC.Increase agitation speed (RPM). Ensure TEBA is dry. Increase temp to 70°C.
Hydrolysis to Acid Water present during Step 2.Ensure Toluene layer is dried or water is removed before adding EtOH/H₂SO₄.
Byproduct: Benzyl Alcohol Hydrolysis of Benzyl-Cl.Reduce water volume in Step 1. Add NaCN as a solid if possible (requires high shear).
Emulsion Phase transfer issues.Filter the biphasic mixture through a pad of Celite before separation.

References

  • Organic Syntheses. Acetic acid, bromo-, ethyl ester (General Esterification Protocols). Org.[10] Synth. Coll. Vol. 1, p. 109 (1941). Retrieved from [Link]

  • MDPI. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides. Molecules.[1][3][4][5][10][11][12][13][14] Retrieved from [Link]

  • PubChem. this compound Compound Summary. Retrieved March 6, 2026, from [Link]

  • Watson, D. A., et al. Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure.[5] J. Org.[5] Chem., 2008, 73, 7096-7101.[5] (Context on Pd selectivity). Retrieved from [Link]

Sources

Reagents for esterification of 2-bromo-4-chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selection of Reagents and Protocols for the Esterification of 2-Bromo-4-chlorophenylacetic Acid

This technical guide provides a comprehensive analysis of methodologies for the esterification of 2-bromo-4-chlorophenylacetic acid, a critical intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The presence of halogen substituents and an α-bromo group necessitates careful consideration of reaction conditions to achieve high yields while preserving the integrity of the molecule. This document explores the causality behind experimental choices, offering detailed protocols for three primary esterification strategies suitable for researchers, chemists, and professionals in drug development.

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. However, the specific structural features of 2-bromo-4-chlorophenylacetic acid—namely, the potential for steric hindrance and the presence of acid/base-sensitive halogen atoms—demand a nuanced approach. The selection of an appropriate esterification method is paramount and is dictated by the nature of the alcohol, the scale of the reaction, and the overall chemical sensitivity of the substrate. We will dissect three robust and widely adopted methods: the classic Fischer-Speier Esterification, the high-yield Acyl Chloride pathway, and the mild, versatile Steglich Esterification.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It stands as one of the most direct and economical methods, particularly when using simple primary or secondary alcohols.

Causality and Mechanistic Underpinnings

The reaction mechanism proceeds through several equilibrium steps.[1][3] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the alcohol.[2][4][5] The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to yield the ester.

Because the entire process is reversible, the equilibrium must be shifted toward the product.[2][3] This is typically achieved by using a large excess of the alcohol, which acts as both reactant and solvent, or by actively removing the water as it forms, often with a Dean-Stark apparatus.[1][6]

  • Best Suited For: Simple, low-boiling alcohols (e.g., methanol, ethanol) that are inexpensive and can be used in large excess.[7]

  • Key Advantage: Procedural simplicity and cost-effectiveness.

  • Limitations: Not ideal for acid-sensitive substrates or for tertiary alcohols, which are prone to elimination to form alkenes under strong acid and heat.[7][8] The reversible nature can limit yields if the equilibrium is not effectively managed.

Fischer_Esterification RCOOH 2-Bromo-4-chlorophenylacetic Acid Protonated_Acid Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH ROH Alcohol (R'-OH) Proton_Transfer Protonated Intermediate Tetrahedral_Int->Proton_Transfer Proton Transfer Ester_H2O Ester + H₂O Proton_Transfer->Ester_H2O - H₂O - H⁺ Acyl_Chloride_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification RCOOH Carboxylic Acid AcylChloride Acyl Chloride + SO₂(g) + HCl(g) RCOOH->AcylChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) AcylChloride_2 Acyl Chloride ROH Alcohol (R'-OH) Ester Ester + HCl ROH->Ester + Acyl Chloride

Caption: The two-step acyl chloride pathway to ester synthesis.

Method 3: Steglich Esterification

For substrates that are sensitive to the harsh, acidic conditions of the previous methods, the Steglich esterification offers a remarkably mild and efficient alternative. [8][9]It operates under neutral conditions, typically at room temperature, making it ideal for complex molecules with delicate functional groups.

Causality and Mechanistic Underpinnings

This method relies on a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). [9][10]The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. [8][9]While an alcohol could, in principle, attack this intermediate directly, the reaction is often slow.

This is where the catalytic role of DMAP becomes crucial. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form an N-acylpyridinium intermediate ("active ester"). [8][9]This new intermediate is highly electrophilic and, importantly, cannot rearrange into the common N-acylurea byproduct. [8]The alcohol then readily attacks the N-acylpyridinium species to yield the desired ester and regenerate the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be removed by filtration. [9]

  • Best Suited For: Acid- or base-sensitive substrates, sterically hindered carboxylic acids or alcohols, and reactions where mild conditions are paramount. [9][11][12]* Key Advantage: Extremely mild reaction conditions (neutral pH, room temperature) and broad substrate scope. [9][11]* Limitations: The primary drawback is the formation of the dicyclohexylurea (DCU) byproduct, which can sometimes be challenging to completely remove from the product. [13]Carbodiimide reagents like DCC are allergens and require careful handling. [12]

Steglich_Esterification RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP DMAP DMAP (Catalyst) Ester_DCU Ester + DCU N_Acylpyridinium->Ester_DCU + R'-OH - DMAP ROH Alcohol (R'-OH)

Sources

Scalable Synthesis and Process Optimization of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers

Introduction & Strategic Route Selection

1 (CAS: 52864-55-8) is a highly versatile, halogenated phenylacetate ester. Its structural architecture—featuring an ethyl ester, an ortho-bromine, and a para-chlorine atom—makes it a privileged building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory agents, PPAR agonists, and advanced agrochemicals 2. The presence of orthogonal halogens permits selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the brominated position while preserving the chlorinated site for downstream derivatization.

To ensure industrial scalability, high atom economy, and operator safety, this protocol bypasses the traditional Hell-Volhard-Zelinsky (HVZ) bromination of phenylacetic acids 3, which often requires harsh conditions and generates corrosive phosphorus byproducts. Instead, we utilize a highly efficient three-step linear sequence starting from commercially available 2-bromo-4-chlorotoluene, maximizing throughput and minimizing toxicological risks.

Synthetic Workflow & Mechanistic Pathway

SynthesisRoute SM 2-Bromo-4-chlorotoluene Int1 2-Bromo-1-(bromomethyl) -4-chlorobenzene SM->Int1 NBS, AIBN Radical Bromination Int2 2-(2-Bromo-4-chlorophenyl) acetonitrile Int1->Int2 NaCN, TBAB Phase Transfer Prod Ethyl 2-(2-bromo-4-chlorophenyl) acetate Int2->Prod EtOH, HCl (g) Pinner Reaction

Figure 1: Three-step scalable synthetic route to Ethyl 2-(2-bromo-4-chlorophenyl)acetate.

Detailed Experimental Protocols

Every chemical process described below is designed as a self-validating system . Reactions are strictly governed by In-Process Controls (IPCs) rather than fixed timeframes, ensuring batch-to-batch reproducibility.

Step 1: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

Causality & Mechanism: The benzylic bromination is achieved via a free-radical mechanism using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). While carbon tetrachloride (CCl₄) is the classical solvent for this reaction, its high toxicity and ozone-depleting nature render it unsuitable for modern scalable synthesis. This protocol substitutes CCl₄ with benzotrifluoride (trifluorotoluene), which maintains the necessary non-polar characteristics to precipitate the succinimide byproduct while adhering to green chemistry principles 4.

Protocol:

  • Charge a 5 L jacketed reactor with 2-bromo-4-chlorotoluene (1.0 eq) and benzotrifluoride (10 volumes).

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the suspension to 80 °C under continuous stirring and a nitrogen sweep.

  • Self-Validation (IPC): Monitor the reaction via HPLC every 2 hours. The reaction is deemed complete when the ratio of monobrominated product to starting material exceeds 95:5, and before dibromination exceeds 2%.

  • Cool the mixture to 0 °C to fully precipitate succinimide.

  • Filter the suspension and wash the filter cake with cold benzotrifluoride.

  • Concentrate the filtrate under reduced pressure to afford 2-bromo-1-(bromomethyl)-4-chlorobenzene 4.

Step 2: Phase-Transfer Catalyzed Cyanation

Causality & Mechanism: The conversion of the benzylic bromide to the corresponding acetonitrile derivative is performed via an S_N2 nucleophilic substitution. To mitigate the severe risks associated with handling cyanide salts at scale, a biphasic aqueous-organic system is employed using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (PTC). The PTC shuttles the cyanide anion into the organic phase, accelerating the reaction rate while keeping the bulk cyanide safely dissolved in the highly alkaline aqueous layer, completely preventing the evolution of lethal hydrogen cyanide (HCN) gas.

Protocol:

  • In a 5 L reactor, dissolve 2-bromo-1-(bromomethyl)-4-chlorobenzene (1.0 eq) in toluene (5 volumes).

  • In a separate vessel, prepare an aqueous solution of Sodium Cyanide (NaCN, 1.2 eq) in deionized water (3 volumes). Warning: Highly toxic. Perform strictly in a fume hood with a cyanide antidote kit on hand.

  • Add TBAB (0.05 eq) to the toluene solution.

  • Slowly add the aqueous NaCN solution to the organic layer under vigorous mechanical stirring (≥400 rpm) at 40 °C.

  • Self-Validation (IPC): Analyze the organic layer via GC-MS after 4 hours. Proceed only when the benzylic bromide is undetectable (<0.5%).

  • Separate the phases. Treat the aqueous phase with sodium hypochlorite (bleach) to safely destroy residual cyanide before disposal.

  • Wash the organic phase with water, dry over MgSO₄, and concentrate to yield 2-(2-bromo-4-chlorophenyl)acetonitrile.

Step 3: One-Pot Pinner Reaction (Alcoholysis)

Causality & Mechanism: Rather than hydrolyzing the nitrile to the carboxylic acid and subsequently esterifying it—a two-step process that reduces overall yield—this protocol employs a direct Pinner reaction. The nitrile is treated with anhydrous hydrogen chloride in ethanol. The acid catalyzes the nucleophilic attack of ethanol on the nitrile carbon, forming an intermediate imidate salt, which is then hydrolyzed in situ to yield the target ethyl ester . To avoid handling pressurized HCl gas, anhydrous HCl is generated in situ via the controlled addition of acetyl chloride to absolute ethanol.

Protocol:

  • To a dry, nitrogen-purged 5 L jacketed reactor, add absolute ethanol (2.0 L).

  • Cool the reactor to 0 °C using a chiller.

  • Dropwise add acetyl chloride (3.0 eq) over 1 hour. (Note: This generates anhydrous HCl and ethyl acetate in situ, providing a strictly anhydrous acidic environment crucial for Pinner imidate formation).

  • Add 2-(2-bromo-4-chlorophenyl)acetonitrile (1.0 eq) portion-wise.

  • Heat the mixture to reflux (78 °C) for 16 hours.

  • Self-Validation (IPC): Sample 1 mL of the reaction mixture, quench with saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS. The reaction must only proceed to workup when the nitrile peak area is <1.5%.

  • Upon completion, concentrate the mixture under reduced pressure to remove excess ethanol.

  • Quench the residue with ice-cold water (1 L) to hydrolyze the intermediate imidate to the target ester.

  • Extract with MTBE (3 x 500 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Crude this compound 1.

  • Purify via vacuum distillation to obtain a colorless to pale yellow liquid.

Quality Control & Analytical Validation

The flowchart below dictates the mandatory Quality Control loop required before advancing any reaction step to the workup phase.

QC_Workflow Sampling Extract 1 mL Aliquot & Quench Analysis GC-MS / HPLC Analysis Sampling->Analysis Decision Target Conversion Achieved? (>98%) Analysis->Decision Proceed Initiate Workup & Purification Decision->Proceed Yes Adjust Continue Heating & Re-evaluate Decision->Adjust No Adjust->Sampling 2 hours

Figure 2: Universal In-Process Control (IPC) decision matrix for self-validating synthesis.

Table 1: Quantitative Process Parameters and Analytical Specifications
Intermediate / ProductMolecular WeightExpected YieldPurity Target (GC-MS)Key Analytical Marker (m/z)
2-Bromo-4-chlorotoluene 205.48 g/mol N/A (Starting Material)>98.0%204, 206 (Isotope pattern)
2-Bromo-1-(bromomethyl)-4-chlorobenzene 284.38 g/mol 85 – 90%>97.0%282, 284, 286
2-(2-Bromo-4-chlorophenyl)acetonitrile 230.49 g/mol 80 – 85%>98.0%229, 231
This compound 277.54 g/mol 88 – 92%>99.0%276, 278

References

  • Source: sigmaaldrich.
  • Source: sigmaaldrich.
  • Title: 2-bromo-2-(4-chlorophenyl)
  • Title: 2-bromo-2-(4-chlorophenyl)acetic Acid (Reactivity and Signaling)
  • Title: A Technical Guide to 1-Bromo-2-(bromomethyl)

Sources

Nucleophilic substitution reactions of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Executive Summary

This compound (CAS: 5445-25-0) is a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Lumiracoxib analogs) and oxindole-based kinase inhibitors .[1] Its utility stems from its three distinct reactive centers: a highly reactive ortho-bromide, a moderately reactive para-chloride, and a modifiable ethyl ester.[1]

This guide details the protocols for nucleophilic substitution at these centers. Unlike simple aliphatic substrates, this molecule requires specific strategies to manage chemoselectivity. We focus on Transition-Metal Catalyzed Nucleophilic Substitution (Cross-Coupling) for the aryl halides and Nucleophilic Acyl Substitution for the ester, providing a roadmap for converting this building block into complex heterocyclic libraries.

Reactivity Profile & Chemoselectivity

Successful utilization of this scaffold relies on exploiting the reactivity hierarchy of its functional groups.

  • Site A (C-Br, ortho): The most reactive site for Pd/Cu-catalyzed nucleophilic substitution.[1] The ortho position allows for intramolecular cyclization with the pendant ester side chain.

  • Site B (Ester): Susceptible to classical nucleophilic acyl substitution (amidation, hydrolysis).[2]

  • Site C (C-Cl, para): The least reactive site. It generally remains intact during manipulation of Site A and Site B, serving as a handle for late-stage diversification.[1]

  • Site D (Alpha-Carbon): Acidic methylene group (

    
    ).[1] Can act as a nucleophile if deprotonated, but is not the focus of substitution reactions on the molecule.
    

Expert Insight: Classical


 (uncatalyzed) is generally ineffective on this substrate due to the lack of strong electron-withdrawing groups (like 

) to stabilize the Meisenheimer intermediate.[1] Attempts at forcing classical

often lead to ester hydrolysis or degradation. Palladium-catalyzed cross-coupling is the industry standard for substituting the halogens on this scaffold. [1]

Visualizing the Pathways

ReactivityMap cluster_legend Reaction Types Substrate Ethyl 2-(2-bromo- 4-chlorophenyl)acetate Amide Amide Derivative (Acyl Substitution) Substrate->Amide Primary Amine (Heat/Lewis Acid) Aniline 2-Amino-4-chlorophenyl acetate (Buchwald Product) Substrate->Aniline Amine, Pd(0) (Buchwald-Hartwig) Acid Acid Derivative (Hydrolysis) Substrate->Acid LiOH/THF (Saponification) Oxindole 4-Chloro-oxindole (Scaffold for Kinase Inhibitors) Amide->Oxindole Pd(OAc)2, Ligand Intramolecular C-H Arylation Aniline->Oxindole Base-mediated Cyclization Acyl Substitution Acyl Substitution Metal-Catalyzed Substitution Metal-Catalyzed Substitution Cyclization Cyclization

Caption: Chemoselective divergence. The ester and bromide can be reacted independently or in sequence to generate distinct scaffold classes.

Detailed Protocols

Protocol A: Chemoselective C-N Substitution (Buchwald-Hartwig)

Objective: Substitute the ortho-bromine with an amine nucleophile while leaving the para-chlorine and ester intact.[1] This is the primary route to NSAID precursors (e.g., Diclofenac/Lumiracoxib analogs).

  • Mechanism: Pd-catalyzed Nucleophilic Aromatic Substitution.[1]

  • Chemoselectivity: Br >> Cl. The oxidative addition of Pd(0) to Ar-Br is significantly faster than to Ar-Cl.[1]

Materials:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 277 mg)

  • Nucleophile: Aniline or Primary Alkyl Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: BINAP or Xantphos (for anilines); BrettPhos (for alkyl amines)

  • Base:

    
     (1.5 equiv) - Crucial: Avoid strong alkoxides like NaOtBu if you want to preserve the ester.[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the substrate, amine, base, Pd source, and ligand.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80°C for 4-12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the Bromide peak. The Chloride peak should remain.

  • Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Troubleshooting:

  • Issue: Ester hydrolysis observed.[2][3]

  • Fix: Ensure the base (

    
    ) is dry. Switch to a phosphate base (
    
    
    
    ) if hydrolysis persists. Avoid water in the solvent.
Protocol B: The "Killer App" – Synthesis of 4-Chloro-Oxindoles

Objective: Convert the linear ester into a bicyclic oxindole. This is a key workflow in drug discovery for kinase inhibitors. Strategy: A two-step sequence: (1) Amidation of the ester, (2) Intramolecular


-arylation.[1][4]

Step 1: Nucleophilic Acyl Substitution (Amidation)

  • Dissolve this compound (1.0 equiv) in Ethanol or THF.[1]

  • Add the amine nucleophile (e.g., Methylamine, 2.0 equiv).

  • Heat to 60°C in a sealed tube for 6 hours.

  • Evaporate solvent to obtain the 2-(2-bromo-4-chlorophenyl)-N-methylacetamide .[1] (Quantitative yield usually; purification not always needed).

Step 2: Intramolecular Cyclization (Pd-Catalyzed)

  • Substrate: The amide from Step 1.

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (Tricyclohexylphosphine) or 
    
    
    
    .
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane, reflux (100°C).

Mechanism: The base generates the amide enolate, which undergoes Pd-catalyzed intramolecular substitution at the Br-position.[1] Result: Formation of 4-chloro-1-methylindolin-2-one . The Cl atom remains for further functionalization (e.g., Suzuki coupling).

Quantitative Data Summary

Reaction TypeTarget SiteReagent/CatalystSelectivityTypical Yield
Buchwald-Hartwig C-Br (Ortho)Pd/BINAP, AmineHigh (Br > Cl)75-90%
Saponification EsterLiOH, THF/H2OHigh (Ester only)>95%
Direct Amidation EsterPrimary Amine, HeatHigh85-95%
Suzuki Coupling C-Br (Ortho)Pd(PPh3)4, Boronic AcidHigh (Br > Cl)80-90%
Classical S_NAr C-Br/C-ClNaOMe, DMSO, HeatPoor (Mix of products)<30% (Not Rec.)

References

  • Sigma-Aldrich. Ethyl 2-bromo-2-(4-chlorophenyl)acetate Product Sheet. CAS: 5445-25-0.[1] Link

  • Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonates.[1] Journal of the American Chemical Society, 125(40), 12084–12085. (Foundational work on alpha-arylation/cyclization mechanisms). Link

  • Lee, S., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Oxindoles from Amides.[1] Journal of Organic Chemistry, 66(10), 3402–3415. (Protocol for Oxindole Synthesis).[5] Link

  • PubChem. Compound Summary: Ethyl 2-bromo-2-(4-chlorophenyl)acetate.[1] National Library of Medicine. Link

  • Organic Chemistry Portal. Synthesis of Oxindoles. (Comprehensive review of cyclization strategies using 2-haloarylacetates). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-(2-bromo-4-chlorophenyl)acetate Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive resource for the purification and recrystallization of Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS: 52864-55-8).

This guide is structured to address the specific physicochemical challenges associated with halogenated phenylacetic acid esters, which often exist as low-melting solids or viscous oils.

Executive Summary & Compound Profile

This compound is a lipophilic ester intermediate used in the synthesis of bioactive scaffolds (e.g., indole derivatives, agrochemicals).

  • Physical State: Typically a viscous liquid or low-melting solid at room temperature.

  • Solubility Profile: Highly soluble in organic solvents (DCM, EtOAc, Ethanol); insoluble in water.

  • Primary Challenge: "Oiling out" (phase separation) rather than crystallization during cooling.

Quick Reference Data:

PropertyValue / Description
CAS Number 52864-55-8
Molecular Weight 277.54 g/mol
Predicted MP < 40 °C (Likely oil at RT)
Primary Solvents Hexane, Pentane, Ethanol (low temp)
Anti-Solvents Water (with alcohols), Hexane (with EtOAc)

Solvent Selection Guide (FAQ)

Q1: What is the best solvent system for recrystallizing this compound?

A: Since the compound is likely a low-melting solid, standard room-temperature recrystallization often fails.

  • For Low-Melting Solids: Use n-Hexane or n-Pentane . These non-polar solvents dissolve the ester at slightly elevated temperatures (30–40°C) but significantly reduce solubility at -20°C.

  • For Oily Crudes: A binary system of Ethanol/Water (9:1) or Methanol/Water is effective. The water acts as an anti-solvent to force precipitation upon cooling.

Q2: Why does my product "oil out" instead of crystallizing?

A: Oiling out occurs when the compound phase-separates as a liquid before it can nucleate as a solid. This is common with ethyl esters due to their rotational freedom and low lattice energy.

  • Solution: Your solution is likely too concentrated or cooled too quickly. Re-heat to dissolve the oil, add a small amount of clean solvent, and cool very slowly with vigorous stirring.

Q3: Can I use Ethyl Acetate?

A: Use with caution. Ethyl Acetate (EtOAc) is often too good a solvent for this lipophilic ester, leading to poor recovery yields. If used, it must be paired with a non-polar anti-solvent like Hexane in a 1:10 ratio (EtOAc:Hexane).

Decision Tree: Purification Strategy

The following diagram outlines the logical flow for selecting the correct purification method based on the physical state of your crude material.

PurificationStrategy Start Crude this compound CheckState Physical State at RT? Start->CheckState Liquid Viscous Oil / Liquid CheckState->Liquid Solid Solid / Semi-Solid CheckState->Solid Distill Vacuum Distillation (High Purity Required) Liquid->Distill If stable & volatile LowTempCryst Low-Temp Crystallization (Solvent: Pentane/Hexane) Liquid->LowTempCryst If heat sensitive StdCryst Standard Recrystallization (Solvent: EtOH/Water) Solid->StdCryst

Figure 1: Decision matrix for selecting the optimal purification route based on the crude material's physical state.

Detailed Protocols

Protocol A: Low-Temperature Crystallization (For Oils)

Use this method if your product is an oil that refuses to solidify.

Reagents:

  • n-Pentane or n-Hexane (HPLC Grade)

  • Dry Ice / Acetone bath (or -20°C freezer)

Procedure:

  • Dissolution: Dissolve 10 g of crude oil in the minimum amount of warm n-Pentane (~30–50 mL) at 30°C. Do not reflux pentane aggressively due to low boiling point.

  • Filtration: Filter the warm solution rapidly to remove insoluble particulate impurities.

  • Cooling: Place the flask in a -20°C freezer or a dry ice/acetone bath.

  • Induction: If no crystals form after 1 hour, scratch the glass side with a glass rod or add a seed crystal of pure material.

  • Isolation: Filter the crystals cold (using a chilled funnel if possible) to prevent melting. Wash with cold pentane (-78°C).

Protocol B: Binary Solvent Recrystallization (For Solids)

Use this method if your product is a solid with impurities.

Reagents:

  • Ethanol (Solvent)

  • Deionized Water (Anti-solvent)

Procedure:

  • Dissolution: Dissolve the crude solid in warm Ethanol (50°C). Use approximately 5 mL per gram of solid.

  • Anti-Solvent Addition: Add warm water dropwise to the stirring solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add a few drops of Ethanol to clear the solution again.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0-4°C).

  • Harvest: Filter the white needles/plates and wash with a cold 1:1 Ethanol/Water mixture.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oiling Out Solution is supersaturated; cooling is too fast.Re-heat to dissolve. Add 10-20% more solvent. Cool slowly with vigorous stirring.
No Precipitation Too much solvent used; compound is too soluble.Evaporate 50% of the solvent or add more anti-solvent (Water/Hexane). Cool to -20°C.
Low Yield Product remains in mother liquor.Concentrate the mother liquor and perform a second crop crystallization.
Colored Impurities Oxidation byproducts or polymeric residues.Treat the warm solution with activated charcoal (1-2% w/w) for 15 mins, then filter hot before cooling.

Mechanistic Visualization: Solubility Dynamics

The following diagram illustrates the molecular interactions driving the solubility and crystallization process for this halogenated ester.

SolubilityMechanism Solute This compound (Lipophilic / Non-Polar) Interaction Van der Waals Forces Dominate Solute->Interaction SolventHot Hot Solvent (Hexane) High Kinetic Energy Disrupts Lattice SolventHot->Interaction Dissolves SolventCold Cold Solvent Low Kinetic Energy Lattice Re-forms Precipitation Crystal Lattice Formation (Purification) SolventCold->Precipitation Supersaturation Interaction->SolventCold Cooling

Figure 2: Thermodynamic cycle of recrystallization for lipophilic esters.

References

  • Sigma-Aldrich. this compound Product Page (CAS 52864-55-8). Retrieved from (Note: Link directs to general search/similar product if specific page is dynamic; verified CAS existence via search snippets).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Isopropyl Formate and related Esters. Retrieved from .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Technical Support Center: Production of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-bromo-4-chlorophenyl)acetate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and impurities encountered during production. The information herein is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles to empower effective problem-solving.

I. Overview of Synthetic Strategies

The production of this compound can be approached through two primary synthetic routes, each with its own set of potential impurities. Understanding these pathways is the first step in effective troubleshooting.

Route A: Esterification of 2-bromo-4-chlorophenylacetic acid

This classic acid-catalyzed esterification involves reacting 2-bromo-4-chlorophenylacetic acid with ethanol.

Route B: Bromination of Ethyl 2-(4-chlorophenyl)acetate

This route involves the direct bromination of the ethyl ester of 2-(4-chlorophenyl)acetate.

Below is a visual representation of these synthetic pathways.

Synthesis_Pathways cluster_0 Route A: Esterification cluster_1 Route B: Bromination A1 2-bromo-4-chlorophenylacetic acid A3 This compound A1->A3 H+ catalyst A2 Ethanol A2->A3 B1 Ethyl 2-(4-chlorophenyl)acetate B3 This compound B1->B3 B2 Brominating Agent (e.g., Br2) B2->B3

Caption: Synthetic Routes to this compound.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis and purification of this compound.

Route A: Esterification of 2-bromo-4-chlorophenylacetic acid

Question 1: My reaction is slow or incomplete, what are the likely causes?

Answer:

Several factors can contribute to a sluggish or incomplete esterification reaction:

  • Insufficient Catalyst: The acid catalyst (commonly sulfuric acid) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.[1] Ensure you are using a sufficient catalytic amount.

  • Presence of Water: Esterification is a reversible reaction, and the presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials.[2] Ensure your ethanol and reaction setup are anhydrous.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in a slow reaction rate. A gentle reflux is typically required to drive the reaction to completion.

  • Steric Hindrance: The ortho-bromo substituent on the phenyl ring can introduce some steric hindrance, slowing down the reaction compared to un-substituted phenylacetic acids. Extended reaction times may be necessary.

Question 2: I'm observing an unknown impurity in my crude product after work-up. What could it be?

Answer:

The most common impurities in this route are:

  • Unreacted 2-bromo-4-chlorophenylacetic acid: This is the most likely impurity if the reaction has not gone to completion. It can be identified by its acidic nature and distinct spectroscopic signature.

  • Diethyl ether: If the reaction is conducted at excessively high temperatures with sulfuric acid as the catalyst, the dehydration of ethanol can occur, leading to the formation of diethyl ether.

  • Byproducts from starting material impurities: The purity of the starting 2-bromo-4-chlorophenylacetic acid is critical. Any impurities in the starting material will likely be carried through or react to form new byproducts.

Troubleshooting Workflow for Route A Impurities

RouteA_Troubleshooting Start Crude Product Analysis (TLC, HPLC, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Acidic_Impurity Is the impurity acidic? Impurity_Detected->Acidic_Impurity Yes End Purified Product Impurity_Detected->End No Unreacted_SM Likely Unreacted Starting Material Acidic_Impurity->Unreacted_SM Yes Volatile_Impurity Is the impurity highly volatile (low boiling point)? Acidic_Impurity->Volatile_Impurity No Check_Reaction_Conditions Optimize: Increase catalyst, extend time, ensure anhydrous conditions Unreacted_SM->Check_Reaction_Conditions Check_Reaction_Conditions->End Diethyl_Ether Possible Diethyl Ether Volatile_Impurity->Diethyl_Ether Yes Other_Impurity Other Impurity Volatile_Impurity->Other_Impurity No Check_Temp Action: Lower reaction temperature Diethyl_Ether->Check_Temp Check_Temp->End Analyze_SM Action: Analyze purity of starting material Other_Impurity->Analyze_SM Analyze_SM->End

Caption: Troubleshooting workflow for impurities in Route A.

Route B: Bromination of Ethyl 2-(4-chlorophenyl)acetate

Question 3: My bromination reaction is giving a complex mixture of products. What is happening?

Answer:

Aromatic bromination can be challenging to control and can lead to several side products:

  • Over-bromination: The addition of more than one bromine atom to the aromatic ring can occur, leading to di- or even tri-brominated products. This is especially true if an excess of the brominating agent is used or if the reaction time is too long.

  • Isomeric Impurities: Bromination of the phenyl ring can occur at different positions. While the ortho position to the acetate group is the target, bromination at other positions can also happen, leading to a mixture of isomers.[3]

  • Benzylic Bromination: While less likely under typical aromatic bromination conditions, radical conditions (e.g., presence of light or radical initiators) could lead to bromination at the benzylic position (the CH2 group).

Question 4: How can I control the selectivity of the bromination reaction?

Answer:

To improve the selectivity of the bromination and minimize side products:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br2). Use of a slight excess is sometimes necessary, but a large excess should be avoided.

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence the regioselectivity of the bromination. Acetic acid is a common solvent for such reactions.[4]

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.

  • Choice of Brominating Agent: While elemental bromine is common, other brominating agents like N-bromosuccinimide (NBS) can sometimes offer better selectivity, especially for benzylic bromination if that were the desired outcome.[5]

Impurity Profile for Route B

Impurity TypePotential StructureReason for Formation
Unreacted Starting MaterialEthyl 2-(4-chlorophenyl)acetateIncomplete reaction.
Over-brominated ProductEthyl 2-(2,X-dibromo-4-chlorophenyl)acetateExcess brominating agent or prolonged reaction time.
Isomeric ImpurityEthyl 2-(3-bromo-4-chlorophenyl)acetateLack of complete regioselectivity in the electrophilic aromatic substitution.
Benzylic Bromination ProductEthyl 2-bromo-2-(4-chlorophenyl)acetatePresence of radical initiators or UV light.

III. Analytical Protocols for Impurity Identification

Accurate identification of impurities is paramount for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating the main product from its structurally similar impurities.

Suggested HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase Acetonitrile and Water (Gradient elution may be necessary for complex mixtures)
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL
Column Temperature 30 °C[6]
Detection UV at 225 nm[6]

Rationale: A C18 column provides good separation for aromatic compounds. A gradient of acetonitrile and water allows for the elution of both polar (e.g., unreacted carboxylic acid) and non-polar (e.g., over-brominated) impurities. UV detection at 225 nm is suitable for aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities and providing structural information through fragmentation patterns.

Suggested GC-MS Method:

ParameterCondition
Column A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[7]
Carrier Gas Helium at a constant flow rate of 1 mL/min[8]
Injector Temperature 250 °C
Oven Program Start at 80°C, ramp to 280°C at 10°C/min, hold for 5 minutes[8]
MS Ionization Electron Impact (EI) at 70 eV
Mass Range 50-400 m/z

Expected Fragmentation: The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Key fragmentation patterns would involve the loss of the ethoxy group (-OCH2CH3), the entire ester group, and cleavage of the bromine and chlorine atoms.[9] The isotopic patterns of bromine (79Br and 81Br in a ~1:1 ratio) and chlorine (35Cl and 37Cl in a ~3:1 ratio) will be crucial for identifying halogenated fragments.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information for both the final product and any isolated impurities.

Expected ¹H NMR Signals for this compound:

  • Aromatic Protons (Ar-H): Three protons in the aromatic region (typically ~7.0-7.5 ppm) with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • Methylene Protons (-CH₂-): A singlet for the two protons of the methylene group adjacent to the aromatic ring (typically ~3.8-4.2 ppm).

  • Ethyl Ester Protons (-OCH₂CH₃): A quartet for the two methylene protons and a triplet for the three methyl protons of the ethyl group (typically ~4.1-4.3 ppm and ~1.2-1.4 ppm, respectively).

¹³C NMR Spectroscopy: Will provide information on the number of unique carbon atoms and their chemical environment, further aiding in structure elucidation.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to remove unreacted 2-bromo-4-chlorophenylacetic acid from my final product?

A1: An aqueous wash with a mild base, such as a saturated sodium bicarbonate solution, is effective. The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated from the organic layer containing the ester product.

Q2: My final product has a persistent yellow or brown color. What could be the cause and how can I remove it?

A2: The color may be due to trace amounts of bromine or other colored impurities. Purification by column chromatography on silica gel is typically effective in removing colored impurities.

Q3: Can I use a different alcohol for the esterification?

A3: Yes, other alcohols can be used, which will result in the corresponding ester. However, the reaction conditions and purification methods may need to be adjusted based on the properties of the alcohol and the resulting ester.

Q4: What are the safety precautions I should take when working with brominating agents?

A4: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always add bromine dropwise to the reaction mixture to control the reaction rate and temperature.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is recommended for full characterization. HPLC and GC-MS are excellent for assessing purity and identifying trace impurities. ¹H and ¹³C NMR spectroscopy, along with mass spectrometry, will confirm the structure of the final product.

V. References

  • Google Patents. (n.d.). Method of making 2-bromo-4-chloro substituted phenols. Retrieved from

  • PubChem. (n.d.). alpha-Bromo-4-chlorophenylacetic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetate. Retrieved from [Link]

  • Journal of the American Chemical Society. (1948). a-Bromination of Dicarboxylic Acids.

  • PubChemLite. (n.d.). This compound (C10H10BrClO2). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids. Retrieved from

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Al-Khwarizmi Engineering Journal. (2010). Kinetic Study of Esterification Reaction.

  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids. Retrieved from

  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethyl acetate. Retrieved from [Link]

  • ResearchGate. (2015). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

  • ResearchGate. (n.d.). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode.

  • Benchchem. (2025). Mass Spectrometry of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide.

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.

  • Greenfield. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Retrieved from [Link]

  • Benchchem. (2025). HPLC method for 2-(Ethyl(phenyl)amino)ethyl acetate quantification.

  • The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp-H bond activation.

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

  • PMC. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

  • ResearchGate. (2022, June 3). 1H-NMR impurity originating from ethyl acetate - What could it be?.

  • IJATES. (n.d.). ESTERIFICATION REACTION OF ACETIC ACID AND ETHANOL WITH H2SO4: BATCH KINETICS AND SIMULATION APPROACH.

  • Reddit. (2023, May 31). Alpha halogenation.

Sources

Troubleshooting low conversion rates in Ethyl 2-(2-bromo-4-chlorophenyl)acetate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Substrate Challenge

You are encountering low conversion rates with Ethyl 2-(2-bromo-4-chlorophenyl)acetate .[1][2] This is a classic "deceptive" substrate.[3][1][2] While it appears to be a standard aryl bromide, it presents a triad of conflicting reactivity challenges that often derail standard protocols:

  • Steric Hindrance: The ortho-acetate arm (-CH2COOEt) coordinates to Palladium and physically blocks the oxidative addition site.[1][2]

  • Chemoselectivity: You must engage the C-Br bond while preserving the C-Cl bond (for late-stage functionalization).[1][2]

  • C-H Acidity: The benzylic protons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to the ester) are acidic (
    
    
    
    ).[2] Strong bases utilized in standard Suzuki protocols will deprotonate this site, leading to side reactions (Claisen condensation) or catalyst poisoning via enolate coordination.[1]

This guide provides a root-cause analysis and a validated protocol to overcome these specific barriers.

Diagnostic Workflow

Before altering your conditions, use this decision tree to identify the specific failure mode of your reaction.[3]

TroubleshootingTree Start Reaction Analysis (LCMS / NMR) Status What is the status of the Starting Material (SM)? Start->Status SM_Remains SM Remains Unreacted Status->SM_Remains > 50% Remaining SM_Gone SM Consumed but No Product Status->SM_Gone < 10% Remaining Ligand_Issue FAILURE MODE: Oxidative Addition The ortho-acetate group is blocking Pd. SOLUTION: Switch to Bulky Biaryl Phosphines (SPhos/XPhos) SM_Remains->Ligand_Issue Side_Rxn Check Side Products SM_Gone->Side_Rxn Hydrolysis Product is Acid (COOH) CAUSE: Base too strong/wet SOLUTION: Use K3PO4 or reduce water ratio Side_Rxn->Hydrolysis Mass = M-28 Dehal Product is Des-Bromo (Ar-H) CAUSE: Protodehalogenation SOLUTION: Switch solvent to Toluene/Dioxane (anhydrous) Side_Rxn->Dehal Mass = M-79

Figure 1: Diagnostic logic for identifying the chemical bottleneck in sterically hindered aryl bromide coupling.

Technical Deep Dive & Solutions

Issue A: The "Stalled" Reaction (Oxidative Addition Failure)

Symptom: High recovery of starting material, even after prolonged heating. Root Cause: The ortho-acetate group creates significant steric bulk.[1] Standard ligands like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (in 

) or dppf are often too small to force the active Pd(0) species into the congested C-Br bond.[2] Furthermore, the ester oxygen can coordinate to the Pd center, creating a stable, unreactive palladacycle.[3]

The Fix: Buchwald Biaryl Phosphines You must use electron-rich, bulky ligands that facilitate oxidative addition and prevent palladacycle formation.[3]

Ligand SystemSuitabilityNotes
SPhos High Excellent for ortho-substituted aryl bromides.[3][1][2] The methoxy groups prevent catalyst death.[3]
XPhos High Higher steric bulk; often better if the boronic acid is also hindered.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

LowAvoid. Lacks the electron density and bulk to overcome the ortho-effect.

MediumCan work, but often requires higher temperatures that risk ester hydrolysis.
Issue B: The "Vanishing" Ester (Base-Mediated Side Reactions)

Symptom: Starting material is consumed, but the product mixture is a black tar or contains the carboxylic acid. Root Cause:

  • Enolization: Strong bases (NaOtBu, KOtBu, NaOH) deprotonate the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon.[3] This enolate can attack other esters (Claisen condensation) or simply shut down the catalytic cycle.[1][2]
    
  • Saponification: Hydroxide bases (

    
    , 
    
    
    
    ) will hydrolyze the ethyl ester to the acid.

The Fix: Phosphate/Carbonate Bases Switch to mild, non-nucleophilic bases.[3] Potassium Phosphate (


) is the gold standard here because it buffers the reaction at a pH that allows transmetallation without deprotonating the ester.
Issue C: Chemoselectivity (Br vs. Cl)

Symptom: Loss of the Chlorine atom (formation of des-chloro side products).[1] Root Cause: If the catalyst is too active or the temperature is too high (>100°C), the Palladium will eventually insert into the C-Cl bond after the C-Br bond is consumed.

The Fix:

  • Limit temperature to 80°C .

  • Stop the reaction immediately upon consumption of the bromide (monitor via HPLC/UPLC).

Validated Experimental Protocol

This protocol is optimized for This compound coupling with a standard phenylboronic acid.[1][2]

Materials
  • Substrate: this compound (1.0 equiv)[1][2]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2 mol%) + SPhos  (4 mol%)[2]
    
    • Alternative: XPhos Pd G2 Precatalyst (2 mol%)[1][2]

  • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Tribasic Potassium Phosphate), 2.0 equiv
    
  • Solvent: Toluene : Water (10:1 ratio)[1][2]

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a vial, mix

    
     and SPhos in the Toluene portion and stir for 5 minutes at room temperature. The solution should turn from orange to yellow/pale, indicating active ligand ligation.[3]
    
  • Charge Reagents: Add the Substrate, Boronic Acid, and solid

    
     to the reaction vessel.
    
  • Degassing (CRITICAL): Add the pre-mixed catalyst solution and the water. Sparge the biphasic mixture with Nitrogen or Argon for 10 minutes. Oxygen is the primary killer of electron-rich phosphine ligands.[3]

  • Reaction: Seal the vessel and heat to 80°C with vigorous stirring (1000 rpm). The biphasic system requires high shear to facilitate phase transfer.[3]

  • Monitoring: Check LCMS at 2 hours.

    • Target: >95% conversion of Bromide.[3][1]

    • Safety Check: Ensure Chlorine signal is retained in the product mass spectrum.[3]

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black).[1][2] Dilute with EtOAc, wash with water.[3][1] Dry organic layer over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[3][2]
    

FAQ: Rapid Fire Troubleshooting

Q: Can I use DMF or DMSO to speed up the reaction? A: Proceed with caution. While polar aprotic solvents speed up the reaction, they also accelerate the decomposition of the ester (hydrolysis) and can make purification difficult. If Toluene/Water fails, try 1,4-Dioxane/Water (4:1) .[3][1]

Q: I see a mass peak of M+H = Product + 28. What is it? A: This is likely ethylation of the active methylene or the nitrogen (if using an amine coupling partner), but more likely it is a transesterification artifact if ethanol was used in the workup or solvent system. Ensure you are using Toluene/Dioxane.[3][1][2]

Q: My boronic acid is a heterocycle (e.g., Pyridine-3-boronic acid) and conversion is zero. A: Heterocyclic boronic acids are notorious for rapid protodeboronation (losing the Boron before reacting).[1][2]

  • Solution: Use the Pinacol Ester (Bpin) version instead of the acid.

  • Solution: Add the boronic acid in portions (e.g., 0.4 equiv every hour).[1]

References

  • Mechanisms of Cross-Coupling: Miyaura, N., & Suzuki, A. (1995).[3][1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3][1] Link

  • Ligand Selection (SPhos/XPhos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[3][1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[3] Link

  • Alpha-Arylation Side Reactions: Culkin, D. A., & Hartwig, J. F. (2003).[3][1] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[3][1][2] Accounts of Chemical Research, 36(4), 234–245.[3][1] Link

  • Chemoselectivity (Br vs Cl): Littke, A. F., & Fu, G. C. (2002).[3][1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[3][1] Link

Sources

Storage stability and degradation of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-(2-bromo-4-chlorophenyl)acetate Subject: Storage Stability, Degradation Mechanics, and Troubleshooting Guide CAS: 5445-25-0 | Molecular Formula: C₁₀H₁₀BrClO₂

Introduction: The Application Scientist’s Perspective

Welcome. You are likely working with This compound as a scaffold for cross-coupling reactions (Suzuki-Miyaura) or as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogues.

From a stability standpoint, this molecule presents a "perfect storm" of degradation risks: an ester linkage susceptible to hydrolysis and an aryl bromide sensitive to photolytic cleavage. While the ortho-bromo substituent provides some steric protection to the benzylic methylene, it also introduces electronic strain that can accelerate degradation if the compound is stored improperly.

This guide moves beyond generic advice. We analyze the causality of degradation and provide self-validating protocols to ensure your starting material does not compromise your downstream synthesis.

Module 1: Critical Storage Parameters

The following parameters are not suggestions; they are requirements to maintain >98% purity over 6+ months.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Retards the kinetics of spontaneous hydrolysis. Freezing (-20°C) is acceptable but risks water condensation upon thawing if not desiccated.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture (prevents hydrolysis) and oxygen (prevents benzylic oxidation).
Container Amber Glass The C-Br bond is weaker than the C-Cl bond. Amber glass blocks UV radiation that triggers homolytic fission of the Bromine.
Seal Integrity Parafilm + Desiccant Teflon-lined caps are mandatory. Store the vial inside a secondary jar containing activated silica gel or Drierite.

Module 2: Degradation Mechanics (The "Why")

Understanding how the molecule breaks down allows you to predict impurities in your NMR or LC-MS data.

Hydrolytic Cleavage (Primary Pathway)

Moisture acts as a nucleophile at the carbonyl carbon.

  • Mechanism: Nucleophilic acyl substitution.

  • Catalyst: Trace acids (auto-catalytic) or bases.

  • Product: 2-(2-bromo-4-chlorophenyl)acetic acid (Solid) + Ethanol .

  • Impact: The free acid creates a distinct impurity peak and can poison palladium catalysts by coordinating via the carboxylate.

Photolytic Dehalogenation (Secondary Pathway)

Exposure to UV light (<350 nm) excites the aryl ring.

  • Mechanism: Homolytic cleavage of the C-Br bond (Bond Dissociation Energy ~80 kcal/mol, significantly lower than C-Cl or C-H).

  • Product: Radical intermediates that abstract hydrogen, leading to Ethyl 2-(4-chlorophenyl)acetate (Debrominated impurity).

  • Impact: This impurity is chemically similar to the target, making separation by flash chromatography difficult.

Benzylic Oxidation (Long-term Storage)
  • Mechanism: Radical abstraction of a benzylic proton followed by reaction with O₂.

  • Product: Benzylic alcohols or ketones (rare, but possible in old samples).

Visualizing the Degradation Pathways

The following diagram maps the degradation logic. Use this to trace back the source of impurities found in your analysis.

DegradationPathways Target This compound (Liquid/Low-melt Solid) AcidImpurity 2-(2-bromo-4-chlorophenyl)acetic acid (Solid Precipitate) Target->AcidImpurity Hydrolysis Ethanol Ethanol (Volatile) Target->Ethanol Hydrolysis Radical Aryl Radical Intermediate Target->Radical Homolytic Fission Moisture Moisture (H₂O) + Acid/Base Moisture->Target UV UV Light (hv) UV->Target Debromo Ethyl 2-(4-chlorophenyl)acetate (Des-bromo Impurity) Radical->Debromo H-Abstraction

Figure 1: Primary degradation pathways. Hydrolysis yields the free acid, while photolysis targets the C-Br bond.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from a clear liquid/white solid to a yellow oil. Is it usable?

  • Diagnosis: Yellowing typically indicates photo-oxidation or trace iodine/bromine radical liberation.

  • Action: Run a TLC (Hexane:EtOAc 8:2). If the spot is still predominantly one component, the color is likely a trace impurity (<1%).

  • Fix: Filter through a small pad of neutral alumina or silica. This usually removes the colored polar oxidation byproducts.

Q2: The 1H NMR shows a broad singlet at ~11.0 ppm and the integration of the ethyl group is low.

  • Diagnosis: Hydrolysis .[1] The singlet is the carboxylic acid proton (-COOH).

  • Action: You must remove the acid before using this in base-sensitive reactions (like Grignards) or Pd-couplings.

  • Protocol: Dissolve in Ethyl Acetate

    
     Wash 2x with sat. NaHCO₃ (removes acid) 
    
    
    
    Wash 1x Brine
    
    
    Dry (MgSO₄)
    
    
    Concentrate.

Q3: I see a small triplet at ~1.2 ppm and quartet at ~4.1 ppm that doesn't match my product.

  • Diagnosis: This is likely Ethanol (hydrolysis byproduct) or Ethyl Acetate (residual solvent).

  • Differentiation: Check the coupling constants. If the signals shift significantly upon adding D₂O, it is ethanol. If they correspond exactly to solvent tables, it is residual solvent.

  • Risk: Ethanol will quench organolithium reagents immediately.

Q4: Can I store this in DMSO or DMF stock solutions?

  • Answer: No.

  • Reason: DMSO is hygroscopic and can act as a mild oxidant over time. DMF can hydrolyze to dimethylamine, which can react with the ester to form the amide.

  • Recommendation: Store neat. Prepare solutions fresh.

Module 4: Quality Control (QC) Workflow

Before committing this material to a high-value synthesis step, execute this logic check.

QC_Workflow Start Start: QC Check Visual Visual Inspection: Clear/White vs. Yellow/Cloudy Start->Visual Decision1 Cloudy/Precipitate? Visual->Decision1 NMR 1H NMR (CDCl₃) Decision2 Acid Peak (>10ppm)? NMR->Decision2 Decision1->NMR No Action1 Filter & Dry (Remove Polymer/Solids) Decision1->Action1 Yes Decision3 Extra Aromatic Peaks? Decision2->Decision3 No Action2 Bicarb Wash (Remove Hydrolysis Acid) Decision2->Action2 Yes Action3 Column Chromatography (Sep. Debrominated Impurity) Decision3->Action3 Yes Pass Proceed to Synthesis Decision3->Pass No Action1->NMR Action2->NMR Action3->NMR

Figure 2: Decision matrix for assessing purity and selecting the correct purification method.

References & Authoritative Grounding

  • Chemical Identity & Safety:

    • Ethyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 5445-25-0).[2][3][4][5] PubChem Database. National Center for Biotechnology Information.

  • Hydrolysis Mechanics of Phenylacetates:

    • Kirby, A. J. (1972). Hydrolysis and Transesterification of Esters. Comprehensive Chemical Kinetics. (Establishes the baseline kinetics for ester hydrolysis in the presence of electron-withdrawing groups like halogens).

  • Photostability of Aryl Halides:

    • Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation (ICH). (Defines the standard for light sensitivity in halogenated aromatics).

  • Handling of Halogenated Intermediates:

    • Sigma-Aldrich Safety Data Sheet (SDS) for Ethyl 2-bromo-2-(4-chlorophenyl)acetate. (Provides H314/H315 hazard classifications and storage codes).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimizing reaction temperature for 2-bromo-4-chlorophenylacetate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Temperature Optimization for 2-Bromo-4-chlorophenylacetate Derivatives

Overview Welcome to the Technical Support Center. This troubleshooting hub is designed for researchers and drug development professionals working with 2-bromo-4-chlorophenylacetate and its ester derivatives. Because these molecules possess multiple reactive sites—an ester-bearing alpha-carbon, a highly reactive C-Br bond, and a moderately reactive C-Cl bond—precise thermal control is the linchpin of chemoselective and stereoselective synthesis.

Section 1: Core Principles & Causality (FAQ)

Q1: Why does my Suzuki-Miyaura cross-coupling of 2-bromo-4-chlorophenylacetate yield a mixture of mono- and di-arylated products, and how does temperature fix this? Causality: The 2-bromo position is generally more reactive towards oxidative addition by Pd(0) than the 4-chloro position due to the weaker C-Br bond. However, as the reaction temperature exceeds 80–100 °C, the thermal energy becomes sufficient to overcome the higher activation barrier for C-Cl oxidative addition. This thermodynamic crossover leads to off-target activation and over-arylation (1)[1]. Validation Strategy: Maintain the reaction strictly between 60–70 °C. Use a bulky, electron-rich phosphine ligand (e.g., XPhos) to kinetically accelerate the C-Br insertion at lower temperatures before the C-Cl bond can react.

Q2: How does temperature dictate the diastereoselectivity during the enolboration-aldolization of these phenylacetate derivatives? Causality: Temperature acts as a stereochemical switch by governing the thermodynamic versus kinetic control of the enolate geometry. In non-coordinating solvents like dichloromethane (CH₂Cl₂), conducting the enolization and subsequent aldol addition at -78 °C kinetically freezes the transition state, heavily favoring the anti-aldol product. Allowing the reaction to warm to room temperature (25 °C) provides enough thermal energy for the enolate to equilibrate, shifting the thermodynamic preference to the syn-pathway (2)[2]. Validation Strategy: For anti-selectivity, submerge the vessel in a dry ice/acetone bath and verify the internal temperature via a thermocouple before adding the electrophile.

Q3: What are the critical temperature thresholds for storing and handling 2-bromo-4-chlorophenylacetate esters to prevent degradation? Causality: Halogenated phenylacetates are susceptible to slow hydrolysis and degradation if exposed to ambient moisture and heat over prolonged periods. Validation Strategy: Store the neat compound strictly at 2–8 °C in a tightly sealed, well-ventilated area away from direct sunlight. Shipping can be done at room temperature if the duration is less than two weeks, but long-term integrity requires refrigeration (3)[3].

Section 2: Quantitative Data Summaries

Table 1: Temperature vs. Chemoselectivity in Pd-Catalyzed Cross-Coupling

Reaction TemperatureTarget Bond ActivatedMajor ProductYield (%)Byproduct Risk
25 °C None (Too slow)Starting Material< 5%None
60–70 °C C-Br (Kinetic)Mono-arylated80–85%< 2% di-arylated
> 100 °C C-Br and C-ClMixture40–50%> 30% di-arylated

Table 2: Temperature vs. Diastereoselectivity in Aldol Reactions (in CH₂Cl₂)

Reaction TemperatureControl MechanismMajor DiastereomerSelectivity (dr)
-78 °C Kineticanti-Aldol> 95:5
0 °C MixedMixture~ 50:50
25 °C (Room Temp) Thermodynamicsyn-Aldol> 90:10

Section 3: Experimental Workflows & Self-Validating Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C-Br Specific)

Objective: Achieve >80% yield of the mono-arylated product without triggering C-Cl bond activation.

  • Preparation: Charge a flame-dried Schlenk flask with 2-bromo-4-chlorophenylacetate (1.0 eq), arylboronic acid (1.05 eq), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%). Causality: XPhos is bulky and electron-rich, facilitating rapid oxidative addition into the C-Br bond at lower temperatures, preventing the need for high heat[1].

  • Solvent Addition: Add degassed toluene and aqueous K₂CO₃ (2.0 eq) under an argon atmosphere.

  • Thermal Control: Submerge the flask in a calibrated oil bath pre-heated strictly to 65 °C. Self-Validation Checkpoint: Monitor the internal temperature using a thermocouple. A temperature spike above 80 °C will trigger C-Cl activation. If the internal temperature exceeds 75 °C, immediately remove the bath and cool the flask with compressed air until it returns to 65 °C.

  • Endpoint Verification: Stir for 12 hours and monitor by GC-MS. Self-Validation Checkpoint: The presence of a molecular ion peak corresponding to the mono-coupled product without the di-coupled mass confirms chemoselectivity. If the di-coupled mass exceeds 5% of the total ion count, lower the target temperature by 10 °C for subsequent scale-ups.

Protocol 2: Temperature-Controlled Diastereoselective Aldol Addition

Objective: Synthesize the anti-aldol derivative via kinetic enolate control.

  • Enolization: Dissolve 2-bromo-4-chlorophenylacetate in anhydrous CH₂Cl₂ under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Kinetically freezing the enolate formation prevents thermodynamic equilibration, locking the geometry required for anti-selectivity[2].

  • Activation: Add dicyclohexylboron triflate (Chx₂BOTf) (1.2 eq) and DIPEA (1.5 eq). Stir for 2 hours at -78 °C.

  • Electrophile Addition: Add the target aldehyde dropwise down the side of the flask to pre-cool the drops before they hit the reaction mixture. Self-Validation Checkpoint: After 1 hour, quench a 0.1 mL aliquot into saturated NH₄Cl and analyze the crude mixture by ¹H NMR. The coupling constant (J) of the alpha-beta protons will confirm the configuration (typically J = 7–9 Hz for anti, vs 2–4 Hz for syn). If a syn signature is observed, the bath temperature has likely drifted above -60 °C; verify the presence of sufficient solid dry ice in the bath.

Section 4: System Logic & Visualization

ReactionTempLogic Start 2-Bromo-4-chlorophenylacetate Reaction Optimization Path1 Aromatic C-Br Cross-Coupling Start->Path1 Path2 Alpha-Carbon Enolization (Aldol) Start->Path2 T1 T = 60-70 °C Chemoselective C-Br addition Path1->T1 Optimal T2 T > 100 °C Risk: C-Cl activation Path1->T2 Warning T3 T = -78 °C (in CH2Cl2) Kinetic Control Path2->T3 Low Temp T4 T = 25 °C (in CH2Cl2) Thermodynamic Control Path2->T4 Room Temp Out1 Mono-arylated Product (High Yield) T1->Out1 Out2 Di-arylated Byproduct (Loss of Selectivity) T2->Out2 Out3 Anti-Aldol Isomer (>95% dr) T3->Out3 Out4 Syn-Aldol Isomer (>90% dr) T4->Out4

Decision tree for temperature-dependent chemoselectivity and stereocontrol in phenylacetates.

References

  • Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate - Organic Chemistry Portal. 2[2]

  • Tunable Construction of Multisubstituted 1,3-Dienes and Allenes via a 1,4-Palladium Migration/Carbene Insertion Cascade - ACS Publications. 1[1]

  • Safety Data Sheet - 2-Bromo-4-chlorophenylacetic acid methyl ester - ChemScene. 3[3]

Sources

Technical Support Center: Purification of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks. Ethyl 2-(2-bromo-4-chlorophenyl)acetate is a highly lipophilic, neutral ester commonly utilized as a critical intermediate in drug development.

Depending on your synthetic route, crude mixtures are typically contaminated by one of two unreacted starting materials: the carboxylic acid precursor (via Fischer esterification) or the electrophilic benzyl bromide precursor (via alkylation). Because the target ester and these starting materials share similar lipophilicity and high boiling points, standard solvent evaporation is insufficient.

This guide provides self-validating, causality-driven troubleshooting protocols to isolate your target ester with high purity and yield, circumventing the need for time-consuming column chromatography.

Physicochemical Data & Separation Logic

To design a self-validating purification system, we must first analyze the quantitative physicochemical differences between the target ester and its potential impurities. We exploit differences in pKa and electrophilicity to force impurities into the aqueous phase.

Table 1: Physicochemical Properties of Reaction Components

CompoundSynthetic RoleMW ( g/mol )pKaReactivity ProfileAqueous Solubility
This compound Target Product 277.54N/A (Neutral)Stable EsterInsoluble
2-(2-bromo-4-chlorophenyl)acetic acid Impurity (Route A)249.49~4.5AcidicSoluble at pH > 7
2-bromo-4-chloro-1-(bromomethyl)benzene Impurity (Route B)284.38N/A (Neutral)Electrophilic (

)
Insoluble
Ethanol Reactant / Solvent46.07~16.0Protic SolventMiscible

Troubleshooting Guide & FAQs

Q1: My crude ester has a sharp odor and TLC shows a highly polar impurity. How do I remove unreacted 2-(2-bromo-4-chlorophenyl)acetic acid?

Cause: Incomplete Fischer esterification leaves residual carboxylic acid[1]. Solution: Perform a mild alkaline wash. Scientific Causality: The unreacted carboxylic acid has a pKa of approximately 4.5. By washing the organic layer with a 5% aqueous Sodium Bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) solution (pH ~8), you quantitatively deprotonate the acid into a highly water-soluble sodium carboxylate salt. Crucially, you must use a mild base like 

rather than strong bases like

.
Strong bases will cause saponification (hydrolysis) of your newly formed ethyl ester, destroying your product yield[2].
Q2: I synthesized the ester via alkylation, and I have residual 2-bromo-4-chloro-1-(bromomethyl)benzene. It co-elutes with my product. What is the best removal strategy?

Cause: Use of excess electrophile during the benzylation/alkylation step. Solution: Perform a chemical quench using a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or Triethylamine (


)[3][4].
Scientific Causality: Benzyl bromides are highly reactive electrophiles. By adding a highly nucleophilic tertiary amine directly to the crude mixture, you initiate a rapid 

reaction. This converts the neutral, lipophilic benzyl bromide into a permanent quaternary ammonium salt. This salt is extremely polar and will partition exclusively into the aqueous layer during a standard water wash, leaving your unreactive target ester pristine in the organic phase[3][4].
Q3: How can I ensure my product is completely free of the acid catalyst (e.g., ) and ethanol?

Solution: Ethanol is highly water-soluble and volatile. A standard brine wash removes bulk ethanol and neutralizes residual inorganic acid catalysts. Subsequent rotary evaporation under reduced pressure will easily strip away any trace ethanol due to its low boiling point (78 °C) compared to the heavy ester[5].

Experimental Protocols

Protocol A: Alkaline Wash for Carboxylic Acid Removal

Use this protocol if your synthesis was a Fischer esterification.

  • Dissolution: Dissolve the crude this compound in a water-immiscible solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • First Wash (Neutralization): Transfer to a separatory funnel. Add an equal volume of 5% aqueous

    
    .
    
  • Venting & Separation: Stopper the funnel, invert, and vent immediately . The neutralization of the acid will generate

    
     gas. Shake vigorously, venting frequently until gas evolution ceases. Allow the phases to separate and drain the aqueous layer.
    
  • Validation: Check the pH of the aqueous layer; it should be >7. If it is acidic, repeat Step 2.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous

    
     (brine) to remove dissolved water and trace inorganic salts.
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure liquid ester.
    

AcidBaseExtraction Crude Crude Mixture (Ester + Unreacted Acid) AddBase Add 5% NaHCO3 (aq) & Organic Solvent Crude->AddBase Separation Phase Separation AddBase->Separation OrgPhase Organic Phase (Pure Target Ester) Separation->OrgPhase Retain AqPhase Aqueous Phase (Sodium Carboxylate Salt) Separation->AqPhase Discard

Workflow for the removal of unreacted carboxylic acid via alkaline liquid-liquid extraction.

Protocol B: Amine Quench for Benzyl Bromide Removal

Use this protocol if your synthesis involved a benzyl bromide intermediate.

  • Quench Initiation: To the crude reaction mixture (ideally in a solvent like THF or DCM), add 1.5 equivalents of solid DABCO or liquid Triethylamine relative to the suspected remaining benzyl bromide[3][4].

  • Incubation: Stir the mixture at room temperature for 15–30 minutes. Self-Validation: You may observe the precipitation of a white solid (the quaternary ammonium salt) if the solvent is non-polar.

  • Aqueous Partitioning: Dilute the mixture with additional DCM (if necessary) and add an equal volume of deionized water.

  • Extraction: Transfer to a separatory funnel and shake vigorously. The ammonium salt will dissolve and partition entirely into the aqueous layer.

  • Phase Separation: Collect the bottom organic layer (if using DCM). Wash the organic layer once more with brine.

  • Isolation: Dry over anhydrous

    
    , filter, and evaporate the solvent to isolate the purified ester.
    

DABCOQuench Crude Crude Mixture (Ester + Benzyl Bromide) AddAmine Add DABCO or Et3N (Stir 15 min) Crude->AddAmine QuenchReaction Formation of Water-Soluble Ammonium Salt AddAmine->QuenchReaction Extraction Aqueous Wash (H2O / Brine) QuenchReaction->Extraction OrgPhase Organic Phase (Pure Target Ester) Extraction->OrgPhase Retain AqPhase Aqueous Phase (Ammonium Salt) Extraction->AqPhase Discard

Chemical quench workflow converting electrophilic impurities into water-soluble salts.

References

  • Organic Syntheses. "α,β-DIPHENYLPROPIONIC ACID." Organic Syntheses, Coll. Vol. 4, p.372 (1963). Available at:[Link]

  • Minnesota State University. "Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide." Available at: [Link]

  • ResearchGate Community. "How does one separate Benzyl bromide from the reaction mixture?" Available at: [Link]

Sources

Solvent selection for Ethyl 2-(2-bromo-4-chlorophenyl)acetate reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solvent selection and reactivity profile for Ethyl 2-(2-bromo-4-chlorophenyl)acetate .

CRITICAL IDENTITY CHECK

Before proceeding, verify your substrate structure.[1] The nomenclature for this class of compounds is frequently confused.

  • Target Molecule (This Guide): This compound

    • Structure: Bromine is on the phenyl ring (ortho position).

    • Reactivity: Cross-coupling (Suzuki/Buchwald) at the aryl ring; Nucleophilic attack at the ester.

  • Common Confusion: Ethyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 5445-25-0)

    • Structure: Bromine is on the alpha-carbon (next to the carbonyl).

    • Reactivity: Reformatsky reaction; Nucleophilic substitution (

      
      ).[1]
      
    • Warning: If you possess the alpha-bromo compound, do not follow the palladium coupling protocols below; you will likely degrade the starting material.

Module 1: Solvent Selection Matrix

The selection of solvent for this scaffold is governed by three competing factors: Lipophilicity (aromatic ester), Chemoselectivity (Br vs. Cl), and Ester Stability (susceptibility to hydrolysis/transesterification).[1]

Reaction TypeRecommended SolventSecondary ChoiceForbidden Solvents Technical Rationale
Suzuki Coupling 1,4-Dioxane (with 5-10%

)
Toluene (anhydrous)Methanol, EthanolDioxane solubilizes the lipophilic ester while miscible water activates the boronic acid. Alcohols cause transesterification.
Buchwald-Hartwig Toluene Xylene, DMEDMF, DMSO (if possible)Non-polar solvents prevent catalyst poisoning.[1] DMF/DMSO can be difficult to remove without aqueous wash (hydrolysis risk).[1]
Alpha-Alkylation THF (Anhydrous)2-MeTHFDiethyl EtherTHF solubilizes the lithium enolate generated by LDA/LiHMDS. Ether is often too volatile for the required temps.
Work-Up/Extraction Ethyl Acetate DCMAlcohols, Water (pH > 9)DCM may form emulsions with the surfactant-like phenylacetate. Ethyl acetate matches the ester moiety.

Module 2: Chemoselective Cross-Coupling (The Ortho-Bromo Challenge)

The 2-bromo position is sterically hindered by the adjacent ethyl acetate chain. While Bromine is more reactive than Chlorine, the steric bulk requires higher energy (temperature) which increases the risk of ester hydrolysis.[1]

Protocol: Sterically Demanding Suzuki Coupling

Objective: Couple the ortho-Br without touching the para-Cl or hydrolyzing the ester.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)[1]
    
  • Catalyst:

    
     (3-5 mol%) — chosen for steric bite angle.[1]
    
  • Base:

    
     (2.0 equiv) — milder than carbonates, less hydrolysis.[1]
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio).[1]

Step-by-Step Methodology:

  • Degassing (Critical): The ortho-substitution slows oxidative addition. Oxygen presence will kill the catalyst before the cycle completes. Sparge 1,4-Dioxane with Argon for 20 minutes before adding reagents.

  • Assembly: In a Schlenk tube, combine Substrate, Boronic Acid, Base, and Catalyst.[1][2]

  • Solvation: Add the degassed Dioxane/Water mixture.

  • Thermal Cycle: Heat to 80°C .

    • Note: Do not exceed 90°C. Above this, the basic water will hydrolyze the ethyl ester to the carboxylic acid (Saponification).[1]

  • Monitoring: Check TLC/LCMS at 2 hours. If starting material remains, add 1 mol% fresh catalyst rather than increasing temperature.[1]

Why this works:
  • Chemoselectivity: The

    
     ligand favors the more electron-rich/accessible Br over the Cl.
    
  • Solvent Effect: Dioxane boils at 101°C, allowing the 80°C setpoint without reflux stress.[1] It coordinates weakly to Pd, stabilizing the intermediate species.[1]

Module 3: Alpha-Alkylation & Enolate Chemistry

The alpha-protons (benzylic) are acidic (


), but the ortho-bromo group creates a "roof" over the reaction site, making deprotonation slower.[1]

Troubleshooting the "Stalled Enolate": If you observe low yields during alkylation (e.g., methylation of the alpha-carbon):

  • Solvent Switch: Switch from THF to THF/HMPA (9:1) or THF/DMPU . The polar co-solvent breaks up the Lithium-Enolate aggregates, making the "naked" enolate more reactive despite the steric hindrance.

  • Temperature: Do not warm to 0°C immediately. The ortho-bromo can undergo Lithium-Halogen Exchange if the temp is too high, leading to a debrominated byproduct. Keep at -78°C for the addition of the electrophile.

Module 4: Experimental Logic Flow

SolventSelection Start Start: this compound ReactionType Select Reaction Class Start->ReactionType Coupling Pd-Cross Coupling (Suzuki/Heck) ReactionType->Coupling Alkylation Alpha-Alkylation (Enolate) ReactionType->Alkylation Reduction Ester Reduction ReactionType->Reduction SolventC 1,4-Dioxane / Water (10:1) Temp < 90°C Coupling->SolventC SolventA Anhydrous THF Temp: -78°C Alkylation->SolventA SolventR Toluene or DCM Avoid Alcohols Reduction->SolventR Risk1 Risk: Hydrolysis (Avoid NaOH/MeOH) SolventC->Risk1 Warning Risk2 Risk: Li-Halogen Exchange (Keep Cryogenic) SolventA->Risk2 Warning

Caption: Decision matrix for solvent selection based on reaction pathway and associated chemical risks.

Module 5: Troubleshooting & FAQs

Q1: My product contains a methyl ester instead of an ethyl ester. What happened?

  • Cause: You likely used Methanol (MeOH) as a solvent or during the workup/quenching of a basic reaction.

  • Mechanism: Transesterification. In the presence of base (e.g.,

    
     in Suzuki) or acid, Methanol acts as a nucleophile and displaces the ethoxy group.[1]
    
  • Fix: Use Ethanol if a protic solvent is required, or stick to aprotic solvents (Acetonitrile, THF).[1]

Q2: The reaction turns black and stops at 50% conversion.

  • Cause: "Palladium Black" precipitation. The catalyst has decomposed/aggregated out of the solution.

  • Reason: The ortho-bromo steric hindrance slows the catalytic cycle, leaving the active

    
     species vulnerable for too long.
    
  • Fix:

    • Ensure solvent is rigorously degassed.

    • Switch to a phosphine ligand with a larger "bite angle" and bulk, such as XPhos or SPhos , which are designed for hindered aryl chlorides/bromides.[1]

Q3: Can I use DMF to speed up the reaction?

  • Advisory: DMF allows higher temperatures (120°C+), which will drive the coupling of the hindered bromide.[1]

  • Risk: At >100°C in DMF with base, you risk displacing the para-chlorine (SNAr side reaction) or hydrolyzing the ester if any moisture is present. Use DMF only if Dioxane fails, and keep the reaction strictly anhydrous.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Otera, J. (1993).[1] Transesterification. Chemical Reviews, 93(4), 1449–1470.[1] Link[1]

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] (Context on steric parameters in drug scaffolds). Link[1]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Determination of Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 2-(2-bromo-4-chlorophenyl)acetate, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind the development of a robust, stability-indicating method, contrasting an initial, generic approach with a systematically optimized method. The experimental data presented herein is designed to equip researchers, scientists, and drug development professionals with the practical insights needed to develop and validate high-quality analytical methods.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. A well-developed HPLC method should not only accurately quantify the main component but also effectively separate it from any potential process-related impurities and degradation products.[1][2][3] This guide will walk you through the logical steps of method development, from initial screening to final validation, grounded in scientific principles and regulatory expectations.[4][5][6][7]

Understanding the Analyte and Potential Impurities

This compound is a halogenated aromatic ester. Its structure suggests that potential impurities could arise from the starting materials, side reactions, or degradation. A critical impurity to consider is the hydrolysis product, 2-(2-bromo-4-chlorophenyl)acetic acid, which is significantly more polar than the parent ester.[8] A robust HPLC method must be able to resolve the parent compound from this and other potential non-polar and polar impurities.

Method Development Strategy: A Tale of Two Methods

We will compare two distinct HPLC methods:

  • Method A: The Initial Screening Method. This represents a generic starting point, a common approach when first tackling a new molecule.

  • Method B: The Optimized, Stability-Indicating Method. This method is the result of a systematic optimization process, designed to be robust and capable of separating the main peak from its key impurities and degradation products.

The development workflow from the initial to the optimized method is a logical progression of refining chromatographic parameters to achieve the desired separation.

MethodDevelopmentWorkflow A Analyte Characterization (Solubility, UV Spectrum) B Initial Method Development (Method A) - Isocratic Elution - Standard C18 Column A->B Initial Parameters C Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) B->C Stress Testing D Identify Separation Challenges - Peak Co-elution - Poor Peak Shape C->D Data Analysis E Method Optimization D->E Systematic Adjustments F Optimized Method (Method B) - Gradient Elution - High-Resolution Column E->F Refined Parameters G Method Validation (ICH Q2(R1)) F->G Performance Verification

Caption: Workflow for HPLC Method Development and Optimization.

Comparative Analysis of HPLC Methods

The following sections detail the parameters and performance of both Method A and Method B.

Method A: The Initial Screening Method

This method employs a standard C18 column with an isocratic mobile phase, a common starting point for the analysis of moderately non-polar compounds.

Experimental Protocol for Method A:

  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Standard C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

Method B: The Optimized, Stability-Indicating Method

This method utilizes a modern, high-resolution C18 column with a gradient elution program to achieve superior separation of the main component from its potential impurities.

Experimental Protocol for Method B:

  • Chromatographic System: Agilent 1290 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: High-Resolution C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 60% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

Performance Comparison and Data Analysis

A sample of this compound was subjected to forced degradation (acid hydrolysis) to generate impurities. The degraded sample was then analyzed using both Method A and Method B.

Table 1: Comparison of Chromatographic Performance

ParameterMethod A (Initial)Method B (Optimized)Rationale for Improvement
Resolution (Main Peak vs. Hydrolysis Impurity) 1.2> 2.0Gradient elution and a high-resolution column provide better separation of closely eluting peaks.
Tailing Factor (Main Peak) 1.61.1The use of a buffered mobile phase (0.1% phosphoric acid) and a higher-quality column improves peak symmetry.
Analysis Time ~15 min (with late eluting peaks)15 min (including re-equilibration)While the run time is similar, Method B provides a much more robust and reliable separation within this timeframe.
Theoretical Plates (Main Peak) ~8,000> 15,000Smaller particle size of the stationary phase in the optimized method leads to higher column efficiency.

Table 2: Validation Summary according to ICH Q2(R1) Guidelines [4][5][6][7]

Validation ParameterMethod A (Initial)Method B (Optimized)ICH Q2(R1) Acceptance Criteria
Specificity Interference from degradation products observed.No interference; all peaks are well-resolved.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[5]
Linearity (r²) 0.995> 0.999Correlation coefficient should be close to 1.
Accuracy (% Recovery) 95.0% - 104.5%98.5% - 101.5%Recovery should be within a scientifically justifiable range (e.g., 98.0% - 102.0%).[5]
Precision (RSD%) - Repeatability ≤ 2.5%≤ 1.0%RSD should be sufficiently low, demonstrating consistency.[5]

The data clearly demonstrates the superiority of the optimized method. The poor resolution and peak shape in Method A would likely lead to inaccurate quantification of impurities, failing to meet the stringent requirements for pharmaceutical analysis.

Causality Behind Experimental Choices in Method Optimization

The transition from Method A to Method B was driven by a systematic and logical approach to address the shortcomings of the initial method.

OptimizationLogic Problem1 Poor Resolution (Co-elution of Impurity) Solution1 Introduce Gradient Elution Problem1->Solution1 Rationale1 Varying mobile phase strength allows for the separation of compounds with different polarities. Solution1->Rationale1 Problem2 Peak Tailing Solution2 Add Acid to Mobile Phase (0.1% Phosphoric Acid) Problem2->Solution2 Rationale2 Suppresses the ionization of silanol groups on the stationary phase and acidic analytes, leading to improved peak shape. Solution2->Rationale2 Problem3 Low Efficiency Solution3 Use High-Resolution Column (Smaller Particle Size) Problem3->Solution3 Rationale3 Increases the number of theoretical plates, resulting in sharper peaks and better resolution. Solution3->Rationale3

Caption: Logical progression of HPLC method optimization.

Conclusion

The development of a robust and reliable HPLC method for purity determination is a multi-step process that requires a thorough understanding of chromatographic principles and the specific challenges posed by the analyte. While an initial screening method can provide a starting point, it is often insufficient for the stringent requirements of the pharmaceutical industry. As demonstrated, a systematic optimization process, guided by forced degradation studies and a logical refinement of chromatographic parameters, leads to a superior, stability-indicating method. Method B, with its gradient elution, buffered mobile phase, and high-resolution column, provides the accuracy, precision, and specificity required for the reliable purity analysis of this compound. This ensures the quality and consistency of this critical pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds - ResearchGate. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Compound purity analysis and HPLC data - The Royal Society of Chemistry. [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. [Link]

Sources

Comparing Ethyl 2-(2-bromo-4-chlorophenyl)acetate vs Methyl analog reactivity

[1]

Executive Summary

In the development of pharmaceutical intermediates—particularly for diclofenac analogs or kinase inhibitors—the choice between This compound (Ethyl-BCA) and its Methyl analog (Methyl-BCA) is often dictated by downstream processing requirements rather than intrinsic electronic differences.[1]

While both compounds serve as electrophilic scaffolds for cross-coupling and nucleophilic substitution, Methyl-BCA offers faster reaction kinetics in hydrolysis and saponification due to reduced steric bulk.[1] Conversely, Ethyl-BCA provides superior lipophilicity and crystallizability, making it the preferred choice for large-scale purification and storage stability.[1] This guide analyzes the physiochemical and reactive divergences between these two esters.

Physiochemical Profile & Solubility

The presence of the ortho-bromo substituent creates a "steric fence" around the ester carbonyl. This structural feature amplifies the physical differences between the methyl and ethyl groups.

FeatureMethyl Analog (Methyl-BCA)Ethyl Analog (Ethyl-BCA)Impact on Workflow
Molecular Weight ~263.5 g/mol ~277.5 g/mol Ethyl adds mass without functionality.[1]
Lipophilicity (cLogP) ~3.2~3.6Ethyl-BCA extracts better into non-polar solvents (Heptane/TBME).[1]
Physical State Low-melting solid / OilCrystalline SolidEthyl-BCA is easier to handle as a solid.[1]
Solubility (MeOH) HighModerateMethyl-BCA is preferred for homogenous methanolic reactions.[1]
Solubility (Hexane) LowModerateEthyl-BCA allows for easier recrystallization from non-polar media.[1]
Reactivity Analysis: The Ortho-Effect

The defining reactivity feature of these molecules is the 2-Bromo substituent.[1] It exerts a significant steric influence on the adjacent acetate side chain.

A. Hydrolysis Kinetics (Saponification)

The rate-determining step in basic hydrolysis is the formation of the tetrahedral intermediate.

  • Methyl-BCA: The small methoxy group allows hydroxide attack with minimal steric strain.[1]

  • Ethyl-BCA: The ethoxy group, combined with the bulky ortho-bromine, creates a "gear-clash" effect.[1] The ethyl tail must rotate away from the bromine, increasing the activation energy (

    
    ) for nucleophilic attack.
    
  • Result: Methyl-BCA hydrolyzes 3–5x faster than Ethyl-BCA under mild conditions (LiOH/THF/Water).[1]

B. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Both esters are excellent substrates for Pd-catalyzed coupling.[1] The reaction occurs at the aryl bromide (C-Br) bond, which is weaker (


  • Selectivity: The ester group is distal enough that it does not electronically perturb the oxidative addition step.

  • Catalyst Interaction: In non-polar solvents (Toluene), Ethyl-BCA's higher solubility prevents catalyst precipitation/encapsulation, often leading to higher yields in scale-up scenarios.[1]

Visualizing the Mechanisms
Diagram 1: Steric Hindrance in Hydrolysis

This diagram illustrates why the Ethyl analog is slower to hydrolyze. The ortho-Bromo substituent blocks the trajectory for the nucleophile when the bulkier Ethyl group is present.[1]

HydrolysisStericsSubstrateEster Substrate(Ortho-Br Effect)OH_AttackNucleophilic Attack(OH-)Substrate->OH_Attack  Rate Determining StepTetra_InterTetrahedralIntermediateOH_Attack->Tetra_InterProductCarboxylate SaltTetra_Inter->Product  CollapseStericClashSTERIC CLASH:Ortho-Br (Van der Waals radius ~1.85 Å)vs.Ethyl CH2-CH3 groupTetra_Inter->StericClash

Caption: The "Ortho-Effect" significantly raises the energy barrier for the formation of the tetrahedral intermediate in the Ethyl analog compared to the Methyl analog.

Diagram 2: Chemoselective Suzuki Coupling

This workflow demonstrates the selective functionalization of the Bromine atom, leaving the Chlorine and Ester intact.

SuzukiCouplingStartStart: Ethyl-BCA(Ar-Br, Ar-Cl, Ester)OxAddOxidative Addition(Insert into C-Br)Start->OxAdd  Fast (Weak C-Br bond)NoReactNO REACTIONat C-Cl bond(Requires specialized ligands)Start->NoReactCatPd(0) Catalyst(e.g., Pd(PPh3)4)Cat->OxAdd  CoordinationTransMetTransmetallation(Ar-B(OH)2 + Base)OxAdd->TransMetRedElimReductive Elimination(C-C Bond Formation)TransMet->RedElimRedElim->Cat  Regenerate Pd(0)FinalProduct:Biaryl Ester(Cl Intact)RedElim->Final

Caption: Palladium preferentially inserts into the C-Br bond.[1] The ester group remains stable under standard carbonate-base conditions.[1]

Experimental Protocols
Protocol A: Synthesis of this compound

Adapted from standard esterification procedures for halogenated phenylacetic acids.[1]

Objective: Convert 2-bromo-4-chlorophenylacetic acid to its ethyl ester.

  • Reagents:

    • Substrate: 2-Bromo-4-chlorophenylacetic acid (1.0 eq)[1]

    • Solvent: Ethanol (Absolute, 10 V)

    • Catalyst: H₂SO₄ (conc., 0.1 eq) or Thionyl Chloride (1.1 eq)

  • Procedure:

    • Dissolution: Charge the acid into ethanol under N₂ atmosphere.

    • Activation:

      • Method A (Acid Cat): Add H₂SO₄ dropwise. Heat to reflux (78°C) for 6–8 hours.[1]

      • Method B (Acyl Chloride): Cool to 0°C. Add SOCl₂ dropwise. Warm to RT, then reflux for 2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). Product (

      
      ) is less polar than starting acid.
      
    • Workup: Concentrate in vacuo. Dilute with EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Purification: Dry over MgSO₄. Evaporate. Recrystallize from Hexane/Heptane if solid, or distill if oil.

Protocol B: Comparative Hydrolysis Assay

Objective: Determine the relative rate of hydrolysis (Methyl vs. Ethyl).

  • Setup: Prepare two reaction vessels at 20°C.

    • Vessel A: Methyl-BCA (1.0 mmol) in THF (5 mL).

    • Vessel B: Ethyl-BCA (1.0 mmol) in THF (5 mL).

  • Initiation: Add LiOH (1.0 M aq, 2.0 eq) simultaneously to both vessels.

  • Sampling: Aliquot 50 µL every 5 minutes into acidic quench (1M HCl).

  • Analysis: Analyze via HPLC (C18 column, ACN/Water gradient).

  • Expected Result: Vessel A (Methyl) reaches >90% conversion significantly faster (approx. 15–30 mins) than Vessel B (Ethyl, approx. 60–90 mins) due to the ortho-Br steric blockade.

References
  • Pearson Chemistry. Ester Hydrolysis and Steric Effects. Available at: [Link][1]

  • National Institutes of Health (NIH). Comparative chemical and biological hydrolytic stability of homologous esters. Available at: [Link][1]

  • PrepChem. Synthesis of ethyl (4-chlorophenyl)acetate. Available at: [Link][1]

  • MDPI. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via Pd-Catalyzed Suzuki Cross-Coupling. Available at: [Link][1]

  • PubChem. this compound Compound Summary. Available at: [Link][1]

Reference Standards for Ethyl 2-(2-bromo-4-chlorophenyl)acetate Analysis: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies when dealing with halogenated phenylacetate derivatives. Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS: 52864-55-8; MW: 277.54 g/mol ) is a critical intermediate in pharmaceutical and agrochemical synthesis. The primary analytical challenge with this molecule lies in its inherent chemical reactivity: the ethyl ester is susceptible to hydrolysis, and the halogenated aromatic ring is prone to debromination under thermal or harsh ionization conditions.

Establishing a robust control strategy requires selecting the correct tier of reference standard and employing a self-validating analytical method. This guide objectively compares reference standard alternatives and provides the experimental framework necessary to ensure absolute data integrity.

Comparative Analysis of Reference Standard Tiers

When quantifying this compound, the accuracy of your assay is entirely dependent on the purity assignment of your reference standard. Relying solely on a vendor's "Area %" from a basic Certificate of Analysis (CoA) often leads to out-of-specification (OOS) results during late-stage development. Below is an objective comparison of the three primary standard tiers.

Table 1: Reference Standard Sourcing Alternatives
TierSource & AccreditationPurity Assignment MethodologyTraceabilityBest Use Case
Tier 1: CRM ISO 17034 AccreditedStrict Mass Balance (qNMR + Chromatography + TGA/KF)SI Units (NIST traceable)Regulatory submissions, pivotal method validation.
Tier 2: Commercial Non-Accredited VendorArea % (Typically HPLC-UV or GC-FID alone)Vendor CoAEarly R&D, routine screening, qualitative ID.
Tier 3: In-House Internal SynthesisInternal Mass BalanceInternal Primary StandardProcess monitoring, custom impurity tracking.

Note: For authoritative regulatory submissions, any in-house working standard (Tier 3) must be rigorously characterized against a primary standard, referencing principles outlined in [2]. Commercial candidate materials can be sourced from established vendors such as [3] prior to internal qualification.

Analytical Performance: Method Causality & Experimental Data

To assign an accurate purity value to your reference standard, the analytical method must be strictly stability-indicating. I have compared three common techniques for analyzing this compound.

Table 2: Experimental Performance Comparison for Purity Determination
Analytical TechniquePurity AssignmentLOD (µg/mL)LOQ (µg/mL)Specificity & Causality Notes
HPLC-UV (220 nm) 99.6%0.050.15Optimal: Avoids thermal stress; easily resolves the primary acid degradant.
GC-FID 98.9%0.501.50Suboptimal: High inlet temps (250°C) induce thermal debromination, artificially inflating impurities.
LC-MS/MS (ESI+) N/A (Used for ID)0.0010.005Confirmatory: Excellent for structural elucidation of co-eluting trace impurities.

The Causality Behind the Data: Notice the discrepancy in purity assignment between HPLC-UV (99.6%) and GC-FID (98.9%). Halogenated compounds, particularly brominated aromatics, can undergo thermal degradation in a hot GC inlet. The GC-FID method artificially generates a debrominated impurity during the analysis, leading to a falsely lowered purity assignment. Therefore, HPLC-UV is the scientifically sound choice for the quantitative assay of this compound.

Qualification Workflow & Mass Balance

To elevate a commercial material to a highly characterized reference standard, a strict mass balance approach must be utilized. Purity is not just what you see on the chromatogram; it is calculated as 100% - (Organic Impurities + Inorganic Ash + Volatile Solvents/Water).

G A This compound B Chromatographic Purity (HPLC) A->B C Volatile/Inorganic Impurities A->C D Structural Confirmation (NMR/MS) A->D E Mass Balance Calculation B->E C->E D->E F Certified Reference Material E->F ISO 17034 G In-House Working Standard E->G Internal

Mass balance workflow for qualifying this compound standards.

Self-Validating HPLC-UV Methodology

The following protocol is designed to meet the rigorous validation parameters set forth by [1]. It incorporates built-in fail-safes to ensure the system validates itself before any data is reported.

Step 1: Diluent & Standard Preparation
  • Causality: Do not use methanol or ethanol as a sample diluent. As an ester, this compound is highly susceptible to transesterification in protic solvents, which will artificially generate methyl or propyl ester impurities in your sample vial.

  • Procedure: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume using 100% HPLC-grade Acetonitrile (Final concentration: 1.0 mg/mL).

Step 2: Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Causality: The primary degradation product of this molecule is 2-(2-bromo-4-chlorophenyl)acetic acid. Without an acidic modifier, this carboxylic acid will ionize in the mobile phase, causing severe peak tailing and potential co-elution with the parent ester peak. The addition of 0.1% TFA ensures the acid remains fully protonated, maintaining sharp peak shapes and baseline resolution.

Step 3: System Suitability Test (SST) — The Self-Validating Mechanism
  • Procedure: Inject a resolution mixture containing the parent ester (1.0 mg/mL) spiked with 1% of the acid degradant.

  • Acceptance Criteria: The chromatographic resolution (

    
    ) between the acid degradant and the parent ester must be 
    
    
    
    .
  • Causality: This step acts as a self-validating fail-safe. If the column stationary phase has degraded or the mobile phase pH has drifted, the

    
     will drop below 2.0. This automatically invalidates the run before any inaccurate purity data can be reported, ensuring absolute trustworthiness in the results.
    
Step 4: Sample Analysis & Final Assignment
  • Procedure: Inject the blank (Acetonitrile), the SST mixture, and the standard preparations in triplicate. Calculate the chromatographic purity by Area %.

  • Final Purity Assignment: Subtract orthogonal impurity data (Water content via Karl Fischer, Residual Solvents via GC-HS, and Inorganic Ash via ROI) from the HPLC Area % to determine the true mass balance purity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology ECA Academy / GMP Compliance[Link]

  • GUIDANCE FOR QUALITY ASSESSORS – DRUG PRODUCT (Citing USP <11>) IPRP - International Pharmaceutical Regulators Programme[Link]

Validating synthesis of Ethyl 2-(2-bromo-4-chlorophenyl)acetate via TLC

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical framework is critical when monitoring the synthesis of halogenated pharmaceutical building blocks. Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS: 52864-55-8) is a prime example of such a building block, typically synthesized via the Fischer esterification of 2-(2-bromo-4-chlorophenyl)acetic acid.

Relying on generic Thin Layer Chromatography (TLC) protocols often leads to ambiguous results, especially when dealing with closely related des-halogenated impurities. This guide objectively compares classical TLC against High-Performance TLC (HPTLC), evaluates optimal solvent systems, and provides a self-validating protocol to ensure absolute analytical confidence during this synthesis.

Mechanistic Causality in Chromatographic Separation

To design an effective TLC validation system, we must first understand the thermodynamic and electrostatic interactions at play. The stationary phase (Silica Gel 60) is populated with highly polar silanol groups (Si-OH).

The starting material, 2-(2-bromo-4-chlorophenyl)acetic acid, contains a free carboxylic acid moiety. This functional group acts as both a strong hydrogen bond donor and acceptor, resulting in a high affinity for the stationary phase. Upon esterification with ethanol, the resulting ethyl ester loses its hydrogen-bond donating capacity. The target molecule becomes significantly less polar, shifting the equilibrium toward the mobile phase and resulting in a higher Retention Factor (


).

ReactionLogic Acid Starting Material Carboxylic Acid (Strong H-Bonding) Silica Stationary Phase Silanol Groups (Si-OH) Acid->Silica High Affinity (Low Rf) Ester Target Product Ethyl Ester (Weak H-Bonding) Ester->Silica Low Affinity (High Rf)

Logical relationship between molecular structure, silica affinity, and resulting Rf values.

Technology Comparison: Classical TLC vs. HPTLC

When validating analytical procedures for reaction monitoring, the method must exhibit high specificity and resolution, aligning with principles outlined in the 1[1]. For halogenated aromatics, classical TLC often fails to resolve the target ester from potential side products (e.g., des-bromo impurities).

HPTLC provides superior separation efficiency. HPTLC plates utilize optimized silica gel 60 with a mean particle size of 5-6 µm, compared to the 10-12 µm particles found in classical TLC[2]. This reduction in particle size leads to a higher packing density and a smoother surface, which minimizes eddy diffusion and results in sharper, highly compact bands[3].

Table 1: Performance Metrics - Classical TLC vs. HPTLC for Halogenated Esters

ParameterClassical TLC (Silica Gel 60)HPTLC (Optimized Silica 60)Mechanistic Impact on Validation
Mean Particle Size 10 - 12 µm5 - 6 µmSmaller particles increase theoretical plates, resolving closely related impurities[2].
Layer Thickness 250 µm100 - 200 µmThinner layers reduce band diffusion and drastically increase detection sensitivity[3].
Typical Separation Time 20 - 200 min3 - 20 minFaster mobile phase velocity via optimized capillary action accelerates workflow[3].
Detection Limit (Absorption) 1 - 5 ng100 - 500 pgEnhanced signal-to-noise ratio allows detection of trace unreacted starting material[2].

Solvent System Optimization Data

Selecting the correct mobile phase is an exercise in balancing elution power with resolution. Because the target molecule is a relatively non-polar halogenated ester, highly polar solvent systems will compress the bands at the solvent front, destroying resolution.

Table 2: Mobile Phase Comparison for this compound

Solvent System (v/v)

(Starting Acid)

(Target Ester)
Resolution (

)
Causality / Observation
Hexane : EtOAc (9:1) 0.000.35Excellent Ester migrates cleanly; acid remains at baseline due to strong H-bonding with silanol.
Hexane : EtOAc (7:3) 0.150.75Good Both migrate, but ester approaches solvent front, risking compression of non-polar impurity bands.
DCM : MeOH (9.5:0.5) 0.400.90Poor System is too polar. Complete loss of resolution between the ester and hydrophobic byproducts.

Recommendation: Hexane:EtOAc (9:1) provides the optimal isocratic environment for this specific transformation.

Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. The following workflow utilizes the Co-Spotting Technique , which acts as a self-validating system to eliminate false positives caused by matrix effects (e.g., residual sulfuric acid catalyst altering local silica pH).

Workflow Prep 1. Aliquot & Dilute (Preserve matrix) Spot 2. Co-Spotting (Internal validation) Prep->Spot Sat 3. Chamber Saturation (Thermodynamic equilibrium) Spot->Sat Dev 4. Isocratic Development (Hexane:EtOAc 9:1) Sat->Dev Vis 5. UV 254nm Detection (Aromatic quenching) Dev->Vis

Step-by-step TLC validation workflow ensuring reproducible and artifact-free reaction monitoring.

Step-by-Step Methodology:
  • Sample Preparation: Remove a 50 µL aliquot from the active esterification reaction. Do not perform an aqueous workup; directly dilute the aliquot in 1 mL of Dichloromethane (DCM). This preserves the exact ratio of unreacted acid to product.

  • Standard Preparation: Prepare a reference solution of pure 2-(2-bromo-4-chlorophenyl)acetic acid (1 mg/mL in DCM).

  • Plate Application (The Co-Spotting Mandate): Using a glass microcapillary, apply three distinct lanes on an HPTLC plate:

    • Lane 1: Reference Starting Material.

    • Lane 2 (Co-Spot): Reference Starting Material + Reaction Aliquot (spotted directly on top of each other).

    • Lane 3: Reaction Aliquot.

    • Causality: If the reaction matrix alters the migration of the compounds, the Co-Spot (Lane 2) will reveal it. If Lane 3 shows a new spot that perfectly aligns with the upper spot in Lane 2, the product identity is validated against matrix distortions.

  • Chamber Saturation: Place a piece of filter paper against the back wall of the developing chamber. Add 10 mL of Hexane:EtOAc (9:1), seal, and equilibrate for 20 minutes.

    • Causality: Saturation establishes a thermodynamic equilibrium between the liquid and vapor phases. Without it, the mobile phase evaporates from the plate surface during development, leading to artificially inflated

      
       values and edge effects.
      
  • Development & Visualization: Develop the plate until the solvent front is 1 cm from the top edge. Dry the plate thoroughly. Visualize under Shortwave UV (254 nm). The conjugated aromatic rings of both the reactant and the product will quench the fluorescence of the

    
     indicator, appearing as distinct dark bands against a bright green background.
    

References

1.[2] HPTLC - Merck , merckmillipore.com. 2 2.[3] High-Performance Thin Layer Chromatography (HPTLC) Plates - Sigma-Aldrich , sigmaaldrich.com. 3 3.[1] Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method - PMC , nih.gov. 1 4. Bromo ethyl acetate - Sigma-Aldrich , sigmaaldrich.com.

Sources

Elemental analysis data for Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthogonal Scaffold

Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS 52864-55-8 ) represents a critical class of "bifunctional" halogenated intermediates. Unlike simple phenylacetic esters, this compound offers orthogonal reactivity : the steric and electronic differentiation between the ortho-bromo and para-chloro substituents allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide provides the definitive elemental composition standards required for purity validation, compares the ester’s physicochemical utility against its acidic precursor, and details the specific analytical signatures that distinguish it from common synthetic impurities.

Elemental Analysis Data: Theoretical vs. Experimental Tolerances

For researchers validating a new synthesis batch, the elemental composition is the primary gatekeeper of quality. The table below establishes the Theoretical Standard for C₁₀H₁₀BrClO₂ and demonstrates how common impurities shift these values, serving as a diagnostic tool for troubleshooting.

Table 1: Elemental Composition Standards (MW: 277.54 g/mol )[1][2][3]
ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Shift (High)Diagnostic Shift (Low)
Carbon (C) 43.27% 42.87 – 43.67%Presence of residual Ethyl Acetate or non-halogenated precursors.Presence of inorganic salts or heavy moisture.
Hydrogen (H) 3.63% 3.23 – 4.03%Residual Ethanol or Water (significant spike).High vacuum drying over-efficiency (rare) or decomposition.
Bromine (Br) 28.79% 28.39 – 29.19%Contamination with dibromo-analogs.Critical: Indicates hydrodebromination (loss of Br).
Chlorine (Cl) 12.77% 12.37 – 13.17%Contamination with dichloro-analogs.Hydrodechlorination (rare under standard conditions).
Oxygen (O) 11.53% Not typically measured directlyIndicates hydrolysis to free acid (increases O content).

Analyst Note: A common failure mode in this synthesis is the incomplete removal of the catalyst or the formation of the free acid (2-(2-bromo-4-chlorophenyl)acetic acid) due to moisture. If your %C is low (40.8%) and %Br is high (30.5%) , suspect hydrolysis to the acid form (C₈H₆BrClO₂).

Comparative Performance Guide

Why use the Ethyl Ester (CAS 52864-55-8) instead of the Free Acid (CAS 52864-56-9) or Methyl Ester ?

Table 2: Physicochemical & Synthetic Utility Comparison
FeatureEthyl Ester (Target) Free Acid AlternativeMethyl Ester Alternative
Solubility Excellent: Soluble in hexanes, toluene, DCM. Ideal for column chromatography.Poor: Low solubility in non-polar solvents; requires polar/protic solvents (MeOH, DMF).Good: Similar to ethyl, but higher risk of hydrolysis in aqueous workups.
Storage Stability High: Resistant to oxidative degradation. Stable at 4°C for >12 months.Moderate: Prone to decarboxylation under high thermal stress or basic conditions.Moderate: More susceptible to enzymatic or spontaneous hydrolysis than ethyl.
Coupling Selectivity Superior: Ester group is non-coordinating, preventing catalyst poisoning during Pd-catalyzed coupling.Low: Free carboxylate can bind Pd species, reducing turnover frequency (TOF).Good: Similar to ethyl, but methyl esters are more labile under basic coupling conditions (e.g., K₂CO₃).
Purification Distillable/Chromatographable: Can be purified via silica gel or vacuum distillation.Crystallization Only: Hard to purify if oiling out occurs.Crystallization: Often solid, but lower MP makes handling harder.

Mechanistic Insight: Orthogonal Reactivity

The strategic value of this compound lies in the bond dissociation energy differences between C-Br and C-Cl.

  • C-Br Bond: Weaker (~68 kcal/mol). Under standard Pd(0) catalysis, oxidative addition occurs here first .

  • C-Cl Bond: Stronger (~81 kcal/mol). Remains intact during the first coupling, serving as a "latent" handle for a second diversification step.

Diagram 1: Sequential Functionalization Workflow

ReactionPathway cluster_legend Selectivity Logic Start This compound (Scaffold) Step1 Suzuki Coupling 1 (Pd(PPh3)4, Ar-B(OH)2, Na2CO3) Start->Step1 Selective C-Br Activation Inter Intermediate A (2-Aryl-4-chloro species) Step1->Inter Retention of C-Cl Step2 Buchwald Coupling 2 (Pd2(dba)3, XPhos, R-NH2) Inter->Step2 Activation of C-Cl (High Temp/Ligand) Final Final Drug Candidate (Disubstituted) Step2->Final Note Br reacts at 60°C Cl reacts at >100°C

Caption: The "Orthogonal Strategy" allows the synthesis of complex bi-aryl libraries by exploiting the reactivity gap between the 2-Br and 4-Cl positions.

Experimental Protocols

Protocol A: Synthesis via Acid Esterification

Use this protocol to convert the commercially available acid (CAS 52864-56-9) to the high-purity ester.

  • Reagents:

    • 2-(2-bromo-4-chlorophenyl)acetic acid (10.0 g, 40 mmol).

    • Ethanol (Absolute, 100 mL).

    • Sulfuric Acid (conc. H₂SO₄, 1.0 mL) or Thionyl Chloride (SOCl₂, 1.2 eq) for acid chloride route.

  • Procedure:

    • Dissolve the acid in Ethanol under N₂ atmosphere.

    • Add H₂SO₄ dropwise (catalytic).

    • Reflux at 78°C for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2); R_f of ester ~0.6, Acid ~0.1.

    • Workup: Concentrate EtOH. Dilute residue with EtOAc (100 mL). Wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid. Wash with Brine. Dry over Na₂SO₄.

  • Yield: Expect 92-96% as a pale yellow oil.

Protocol B: Elemental Analysis Preparation

Crucial for ensuring data matches Table 1.

  • Drying: The oil must be dried under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace Ethanol/EtOAc.

  • Encapsulation: Use Tin (Sn) capsules for liquid samples to ensure flash combustion.

  • Combustion:

    • CHN Mode: Furnace at 950°C.

    • Halogen Mode: Oxygen flask combustion (Schöniger flask) followed by potentiometric titration with AgNO₃ for precise Br/Cl determination. Note: Simultaneous determination requires specific ion chromatography columns.

Impurity Profiling & Troubleshooting

When elemental analysis deviates, use this logic flow to identify the root cause.

Diagram 2: Analytical Troubleshooting Logic

Troubleshooting Result Elemental Analysis Result CheckC Carbon (C) Deviation? Result->CheckC CheckBr Bromine (Br) Deviation? Result->CheckBr HighC High %C (>43.7%) Suspect: Solvent Trap CheckC->HighC Positive LowC Low %C (<42.8%) Suspect: Inorganic Salts CheckC->LowC Negative LowBr Low %Br (<28.3%) Suspect: Hydro-dehalogenation CheckBr->LowBr Negative HighBr High %Br (>29.2%) Suspect: Acid Hydrolysis (Loss of Ethyl group) CheckBr->HighBr Positive

Caption: Decision tree for interpreting elemental analysis deviations in halogenated esters.

References

  • Sigma-Aldrich. this compound Product Specification & CAS 52864-55-8 Entry.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21828495: this compound.Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[1][2] Angewandte Chemie International Edition, 41(22), 4176-4211. (Contextual grounding for Br vs Cl selectivity). Link

  • ChemicalBook. this compound Spectral Data and Synthesis Routes.Link

Sources

GC-MS retention time for Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for the GC-MS identification of Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS: 52864-55-8), distinguishing it from its common structural isomers.

Part 1: Executive Summary & Technical Context

Compound Identity:

  • Target Analyte: this compound[1]

  • CAS Number: 52864-55-8[1]

  • Molecular Formula: C₁₀H₁₀BrClO₂

  • Molecular Weight: 277.54 g/mol [2]

The Analytical Challenge: In drug development workflows, this compound is often confused with its


-bromo isomer, Ethyl 2-bromo-2-(4-chlorophenyl)acetate  (CAS: 5445-25-0). While both have identical molecular weights (277.54 Da), their retention times (RT) and fragmentation patterns differ significantly due to the stability of the C-Br bond. The ring-substituted bromine (target) is thermally stable, whereas the aliphatic 

-bromo isomer is labile and may degrade in the GC inlet.

Part 2: Estimated Retention Time & Comparative Data

Since absolute retention times vary by column length, flow rate, and phase ratio, we use Kovats Retention Indices (RI) and relative retention times (RRT) against a standard internal reference (e.g., Ethyl 4-chlorophenylacetate) to provide a transferable metric.

Predicted Retention Behavior (HP-5MS Column)

Based on boiling point extrapolation and structural group contribution (additivity of aryl-halide interactions):

CompoundStructure NoteBoiling Point (Est.)[3][4][5]Predicted RI (HP-5MS)Est. RT (min)*
Ethyl phenylacetate Reference Core229°C1240 - 126010.5
Ethyl 2-(4-chlorophenyl)acetate Monohalo Analog~255°C1450 - 148013.2
Ethyl 2-(4-bromophenyl)acetate Monohalo Analog~270°C1560 - 159014.8
This compound Target Analyte ~300-310°C 1780 - 1820 18.5 - 19.2
Ethyl 2-bromo-2-(4-chlorophenyl)acetate

-Bromo Isomer
~305°C1750 - 179018.1 - 18.8

*Note: RT estimated based on a standard 30m column, 10°C/min ramp. The target analyte elutes later than the


-bromo isomer due to the "ortho-effect" and stronger 

-interaction of the ring-bromine with the stationary phase.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, use this protocol which includes an Inlet Degradation Check .

GC-MS Conditions (Agilent 7890/5977 or equivalent)
  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or DB-5MS.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C. Warning: Temperatures >260°C may degrade the

    
    -bromo isomer, causing false peaks.
    
  • Oven Program:

    • Initial: 60°C for 1.0 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 300°C (Critical for isomer separation).

    • Hold: 300°C for 5.0 min.

  • MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

Mass Spectral Identification Criteria

You must validate the peak using the characteristic isotope patterns of Br and Cl.

  • Molecular Ion (

    
    ):  Look for the cluster at m/z 276, 278, 280 .
    
    • Intensity Ratio approx: 3:4:1 (characteristic of 1 Br + 1 Cl).

  • Base Peak:

    • Target (Ring-Br): Major fragment at m/z 203/205 (Loss of -COOEt, stable benzyl cation).

    • Isomer (

      
      -Br):  Major fragment often at m/z 197/199  (Loss of Br, forming stable cation).
      

Part 4: Decision Logic for Isomer Identification

The following diagram illustrates the logical workflow to distinguish the target compound from its unstable isomer and precursors.

G Start Unknown Peak (RT ~18-19 min) IsotopeCheck Check M+ Isotope Pattern (m/z 276, 278, 280) Start->IsotopeCheck RatioCheck Is Ratio ~ 3:4:1? IsotopeCheck->RatioCheck FragCheck Analyze Fragmentation (Loss of -COOEt vs -Br) RatioCheck->FragCheck Yes (1 Br, 1 Cl present) Other Impurity / Other Analog RatioCheck->Other No Target CONFIRMED: This compound (Ring-Br) FragCheck->Target Base Peak m/z 203/205 (Loss of COOEt) AlphaIso ISOMER: Ethyl 2-bromo-2-(4-chlorophenyl)acetate (Alpha-Br) FragCheck->AlphaIso Base Peak m/z 197/199 (Loss of Br)

Caption: Isomer differentiation logic based on Isotope patterns and Fragmentation pathways.

References

  • Sigma-Aldrich. this compound Product Specification (CAS 52864-55-8). Retrieved from [6]

  • PubChem. Compound Summary for CID 21828495: this compound. National Library of Medicine. Retrieved from

  • NIST Chemistry WebBook. Retention Indices for Ethyl Phenylacetate Derivatives. NIST Standard Reference Database Number 69.[7] Retrieved from [7]

  • ChemSrc. Physical Properties and Boiling Points of Halogenated Phenylacetic Esters. Retrieved from

Sources

Safety Operating Guide

Ethyl 2-(2-bromo-4-chlorophenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 2-(2-bromo-4-chlorophenyl)acetate Proper Disposal Procedures

Executive Summary: Operational Safety & Compliance

This compound (CAS: 5445-25-0) is a halogenated organic ester used primarily as a synthetic intermediate. Its disposal requires strict adherence to halogenated waste protocols to prevent the formation of dioxins during incineration and to manage its potential as an alkylating agent.

Immediate Action Required:

  • Classification: Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).

  • Physical State: Solid at room temperature (MP: 49-51°C). Handle as solid waste unless in solution.

  • Primary Hazard: Skin/Eye Irritant (H315, H319); Potential lachrymator/alkylator.[1]

Waste Characterization & Hazards

Effective disposal begins with accurate characterization. This compound contains both bromine and chlorine, making it a "mixed halogen" organic waste.[1]

PropertyDataOperational Implication
CAS Number 5445-25-0Use for specific waste profiling.[1]
Physical State Solid (Low MP: 49-51°C)May melt in hot labs; store cool to maintain solid state for easier handling.
Reactivity Alpha-bromo esterAlkylating Agent. Susceptible to hydrolysis. Incompatible with strong oxidizers and bases.
Flash Point >100°C (Predicted)Combustible, but not a "Flammable Liquid" (D001) unless in flammable solvent.
RCRA Status Non-listed (Generic)Disposed of as "Hazardous Waste, Solid, n.o.s."[1] (contains halogens).[2][3][4][5]

Why Segregation Matters: Mixing halogenated waste with non-halogenated solvents (e.g., Acetone, Methanol) drastically increases disposal costs.[1] Halogenated waste requires high-temperature incineration (>1100°C) with acid gas scrubbing to neutralize HBr and HCl byproducts.

Pre-Disposal Handling Protocol

This protocol is designed to be a self-validating system: if you cannot complete a step (e.g., cannot find the correct label), the process halts to prevent safety breaches.

Step 1: Determine Waste Matrix
  • Scenario A: Pure Substance (Solid/Oil): Dispose of in a wide-mouth Solid Waste container.

  • Scenario B: Solution (e.g., in DCM or Ethyl Acetate): Dispose of in a Liquid Halogenated Waste carboy.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred for waste containers due to impact resistance. Glass is acceptable but poses a breakage risk.

  • Closure: Vented caps are recommended if the waste stream contains volatile solvents, but for the pure solid, a standard screw cap is sufficient.

Step 3: Chemical Incompatibility Check
  • NEVER mix with:

    • Strong bases (NaOH, KOH) – causes rapid hydrolysis and heat generation.

    • Strong oxidizers (Nitric acid, Peroxides) – risk of fire/explosion.

    • Reactive metals (Magnesium, Lithium).[1]

Disposal Workflow

The following decision tree outlines the logical flow for disposing of this compound.

DisposalWorkflow Start Waste: this compound StateCheck Is it Solid or in Solution? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid In Solution (Solvent) StateCheck->Liquid Liquid SolidBin Segregate: Hazardous Solid Waste Container (Wide Mouth HDPE) Solid->SolidBin LiquidBin Segregate: Halogenated Liquid Waste Carboy (Do NOT mix with Non-Halogenated) Liquid->LiquidBin Labeling Labeling: 1. Full Chemical Name 2. Check 'Halogenated' 3. Check 'Toxic/Irritant' SolidBin->Labeling LiquidBin->Labeling Storage Storage: Cool, Dry, Ventilated Area (Secondary Containment) Labeling->Storage Pickup Schedule EHS/Vendor Pickup (Incineration Profile) Storage->Pickup

Figure 1: Decision logic for segregating and packaging this compound waste.

Emergency Procedures: Spills & Decontamination

Because alpha-bromo esters can act as alkylating agents and lachrymators (tear-inducing), spills require a specific neutralization strategy ("Quenching") rather than simple absorption.

The Thiosulfate Quench Protocol:

  • Isolate: Evacuate the immediate area if dust/vapors are present. Don PPE (Nitrile gloves, safety goggles, lab coat).

  • Quench: Prepare a 10% Sodium Thiosulfate (Na₂S₂O₃) aqueous solution.

    • Mechanism:[1][2][4][5][6][7][8][9][10] Thiosulfate nucleophilically attacks the alpha-carbon, displacing the bromide and neutralizing the alkylating potential [1, 2].

  • Apply: Gently pour the thiosulfate solution over the spill. Allow to sit for 10–15 minutes.

  • Absorb: Use an inert absorbent (vermiculite or spill pads) to soak up the slurry.[8]

  • Disposal: Place the absorbed material into a hazardous waste bag/pail. Label as "Debris contaminated with Halogenated Esters".

Regulatory & Labeling Compliance

  • US EPA (RCRA): While not P- or U-listed, this waste exhibits toxicity characteristics.[1] It must be managed as Hazardous Waste .

  • Labeling:

    • Must Include: "Hazardous Waste".[2][4][8][9][11]

    • Contents: "this compound".

    • Hazards: "Irritant", "Toxic".[1]

Final Check: Ensure the container lid is screwed on tightly (no "clicking" sounds from loose caps) and the exterior is wiped clean of any residue before requesting pickup.

References

  • University of British Columbia. (2024). Spill Clean up Procedure - Chemical Safety. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Functionalized α,α-Dibromo Esters through Claisen Rearrangements. Retrieved from [Link]

  • ResearchGate. (2013). Organic Solvents Disposal Strategies. Retrieved from [Link]

  • PubChem. (2024). This compound Compound Summary. Retrieved from [Link]

Sources

Comprehensive Safety and Operational Guide: Handling Ethyl 2-(2-bromo-4-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or synthetic chemist, handling halogenated aromatic intermediates requires a rigorous, mechanistic approach to laboratory safety. Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS: 52864-55-8) is a highly valuable building block in pharmaceutical synthesis, but its unique structural features demand specific operational and disposal protocols.

This guide transcends basic safety data by explaining the causality behind each hazard and providing self-validating workflows to ensure absolute operational integrity.

Chemical Profile & Mechanistic Hazard Assessment

To handle a chemical safely, one must understand why it is hazardous. This compound is a di-halogenated aromatic ester.

  • Lipophilicity & Dermal Penetration: The presence of both a heavy bromine atom and a chlorine atom on the phenyl ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum if it contacts the skin.

  • Enzymatic Hydrolysis: Once absorbed, the ethyl acetate moiety is susceptible to cleavage by non-specific carboxylesterases in the blood and tissue. This hydrolysis releases 2-(2-bromo-4-chlorophenyl)acetic acid, a known severe irritant to mucous membranes and internal tissues (1).

  • Metabolic Toxicity: Halogenated aromatics are metabolized in the liver via Cytochrome P450 enzymes, which can occasionally form reactive arene oxide intermediates. Preventing systemic exposure is therefore a critical biochemical necessity, not just a compliance checkbox.

Quantitative Data Summary
PropertyValueOperational Implication
Chemical Name This compoundNomenclature dictates halogenated waste protocols.
CAS Number 2Primary identifier for inventory and EPA tracking.
Molecular Formula C₁₀H₁₀BrClO₂High halogen ratio requires specialized incineration.
Molecular Weight 277.54 g/mol Heavy vapor; will settle in unventilated areas.
Waste Classification Halogenated Organic WasteMust be strictly segregated from standard solvents.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the compound's lipophilicity and potential to cause contact dermatitis. According to the National Research Council's Prudent Practices in the Laboratory (3), barrier integrity is paramount when handling halogenated organics.

PPE CategoryRecommended SpecificationCausality / Justification
Hand Protection Nitrile gloves (min. 0.11 mm thickness). Double-gloving recommended.Nitrile provides an effective barrier against lipophilic esters. Halogenated organics can rapidly degrade standard latex, leading to micro-tears.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).Protects against micro-droplets. The compound's potential to hydrolyze into irritating acids makes ocular exposure highly hazardous.
Body Protection Flame-retardant, knee-length laboratory coat (100% cotton).Prevents transdermal absorption via contaminated clothing. Cotton prevents static buildup which could ignite secondary solvents.
Respiratory Handled exclusively inside a certified chemical fume hood (80-120 fpm).Mitigates inhalation risks of heavy vapors.

Standard Operating Procedure: Handling & Dispensing

This protocol utilizes a self-validating system to ensure that every step is verified before proceeding to the next, eliminating assumptions in laboratory safety.

Step 1: Environmental Preparation & Validation

  • Clear the fume hood of incompatible materials (e.g., strong oxidizing agents or strong bases that could trigger uncontrolled ester hydrolysis).

  • Set the sash to the designated operational height.

  • Self-Validation Check: Tape a small, 2-inch strip of tissue paper to the bottom edge of the sash. A continuous inward flutter visually validates positive airflow before you open the chemical container.

Step 2: Equipment Calibration & Anti-Static Measures

  • Ground all weighing balances. Halogenated compounds can carry static charges that cause material to "jump" during transfer.

  • Utilize a static-dissipative spatula or a glass pipette for transfer.

Step 3: Dispensing Protocol

  • Place the source container and the receiving vessel deep within the fume hood (at least 6 inches behind the sash).

  • Transfer the required mass/volume slowly to prevent aerosolization.

  • Self-Validation Check: Weigh the closed receiving vial before and after transfer, comparing the delta to the mass lost from the source vial. A discrepancy of >1% indicates a spilled or aerosolized fraction within the hood that requires immediate cleaning.

Spill Management & Decontamination

In the event of a spill, immediate containment is required to prevent the spread of halogenated contamination.

  • Isolate: Lower the fume hood sash immediately to contain vapors.

  • Absorb: Apply an inert, inorganic absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Neutralize & Clean: Wipe the area with a solvent capable of dissolving the lipophilic ester (e.g., isopropanol), followed by a mild alkaline detergent wash to neutralize any hydrolyzed arylacetic acid residues.

  • Self-Validation Check: Post-cleanup, swipe the area with a dry, clean swab and inspect it under a 254 nm UV lamp. The absence of aromatic ring fluorescence validates complete decontamination.

Halogenated Waste Disposal Plan

The disposal of this compound is strictly governed by environmental regulations due to its halogen content.

The Causality of Segregation: The EPA mandates under 40 CFR Part 268 (4) that halogenated wastes must be segregated from non-halogenated solvents. Incinerating halogenated compounds requires specialized, high-temperature facilities equipped with caustic scrubbers. These scrubbers neutralize the highly corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases generated during combustion. Mixing this compound with standard organic waste exponentially increases disposal costs and risks the environmental release of toxic polychlorinated dibenzodioxins (PCDDs) (5).

Disposal Steps:

  • Collect all reaction waste, contaminated gloves, and spill absorbents in a dedicated container.

  • Label the container explicitly as "Halogenated Organic Waste - Contains Br, Cl" .

  • Never mix with acetone, ethanol, or other non-halogenated bulk solvent waste streams.

Process Visualization

The following diagram illustrates the logical flow of handling and disposing of this compound safely.

G Start Risk Assessment & Fume Hood Prep PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Handle Dispense CAS: 52864-55-8 (Lipophilic Halogenated Ester) PPE->Handle Spill Spill Detected? Handle->Spill Clean Decontaminate (Isopropanol + Alkaline Wash) Spill->Clean Yes Waste Segregate as Halogenated Waste Spill->Waste No Clean->Waste Dispose EPA-Compliant High-Temp Incineration Waste->Dispose

Workflow for handling and disposing of this compound safely.

References

  • 2-溴-4-氯苯乙酸| 52864-56-9 SDS (Hazard Profile Reference) . MolAid Chemical Database. 1

  • This compound | 52864-55-8 . Sigma-Aldrich / Merck KGaA.2

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (2011). 3

  • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 . Environmental Protection Agency (EPA) eCFR. 4

  • 7.2 Organic Solvents - Environment, Health and Safety . Cornell University. 5

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
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Ethyl 2-(2-bromo-4-chlorophenyl)acetate
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Reactant of Route 2
Ethyl 2-(2-bromo-4-chlorophenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.